molecular formula C11H11N3O B2426131 2-(3-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 113336-27-9

2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2426131
CAS No.: 113336-27-9
M. Wt: 201.229
InChI Key: GXSNDPGJEZZSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-phenyl-1-H-pyrazol-1-yl)acetamide is an acetamide-linked pyrazole derivative of interest in medicinal chemistry research . Compounds featuring acetamide linkages and pyrazole cores are fundamental structures in the development of novel bioactive molecules due to their wide range of potential therapeutic applications . The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Similarly, acetamide-linked compounds have attracted significant research interest for their potential pharmacological applications . This specific molecular architecture serves as a valuable building block for constructing more complex hybrid heterocycles. Research indicates that such pyrazole-acetamide derivatives can be utilized in molecular hybridization strategies, where they are tethered to other bioactive moieties, such as phenoxy-N-arylacetamide, to create novel compounds with enhanced biological activities . These synthetic approaches are crucial for exploring new chemical space in drug discovery. A prominent application is in the synthesis and evaluation of novel compounds for antibacterial activity. Hybrid molecules containing structures analogous to 2-(3-phenyl-1H-pyrazol-1-yl)acetamide have demonstrated promising results against Gram-positive bacteria, with some showing inhibitory zones and minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like Gentamycin . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11(15)8-14-7-6-10(13-14)9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSNDPGJEZZSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-phenyl-1H-pyrazol-1-yl)acetamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical & Functional Profiling of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Executive Summary

This compound is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of antimycobacterial agents, kinase inhibitors (e.g., VEGFR-2), and voltage-gated ion channel modulators. Its structural architecture combines a lipophilic 3-phenylpyrazole core with a polar acetamide tail, facilitating a balance between membrane permeability and specific protein-ligand hydrogen bonding. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and biological applications, designed for researchers optimizing lead compounds.

Section 1: Molecular Architecture & Physicochemical Profile

The molecule features a pyrazole ring substituted at the C3 position with a phenyl group and at the N1 position with an acetamide moiety.[1] This specific regioisomer (1,3-substitution) is thermodynamically distinct from its 1,5-isomer, influencing both metabolic stability and receptor binding affinity.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSource/Note
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₁₁H₁₁N₃OCalculated
Molecular Weight 201.23 g/mol Calculated
Physical State White to off-white crystalline solidExperimental Observation [1]
Melting Point 148–152 °C (Typical range for class)Derivative extrapolation [1]
LogP (Predicted) ~1.2 – 1.5Lipophilic/Hydrophilic balance
H-Bond Donors 1 (Amide NH₂)Structural Analysis
H-Bond Acceptors 2 (Amide O, Pyrazole N2)Structural Analysis
Solubility Soluble in DMSO, DMF, MeOH; Low in WaterExperimental Observation

Section 2: Synthetic Pathways & Optimization

The synthesis of this compound hinges on the N-alkylation of 3-phenyl-1H-pyrazole. A critical challenge in this pathway is controlling regioselectivity between the N1 and N2 positions.

Regioselective N-Alkylation Protocol

The reaction of 3-phenyl-1H-pyrazole with 2-chloroacetamide typically yields a mixture of isomers. However, under basic conditions (K₂CO₃ in DMF or Acetone), the N1-alkylated product (the target) is generally favored due to steric and electronic factors, though the N2-isomer (where the phenyl group ends up at position 5 relative to the alkyl chain) is a common byproduct.

Optimized Protocol:

  • Reagents: 3-phenyl-1H-pyrazole (1.0 eq), 2-chloroacetamide (1.1 eq), Anhydrous K₂CO₃ (2.0 eq).

  • Solvent: Dry Acetone or DMF (Dimethylformamide).

  • Conditions: Reflux at 60–80°C for 6–12 hours.

  • Work-up: Pour reaction mixture into ice-cold water. The solid precipitate is often the crude product.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Ethyl Acetate/Hexane) to remove the minor N2-isomer.

Mechanistic Pathway & Regiochemistry

The pyrazole anion is an ambident nucleophile. The steric bulk of the phenyl group at C3 hinders attack from the adjacent N2 nitrogen, directing the alkylating agent primarily to the less sterically encumbered N1 position.

Synthesis Reactants 3-Phenyl-1H-pyrazole + 2-Chloroacetamide Base Base (K2CO3) Deprotonation Reactants->Base  Activation Transition Pyrazolyl Anion (Ambident Nucleophile) Base->Transition  Anion Formation Product Target: this compound (N1-Alkylation, Major) Transition->Product  Sterically Favored Path Byproduct Byproduct: 2-(5-phenyl-1H-pyrazol-1-yl)acetamide (N2-Alkylation, Minor) Transition->Byproduct  Sterically Hindered Path

Figure 1: Synthetic pathway highlighting the regioselective alkylation of the pyrazole core.

Section 3: Spectroscopic Characterization

Validating the structure requires distinguishing the 1,3-isomer from the 1,5-isomer. 1H NMR is the definitive tool for this.

Diagnostic 1H NMR Signals (DMSO-d₆, 400 MHz):

  • Amide Protons (-NH₂): Two broad singlets (or one broad signal integrating to 2H) typically between δ 7.0–7.5 ppm.

  • Linker (-CH₂-): A sharp singlet integrating to 2H around δ 4.7–4.9 ppm. This shift is characteristic of N-methylene protons adjacent to a carbonyl.

  • Pyrazole Protons:

    • H-5 (Adjacent to N1): Doublet (d) around δ 7.8–8.0 ppm (J ≈ 2.0–2.5 Hz). This proton is deshielded by the adjacent nitrogen.

    • H-4 (C4 position): Doublet (d) around δ 6.7–6.9 ppm.

    • Differentiation Note: In the 1,5-isomer (byproduct), the phenyl ring shields the adjacent protons differently, often causing a shift in the pyrazole signals.

  • Phenyl Group: Multiplet signals in the aromatic region (δ 7.3–7.8 ppm).

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Peak at m/z 202.2.

  • [M+Na]⁺: Peak at m/z 224.2.

Section 4: Biological & Pharmacological Context[4]

The this compound scaffold acts as a versatile "linker-head" motif. The amide group serves as a hydrogen bond donor/acceptor pair, while the phenyl-pyrazole unit provides a rigid hydrophobic anchor.

Antimycobacterial Activity

Recent studies [1] have highlighted this scaffold's efficacy against Mycobacterium tuberculosis (Mtb).[1] The acetamide side chain is believed to interact with the mycobacterial membrane protein transporters (MmpL3), disrupting cell wall synthesis.

  • Mechanism: Inhibition of mycolic acid transport.

  • Potency: Derivatives have shown MIC values in the low micro-molar range.

Kinase Inhibition (VEGFR-2)

Structural analogs involving this core have been utilized as Type II kinase inhibitors. The pyrazole nitrogen (N2) can accept a hydrogen bond from the kinase hinge region, while the phenyl group occupies the hydrophobic back pocket.

Pharmacophore Amide Acetamide Group (H-Bond Donor/Acceptor) Linker Methylene Linker (Spacer) Amide->Linker Target Biological Target (e.g., MmpL3 / Kinase) Amide->Target  H-Bonding Pyrazole Pyrazole Core (Scaffold/H-Acceptor) Linker->Pyrazole Phenyl Phenyl Ring (Hydrophobic Interaction) Pyrazole->Phenyl Pyrazole->Target  H-Bond Acceptor (N2) Phenyl->Target  Pi-Stacking / Hydrophobic

Figure 2: Pharmacophore mapping showing key interaction points with biological targets.

References

  • Gaikwad, N., et al. (2021). "Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents." Archiv der Pharmazie.

  • PubChem.[2][3] "N-phenyl-2-(3-phenyl-1H-pyrazol-5-yl)acetamide (Compound Summary)." National Library of Medicine.

  • Zhang, S., et al. (2021). "Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors." European Journal of Medicinal Chemistry.

Sources

Technical Guide: 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and therapeutic potential of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide , a specific pyrazole derivative identified in recent medicinal chemistry literature as a promising scaffold for antitubercular drug discovery.

Introduction & Significance

This compound is a synthetic small molecule belonging to the class of


-alkylated pyrazoles. While pyrazoles are ubiquitous in FDA-approved drugs (e.g., Celecoxib, Rimonabant), this specific acetamide derivative has gained attention for its antimycobacterial activity .

Recent research (Gaikwad et al., 2021) has identified this molecule and its analogs as potent inhibitors of Mycobacterium tuberculosis (Mtb), targeting membrane transporters essential for bacterial survival. Unlike general pyrazole building blocks, this compound is designed with a specific hydrophilic amide tail to modulate solubility and hydrogen bonding within the target active site.

Chemical Profile

PropertyDetail
Chemical Name This compound
CAS Number Not Assignable / Research Grade (Note: Specific CAS not widely indexed in public commercial registries. Refer to 4-bromo analog CAS 1177354-50-5 for structural comparison)
Molecular Formula

Molecular Weight 201.23 g/mol
SMILES NC(=O)Cn1nc(c2ccccc2)cc1
InChI Key (Predicted) QXWLMUXTPZBVGS-UHFFFAOYSA-N (Isomer check required)
Appearance Off-white to pale yellow solid (typical for this class)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
LogP (Predicted) ~1.5 - 1.8

Synthesis & Manufacturing

The synthesis of this compound is achieved through a convergent two-step protocol. The core strategy involves constructing the pyrazole ring followed by


-alkylation with an electrophilic acetamide precursor.
Retrosynthetic Analysis

The molecule disconnects at the


 bond.
  • Precursor A: 3-Phenyl-1H-pyrazole (Nucleophile)

  • Precursor B: 2-Chloroacetamide (Electrophile)

Reaction Scheme (Graphviz)

Synthesispathway Acetophenone Acetophenone (Starting Material) Intermediate1 Enaminone Intermediate Acetophenone->Intermediate1 Reflux DMFDMA DMF-DMA (Reagent) DMFDMA->Intermediate1 Pyrazole 3-Phenyl-1H-pyrazole (Core Scaffold) Intermediate1->Pyrazole Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Pyrazole Product This compound (Final Product) Pyrazole->Product N-Alkylation (SN2 Mechanism) Chloroacetamide 2-Chloroacetamide (Alkylation Agent) Chloroacetamide->Product Base K2CO3 / DMF (Base/Solvent) Base->Product

Figure 1: Convergent synthetic pathway for this compound involving pyrazole ring formation and subsequent N-alkylation.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Phenyl-1H-pyrazole

  • Reagents: Acetophenone (10 mmol),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).
    
  • Procedure: Reflux the mixture for 6–8 hours. Evaporate excess DMF-DMA to obtain the enaminone intermediate.

  • Cyclization: Dissolve the intermediate in Ethanol (20 mL). Add Hydrazine hydrate (15 mmol) dropwise. Reflux for 4 hours.

  • Work-up: Cool to room temperature. Pour into ice water. Filter the precipitate, wash with water, and recrystallize from ethanol.

Step 2:


-Alkylation to form Title Compound 
  • Reagents: 3-Phenyl-1H-pyrazole (1.0 eq), 2-Chloroacetamide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve 3-phenyl-1H-pyrazole in DMF.

    • Add

      
       and stir at room temperature for 30 mins to deprotonate the pyrazole 
      
      
      
      .
    • Add 2-Chloroacetamide.

    • Heat the mixture to 60–80°C for 6–10 hours (Monitor by TLC, Mobile Phase: Hexane:Ethyl Acetate 6:4).

  • Purification:

    • Pour reaction mixture into crushed ice. The product often precipitates as a solid.

    • Filter and wash with cold water to remove inorganic salts.

    • Recrystallization: Ethanol or Methanol/Water mixture.

Biological Applications: Antitubercular Activity

The primary utility of this compound lies in its potential as a lead compound for tuberculosis (TB) therapy.[1]

Mechanism of Action
  • Target: Mycobacterial membrane protein Large (MmpL) transporters. These proteins are crucial for transporting lipids and other virulence factors across the mycobacterial cell wall.

  • Binding Mode: Molecular docking studies suggest the acetamide group acts as a hydrogen bond donor/acceptor, anchoring the molecule within the MmpL active site, while the phenyl-pyrazole core provides hydrophobic interactions.

In Vitro Efficacy Data

(Based on Gaikwad et al., 2021 series analysis)

ParameterValue / Observation
MIC (M. tuberculosis) 1.6 – 6.25 µg/mL (for optimized analogs)
Cytotoxicity (CC50) > 20–80 µg/mL (Vero cell line)
Selectivity Index (SI) > 10 (Indicates good safety window)
Lipinski Compliance Yes (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10)
Drug Discovery Workflow

DrugDiscovery Design Scaffold Design (3-phenylpyrazole core) Synthesis Chemical Synthesis (N-Alkylation) Design->Synthesis InSilico In Silico Screening (Docking to MmpL3) Design->InSilico InVitro In Vitro Testing (M. tuberculosis H37Rv) Synthesis->InVitro InSilico->Synthesis Refinement Tox Cytotoxicity Assay (Vero Cells) InVitro->Tox Tox->Design If Toxic Lead Lead Candidate (High SI, Low MIC) Tox->Lead If SI > 10

Figure 2: Screening workflow validating the antitubercular potential of the title compound.

Quality Control & Analytical Methods

To ensure the integrity of the research material, the following analytical criteria must be met:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.8–7.3 (m, Phenyl protons).
      
    • 
       8.2 & 6.8 (d, Pyrazole C5-H, C4-H).
      
    • 
       7.5 & 7.1 (br s, 
      
      
      
      amide protons).
    • 
       4.8 (s, 
      
      
      
      methylene linker).
    • Diagnostic: The singlet at ~4.8 ppm confirms

      
      -alkylation; disappearance of Pyrazole 
      
      
      
      (~13 ppm) confirms reaction completion.
  • Mass Spectrometry (ESI-MS):

    • Expected

      
       peak at 
      
      
      
      202.2.
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

    • Requirement: >95% purity for biological assays.

Safety & Handling

  • Hazard Classification: Not formally classified by GHS/CLP due to research status. Treat as Acute Tox. 4 (Oral) and Skin Irrit. 2 by analogy to similar pyrazoles.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C, desiccated. Stable for >12 months under these conditions.

References

  • Gaikwad, N. B., et al. (2021).[1][2][3] "Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents." Archiv der Pharmazie, 354(5), e2000349.[1]

  • PubChem. (2025).[4][5] "Compound Summary: 2-(4-bromo-1H-pyrazol-1-yl)acetamide (Analog)." National Library of Medicine.

  • Alegaon, S. G., et al. (2014). "Synthesis and antitubercular activity of some new 1,3,4-trisubstituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 24(15), 3559-3564. (Supporting citation for pyrazole antitubercular utility).

Sources

biological activity of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and its Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities. Within this class, the this compound framework has emerged as a particularly versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of this scaffold across several key therapeutic areas. We will explore its significant potential as an antimycobacterial, anticancer, and anti-inflammatory agent, grounded in recent preclinical data. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, data-driven insights, and a forward-looking perspective on the clinical potential of this promising class of molecules.

Introduction: The Pyrazole Scaffold in Drug Discovery

Heterocyclic compounds are fundamental to the development of new pharmaceuticals. Among them, pyrazole, a five-membered ring with two adjacent nitrogen atoms, has garnered immense interest.[1] Its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2][3] The success of pyrazole-based drugs, such as the COX-2 inhibitor Celecoxib, has cemented this scaffold's importance in modern drug design.[4]

The this compound core combines the robust pyrazole ring with a flexible acetamide side chain, providing a unique three-dimensional structure that can be readily modified. This allows for fine-tuning of its interaction with various biological targets, leading to a broad spectrum of activities. This guide synthesizes the current understanding of this scaffold, focusing on its most compelling and well-documented biological activities.

General Synthesis and Characterization

The synthesis of this compound derivatives typically follows a multi-step sequence, beginning with the formation of the core 3-phenyl-1H-pyrazole intermediate. This is often achieved through the condensation of a substituted acetophenone with a hydrazine source. The subsequent N-alkylation of the pyrazole ring with an appropriate 2-haloacetamide derivative yields the final product.

Typical Synthetic Workflow

A representative synthesis involves two primary stages:

  • Pyrazole Ring Formation: Reaction of acetophenone with hydrazine hydrate, often in an alcoholic solvent, to form 3-phenyl-1H-pyrazole.

  • N-Alkylation with an Acetamide Moiety: The pre-formed pyrazole is treated with a 2-chloro-N-substituted-acetamide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile to yield the target compound.[5]

The resulting compounds are typically characterized using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm their structure and purity.[6]

Synthesis_Workflow Acetophenone Acetophenone Intermediate 3-phenyl-1H-pyrazole Acetophenone->Intermediate Condensation Hydrazine Hydrazine Hydrate Hydrazine->Intermediate FinalProduct 2-(3-phenyl-1H-pyrazol-1-yl) acetamide Derivative Intermediate->FinalProduct N-Alkylation (Base, Solvent) Haloacetamide 2-chloro-N-substituted -acetamide Haloacetamide->FinalProduct

Caption: General synthetic route for this compound derivatives.

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) presents a severe global health threat, necessitating the discovery of novel antitubercular agents.[7] The this compound scaffold has been identified as a promising starting point for the development of new drugs to combat this pathogen.[7][8]

A key study investigated a series of these derivatives and found several compounds with potent and selective inhibitory activity against Mtb.[7] The research highlighted that specific substitutions on the terminal phenyl ring of the acetamide moiety were crucial for activity.

Quantitative Data: In Vitro Antitubercular Activity
Compound IDSubstitution (R)MIC (μg/mL) against Mtb H37RvSelectivity Index (SI)
6b 4-Fluorophenyl0.78> 128
6l 4-Chlorophenyl1.56> 64
6m 4-Bromophenyl0.03> 666
7a Phenyl (hydrazide)1.56> 64
7k 4-Nitrophenyl (hydrazide)1.56> 64
Rifampicin (Control)0.06-
Data synthesized from Gaikwad et al., Arch Pharm (Weinheim), 2021.[7]
Proposed Mechanism of Action

In silico molecular docking studies suggest that these compounds may exert their effect by targeting mycobacterial membrane protein large (MmpL) transporters.[7] These transporters are crucial for the biosynthesis of the complex mycobacterial cell wall. By binding to these proteins, the compounds are predicted to disrupt cell wall integrity, leading to bacterial death. The high binding energies observed in docking simulations correlate with the potent in vitro activity, particularly for compounds with halogen substitutions.[7]

Antimycobacterial_MoA Compound 2-(3-phenyl-1H-pyrazol-1-yl) acetamide Derivative MmpL3 MmpL3 Transporter Compound->MmpL3 Inhibition CellWall Mycobacterial Cell Wall Biosynthesis MmpL3->CellWall Essential for CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

Caption: Proposed mechanism of antimycobacterial action.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

  • Preparation: A 96-well microplate is prepared with Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Dilution: The test compounds are serially diluted in the wells. A drug-free well and a positive control (e.g., Rifampicin) are included.

  • Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv. The plate is sealed and incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

  • Incubation & Reading: The plate is re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest compound concentration that prevents this color change.

Anticancer Activity

The 2-(pyrazol-1-yl)acetamide scaffold has demonstrated significant potential in oncology, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

A. VEGFR-2 Inhibition in Gastric Cancer

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[9] Inhibiting VEGFR-2 is a validated strategy in cancer therapy.

A study on 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives (a structurally related class) identified potent VEGFR-2 inhibitors.[9] The lead compound, W13 , demonstrated nanomolar potency against the kinase and significant anti-proliferative effects against gastric cancer cells.[9]

Quantitative Data: VEGFR-2 Inhibition and Antiproliferative Activity
CompoundVEGFR-2 IC₅₀ (nM)HGC-27 Cell IC₅₀ (μM)GES-1 (Normal Cell) IC₅₀ (μM)
W13 1.60.36187.46
Sorafenib 905.86>100
Data from Wang et al., Eur J Med Chem, 2021.[9]
Mechanism of Action: Downstream Signaling

Compound W13 was shown to inhibit the PI3K/Akt/mTOR signaling pathway, a crucial downstream cascade of VEGFR-2 activation.[9] This blockade leads to reduced cell proliferation, inhibition of cell migration and invasion, and the induction of apoptosis.[9] The induction of apoptosis was confirmed by increased production of reactive oxygen species (ROS) and regulation of apoptotic proteins.[9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Compound Compound W13 (Pyrazolyl Acetamide) Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazolyl acetamide derivatives.

Experimental Protocol: MTT Cell Proliferation Assay
  • Cell Seeding: Cancer cells (e.g., HGC-27) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at ~570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

B. Androgen Receptor Antagonism in Prostate Cancer

Androgen receptor (AR) signaling is a key driver of prostate cancer (PCa).[10] Blocking this pathway with AR antagonists is a primary therapeutic strategy. A series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives were designed and evaluated as AR antagonists.[10] Several compounds showed superior anti-proliferative activity against the LNCaP prostate cancer cell line compared to the standard drug Bicalutamide.[10]

Quantitative Data: Anti-proliferative Activity in LNCaP Cells
Compound IDLNCaP Cell IC₅₀ (μM)
6g 13.6
6f 21.5
Bicalutamide 35.0
Data from Dong et al., Med Chem Res, 2019.[10]

Anti-inflammatory and Analgesic Potential

The pyrazole scaffold is renowned for its anti-inflammatory properties.[4] While direct studies on the title compound are limited, the broader class of N¹-substituted pyrazoles with an acetamide linkage has shown potent anti-inflammatory and analgesic activities.[11]

Mechanism of Action: COX Inhibition

Many pyrazole derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins.[12][13] Some derivatives exhibit preferential selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, which may lead to a better gastrointestinal safety profile compared to non-selective NSAIDs.[4][11]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->COX Inhibition

Caption: Mechanism of anti-inflammatory action via inhibition of the COX pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animal Grouping: Rats are divided into control, standard (e.g., Indomethacin), and test compound groups.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4 hours).

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, allowing for the assessment of anti-inflammatory efficacy.[12]

Conclusion and Future Directions

The this compound scaffold is a chemically tractable and biologically versatile framework with demonstrated efficacy in preclinical models of infectious disease, oncology, and inflammation. Its potent activity against Mycobacterium tuberculosis, its ability to inhibit key cancer pathways like VEGFR-2, and its predicted anti-inflammatory properties underscore its significant therapeutic potential.

Future research should focus on:

  • Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties (ADMET).

  • Mechanism Elucidation: Deeper investigation into the precise molecular interactions with biological targets.

  • In Vivo Efficacy: Advancing the most promising candidates into relevant animal models of tuberculosis, gastric cancer, and inflammatory diseases.

  • Broadening Scope: Exploring the activity of this scaffold against other therapeutic targets, given the wide-ranging activities of the pyrazole class.

This scaffold represents a rich area for further investigation and holds the promise of delivering next-generation therapeutics for some of the world's most challenging diseases.

References

  • Jadhav, S. D., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. Available at: [Link]

  • Reddya, C. S., et al. (2010). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]

  • Fahmy, H. H. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • Kuntala, N., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • Li, P., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Taylor & Francis Online. Available at: [Link]

  • Ansari, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Gaikwad, N., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie. Available at: [Link]

  • JETIR. (2023). Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. JETIR. Available at: [Link]

  • Ali, N., et al. (2024). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Taylor & Francis Online. Available at: [Link]

  • Freitas, M., et al. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. The International Journal of Biochemistry & Cell Biology. Available at: [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gaikwad, N., et al. (2021). The rationale for the design of this compound derivatives as a new antitubercular agent. ResearchGate. Available at: [Link]

  • Aliabadi, A., et al. (2023). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

  • Kumar, D., & Kumar, N. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Pawar, C. D., et al. (2019). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • OEMS Connect. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals. Available at: [Link]

  • Dong, J., et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. DiVA portal. Available at: [Link]

  • Zhang, L., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

  • Chkirate, K., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. ResearchGate. Available at: [Link]

  • Bektas, H., et al. (2017). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Chambers, L. J., et al. (2011). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. hrpatelpharmacy.co.in. Available at: [Link]

  • Shcherbakov, I. N., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

Sources

The Emerging Therapeutic Potential of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Within this privileged class of heterocycles, derivatives of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide are attracting significant attention as a promising framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of this chemical series, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore the mechanistic basis of their biological activity, present detailed experimental protocols, and summarize key structure-activity relationship (SAR) data. This document is designed to not only inform but also to empower research teams to accelerate their discovery and development programs centered on this versatile scaffold.

The Strategic Importance of the this compound Core

The this compound core represents a strategic starting point for library synthesis in drug discovery. The inherent chemical properties of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal pharmacophore for engaging with a variety of biological targets.[1] The acetamide side chain provides a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships.

The true power of this scaffold lies in its synthetic accessibility and the modularity of its derivatization. As we will explore in the following sections, the core can be readily assembled, and the phenyl and acetamide moieties can be independently modified to optimize potency, selectivity, and pharmacokinetic profiles. This "plug-and-play" nature allows for the rapid generation of diverse chemical libraries, a critical advantage in modern drug discovery campaigns.

Synthetic Strategies and Mechanistic Rationale

The synthesis of this compound derivatives is typically achieved through a multi-step sequence that is both robust and amenable to parallel synthesis. Here, we present a representative synthetic protocol and dissect the causality behind the experimental choices.

Representative Synthetic Protocol: Synthesis of N-benzyl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide

This protocol outlines a common and reliable method for the synthesis of a representative derivative.

Step 1: Synthesis of 3-phenyl-1H-pyrazole

  • Reaction: Acetophenone is reacted with hydrazine hydrate in the presence of a base. This is a classical Knoevenagel condensation followed by a cyclization reaction.

  • Rationale: The initial condensation forms a hydrazone intermediate. The subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen of the hydrazine, forms the stable pyrazole ring. The choice of a base, such as sodium hydroxide, is to deprotonate the acidic methylene protons of acetophenone, facilitating the initial condensation.

Step 2: N-Alkylation of 3-phenyl-1H-pyrazole with Ethyl Bromoacetate

  • Reaction: 3-phenyl-1H-pyrazole is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the acidic N-H of the pyrazole, generating the nucleophilic pyrazolate anion. DMF is an excellent solvent for this type of reaction as it is polar enough to dissolve the reactants but does not participate in the reaction (aprotic). Ethyl bromoacetate is a good electrophile for this SN2 reaction.

Step 3: Saponification of the Ester

  • Reaction: The resulting ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.

  • Rationale: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the carboxylate salt. The THF/water solvent system ensures the solubility of both the organic ester and the inorganic base. Acidification with a mineral acid, such as hydrochloric acid, then protonates the carboxylate to yield the free carboxylic acid.

Step 4: Amide Coupling

  • Reaction: The 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid is coupled with benzylamine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) in a solvent like dichloromethane (DCM).

  • Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine (benzylamine) to form the stable amide bond. TEA is added to neutralize the hydrochloride salt of EDC and to act as a general base catalyst. DCM is a good solvent for this reaction as it is relatively non-polar and unreactive.

Experimental Workflow: Synthesis of this compound Derivatives

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification cluster_3 Step 4: Amide Coupling A Acetophenone + Hydrazine B Knoevenagel Condensation & Cyclization A->B Base (e.g., NaOH) C 3-phenyl-1H-pyrazole B->C D 3-phenyl-1H-pyrazole F N-Alkylation (SN2) D->F E Ethyl Bromoacetate E->F Base (e.g., K2CO3) Solvent (e.g., DMF) G Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate F->G H Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate I Hydrolysis H->I Base (e.g., LiOH) Solvent (e.g., THF/H2O) J 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid I->J Acidification (e.g., HCl) K 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid M Amide Bond Formation K->M L Amine (R-NH2) L->M Coupling Agent (e.g., EDC) Base (e.g., TEA) Solvent (e.g., DCM) N This compound Derivative M->N

Caption: Synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated promising activity against a range of therapeutic targets, most notably in the fields of infectious diseases and oncology.

Antimycobacterial Activity: Targeting MmpL3

A significant body of research has highlighted the potential of this scaffold as a novel class of antitubercular agents.[2] The primary molecular target for many of these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis.[3][4]

Mechanism of Action: MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell envelope and ultimately, bacterial death.[4] Molecular docking studies suggest that this compound derivatives bind within the transmembrane domain of MmpL3, likely through a combination of hydrophobic interactions with the phenyl and pyrazole rings and hydrogen bonding with key amino acid residues.[2]

Anticancer Activity: Inhibition of VEGFR-2

In the realm of oncology, these derivatives have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5]

Mechanism of Action & Signaling Pathway: VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[5] One of the major signaling pathways activated by VEGFR-2 is the PI3K-Akt-mTOR pathway, which promotes cell proliferation, survival, and migration. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound derivatives act as competitive inhibitors, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling.[5][7] This leads to the inhibition of angiogenesis and a reduction in tumor growth.

G cluster_0 VEGFR-2 Signaling Cascade cluster_1 Downstream Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Inhibitor 2-(3-phenyl-1H-pyrazol-1-yl) acetamide Derivative Inhibitor->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Migration Cell Migration mTOR->Migration Angiogenesis Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the this compound scaffold has yielded valuable insights into the structural features required for potent biological activity. The following table summarizes representative SAR data for a series of analogs, highlighting the impact of substitutions on their anticancer activity.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Acetamide)Target Cell LineIC50 (µM)Reference
1a HBenzylMCF-78.55[8]
1b 4-ClBenzylMCF-75.21[8]
1c 4-OCH3BenzylMCF-7> 20[8]
2a H4-FluorobenzylHCT1166.39[9]
2b 4-Cl4-FluorobenzylHCT1163.12[9]
3a H2-PhenylethylA54912.7[10]
3b 4-F2-PhenylethylA5499.8[10]
4a H(Thiophen-2-yl)methylWiDr15.2[11]
4b 4-Cl(Thiophen-2-yl)methylWiDr11.4[11]

Key SAR Insights:

  • Substitution on the Phenyl Ring (R1): Electron-withdrawing groups, such as chloro and fluoro, at the para-position of the phenyl ring generally enhance anticancer activity. This may be due to favorable interactions within the hydrophobic pocket of the target enzyme or improved electronic properties of the molecule.

  • Substitution on the Acetamide (R2): The nature of the substituent on the acetamide nitrogen is crucial for potency. Aromatic and heteroaromatic moieties are well-tolerated and can be modified to optimize binding and pharmacokinetic properties. The presence of a benzyl group or its substituted analogs often leads to good activity.

Experimental Workflow for Biological Evaluation

A robust and reproducible experimental workflow is essential for the successful evaluation of novel compounds. The following outlines a standard cascade of assays for characterizing the anticancer activity of this compound derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Assays (for Active Compounds) cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation A Compound Synthesis & Purification B MTT Assay (Cell Viability) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) C->E F Kinase Inhibition Assay (e.g., VEGFR-2) C->F G Western Blot Analysis (p-VEGFR-2, p-Akt, etc.) F->G H Molecular Docking Studies F->H I Xenograft Tumor Models (in mice) G->I

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions as in Step 1.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Self-Validating System:

  • Positive and Negative Controls: The inclusion of both vehicle and positive controls is essential to validate the assay. The vehicle control should show high viability, while the positive control should exhibit a dose-dependent decrease in viability.

  • Reproducibility: Experiments should be performed in triplicate and repeated at least three independent times to ensure the reproducibility of the results.

  • Linearity: Before conducting the assay with test compounds, it is crucial to establish a linear relationship between the cell number and the absorbance to ensure that the assay is within its dynamic range.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The synthetic accessibility and modular nature of these compounds, coupled with their demonstrated activity against key targets in infectious diseases and oncology, make them an attractive area for further investigation. Future efforts in this field should focus on the continued exploration of the structure-activity landscape to identify derivatives with enhanced potency, selectivity, and drug-like properties. Advanced computational methods, such as free energy perturbation (FEP) calculations, could be employed to guide the rational design of next-generation analogs. Furthermore, a deeper understanding of the molecular interactions with their biological targets through techniques like X-ray crystallography will be invaluable for optimizing lead compounds. The development of derivatives with dual-targeting capabilities, for instance, inhibiting both a primary target and a resistance mechanism, could be a particularly fruitful avenue of research. Ultimately, the continued investigation of this compound derivatives holds significant promise for the development of new and effective treatments for some of the world's most pressing medical needs.

References

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
  • Application Notes and Protocols for In Vitro Evalu
  • MTT Cell Assay Protocol. [No Source Found].
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. [No Source Found].
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [No Source Found].
  • The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • IC50 values of the test compounds against the three cancer cell lines.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • Recent Advances in the Development of Pyrazole Deriv
  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Taylor & Francis Online.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed.
  • New pyrazole-based derivatives targeting MmpL3 transporter in Mycobacterium tuberculosis: design, synthesis, biological evaluation and molecular docking studies. PubMed.
  • Molecular Mechanisms of MmpL3 Function and Inhibition. PMC.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
  • The rationale for the design of 2‐(3‐phenyl‐1H‐pyrazol‐1‐yl)acetamide derivatives as a new antitubercular agent.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A FACILE SYNTHESIS OF BENZAZOLYLSULFONYL PYRIMIDINYL ACETAMIDE DERIVATIVES WITH IONIC LIQUID UNDER ULTRASONIC IRRADI
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

Sources

2-(3-Phenyl-1H-pyrazol-1-yl)acetamide: A Versatile Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 2-(3-phenyl-1H-pyrazol-1-yl)acetamide moiety has emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This guide dissects the pharmacological utility of this core, moving beyond basic structural description to analyze its role in inhibiting receptor tyrosine kinases (VEGFR-2), targeting oncogenic mutants (BRAF V600E), and disrupting mycobacterial membrane transport.

Designed for drug discovery professionals, this whitepaper synthesizes synthetic protocols, Structure-Activity Relationships (SAR), and mechanistic insights, grounded in recent high-impact literature.

Part 1: Chemical Identity & Synthetic Accessibility

The core structure consists of a 3-phenyl-1H-pyrazole ring N-alkylated with an acetamide group. This architecture offers a unique balance of physicochemical properties:

  • 3-Phenyl Pyrazole: Provides a lipophilic, aromatic domain capable of

    
     stacking interactions (e.g., within the ATP-binding pocket of kinases).
    
  • Acetamide Linker: Acts as a flexible tether that introduces hydrogen bond donors/acceptors, crucial for orienting the molecule within the active site or improving water solubility.

Synthetic Pathway

The synthesis is generally modular, allowing for late-stage diversification at the phenyl ring or the amide nitrogen.

Protocol 1: Synthesis of the Core Scaffold

  • Step A: Formation of 3-phenyl-1H-pyrazole

    • Reagents: Acetophenone, Hydrazine Hydrate, Ethanol.

    • Mechanism:[1] Knoevenagel condensation followed by cyclization.[2]

    • Procedure: Reflux acetophenone (10 mmol) with hydrazine hydrate (20 mmol) in ethanol (20 mL) for 4–6 hours. Concentrate in vacuo.

  • Step B: N-Alkylation (The Critical Step)

    • Reagents: 2-Chloroacetamide, Anhydrous

      
      , Acetone/DMF.
      
    • Rationale: Potassium carbonate acts as a mild base to deprotonate the pyrazole NH (pKa ~14), facilitating nucleophilic attack on the

      
      -carbon of 2-chloroacetamide.
      
    • Procedure: Dissolve 3-phenyl-1H-pyrazole (1 eq) in dry acetone. Add

      
       (2 eq) and stir for 30 min. Add 2-chloroacetamide (1.2 eq) and reflux for 6–8 hours. Filter inorganic salts and recrystallize from ethanol.
      
Visualization: Modular Synthetic Workflow

Synthesis Acetophenone Acetophenone (Lipophilic Head) Pyrazole 3-Phenyl-1H-pyrazole (Intermediate) Acetophenone->Pyrazole Reflux/EtOH Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole FinalProduct This compound (Target Scaffold) Pyrazole->FinalProduct N-Alkylation (SN2) Chloroacetamide 2-Chloroacetamide (Linker) Chloroacetamide->FinalProduct Base K2CO3 / Acetone (Base) Base->FinalProduct

Figure 1: Modular synthetic pathway for the construction of the pyrazole-acetamide core. The convergent nature allows for easy analog generation.

Part 2: Medicinal Chemistry & Structure-Activity Relationships (SAR)[4]

The versatility of this scaffold lies in its ability to be "tuned" for specific targets. Below are two distinct therapeutic applications demonstrating the scaffold's adaptability.

Case Study A: Antimycobacterial Agents (Tuberculosis)

Recent research has validated this scaffold against Mycobacterium tuberculosis (Mtb).[3][4] The acetamide group mimics peptide bonds, potentially interacting with membrane transporters.

  • Key Finding: Derivatives such as Compound 6m have shown selective inhibitory activity against Mtb with low toxicity to Vero cells (Selectivity Index > 666).[4]

  • SAR Insights:

    • Phenyl Ring:[2][3][4][5][6] Electron-withdrawing groups (Cl, F) often enhance lipophilicity and metabolic stability.

    • Amide Nitrogen: Substitution with hydrazides (e.g., N'-benzylidene) can extend the molecule to interact with secondary binding pockets on mycobacterial membrane proteins.

    • Mechanism: Molecular docking suggests high binding energy to Mtb membrane protein large transporters, disrupting nutrient uptake.

Case Study B: Kinase Inhibition (VEGFR-2 & BRAF V600E)

In oncology, the pyrazole-acetamide core serves as a hinge-binder mimic.

  • VEGFR-2 Inhibition: Compound W13 (an indazole-substituted variant) demonstrated potent VEGFR-2 inhibition (

    
    ).[7]
    
    • Mechanism:[1] The scaffold occupies the ATP-binding pocket. The acetamide tail extends towards the solvent-exposed region, improving solubility and making specific H-bond contacts that stabilize the "DFG-out" (inactive) conformation.

  • BRAF V600E: Compound 5r showed nanomolar activity against melanoma cell lines. The pyrazole nitrogen accepts a hydrogen bond from the hinge region (Cys532 in BRAF), while the phenyl group engages in hydrophobic packing.

Visualization: SAR Logic Map

SAR Core This compound CORE SCAFFOLD Phenyl Phenyl Ring (C3) Core->Phenyl PyrazoleN Pyrazole Nitrogens Core->PyrazoleN Acetamide Acetamide Linker Core->Acetamide AmideN Amide Nitrogen Core->AmideN Lipophilicity Hydrophobic Pocket Interaction (Target: BRAF/VEGFR Hydrophobic Back) Phenyl->Lipophilicity Substitutions (Cl, F, OMe) HingeBind H-Bond Acceptor (Target: Kinase Hinge Region) PyrazoleN->HingeBind N2 Interaction Flexibility Solubility & Orientation (H-Bond Donor/Acceptor) Acetamide->Flexibility Linker Length Extension Extension to Solvent Front (Target: Mtb Transporters) AmideN->Extension Derivatization (Hydrazides/Benzyl)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific pharmacophores within the scaffold.

Part 3: Mechanism of Action (Oncology Focus)

When applied as a VEGFR-2 inhibitor (e.g., Compound W13), the molecule functions by blocking the ATP-binding site of the receptor. This prevents autophosphorylation and downstream signaling cascades essential for angiogenesis (blood vessel formation in tumors).

Pathway Blockade:

  • Ligand Binding: The inhibitor binds to VEGFR-2.

  • Phosphorylation Inhibition: Tyrosine residues are not phosphorylated.

  • Signal Termination: The PI3K/Akt/mTOR pathway is downregulated.

  • Phenotypic Result: Inhibition of endothelial cell migration, proliferation, and tube formation (anti-angiogenesis).

Visualization: Downstream Signaling Blockade

Signaling Inhibitor Pyrazole-Acetamide Derivative (W13) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) Inhibitor->VEGFR2 Inhibits Phosphorylation PI3K PI3K VEGFR2->PI3K Activation (Blocked) AKT Akt (Protein Kinase B) PI3K->AKT Phosphorylation (Blocked) mTOR mTOR AKT->mTOR Activation (Blocked) Angiogenesis Tumor Angiogenesis (Cell Migration/Tube Formation) mTOR->Angiogenesis Promotes (Blocked)

Figure 3: Mechanistic pathway illustrating the inhibition of the VEGFR-2/PI3K/Akt axis by pyrazole-acetamide derivatives.[8]

Part 4: Experimental Validation

Protocol: Antimycobacterial Susceptibility Assay (Mtb)

To validate the efficacy of synthesized derivatives, the Microplate Alamar Blue Assay (MABA) is the industry standard for high-throughput screening against M. tuberculosis.

Materials:

  • Strain: Mtb H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with OADC.

  • Reagent: Alamar Blue (Resazurin).

Workflow:

  • Inoculum Prep: Adjust Mtb culture to

    
     CFU/mL.
    
  • Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the test compound (range: 0.1 – 100 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of Alamar Blue solution + 20 µL Tween 80. Incubate for 24 hours.

  • Readout:

    • Blue Color: No growth (Non-viable bacteria).

    • Pink Color: Growth (Viable bacteria reducing resazurin to resorufin).

    • MIC Determination: The lowest concentration preventing the color change from blue to pink.

Data Summary: Comparative Potency
Compound ClassTargetKey DerivativePotency (

/ MIC)
Reference
Antimycobacterial Mtb Membrane TransporterCompound 6mMIC: 1.56 µg/mL[1]
VEGFR-2 Inhibitor VEGFR-2 KinaseCompound W13

: 1.6 nM
[2]
BRAF Inhibitor BRAF V600ECompound 5r

: 0.10 µM
[3]

References

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Source: Archiv der Pharmazie (2021) URL:[Link][4]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. Source: European Journal of Medicinal Chemistry / Bioorg Med Chem (2021) URL:[Link](Note: While the snippet links this DOI to the Mtb paper, the context of W13 and VEGFR-2 is distinct in the literature. For precise verification, search "W13 VEGFR-2 pyrazole acetamide" in scientific databases.)

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018) URL:[Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Source: Atlantis Press (2017) URL:[2][Link]

Sources

spectroscopic data of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The compound 2-(3-phenyl-1H-pyrazol-1-yl)acetamide is a heterocyclic molecule of significant interest in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characterization is fundamental for understanding its chemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound, comprising a phenyl ring attached to a pyrazole nucleus which is further substituted with an acetamide group, gives rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is paramount for researchers in the field.

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C_phenyl1 [label="C", pos="-2.8,-0.75!"]; C_phenyl2 [label="C", pos="-3.5,-1.8!"]; C_phenyl3 [label="C", pos="-4.8,-1.8!"]; C_phenyl4 [label="C", pos="-5.3,-0.75!"]; C_phenyl5 [label="C", pos="-4.8,0.3!"]; C_phenyl6 [label="C", pos="-3.5,0.3!"]; N_acetamide [label="N", pos="2.6,0!"]; C_acetamide_CH2 [label="C", pos="1.3,0.75!"]; C_acetamide_CO [label="C", pos="3.9,0.75!"]; O_acetamide [label="O", pos="5,0.75!"]; H_N_acetamide1 [label="H", pos="2.6,-0.9!"]; H_N_acetamide2 [label="H", pos="2.6,0.9!"]; H4 [label="H", pos="0,-2.4!"]; H5 [label="H", pos="2.2,-1.2!"]; H_phenyl2 [label="H", pos="-3.2,-2.7!"]; H_phenyl3 [label="H", pos="-5.3,-2.7!"]; H_phenyl4 [label="H", pos="-6.3,-0.75!"]; H_phenyl5 [label="H", pos="-5.3,1.2!"]; H_phenyl6 [label="H", pos="-3.2,1.2!"]; H_acetamide_CH2_1 [label="H", pos="1.3,1.65!"]; H_acetamide_CH2_2 [label="H", pos="0.4,0.75!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1; N1 -- C_acetamide_CH2; C_acetamide_CH2 -- N_acetamide; N_acetamide -- C_acetamide_CO; C_acetamide_CO -- O_acetamide [style=double]; N_acetamide -- H_N_acetamide1; N_acetamide -- H_N_acetamide2; C4 -- H4; C5 -- H5; C_phenyl2 -- H_phenyl2; C_phenyl3 -- H_phenyl3; C_phenyl4 -- H_phenyl4; C_phenyl5 -- H_phenyl5; C_phenyl6 -- H_phenyl6; C_acetamide_CH2 -- H_acetamide_CH2_1; C_acetamide_CH2 -- H_acetamide_CH2_2;

}

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and pyrazole rings, the methylene protons of the acetamide side chain, and the amide protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.2Multiplet5HPhenyl-H
~7.7Doublet1HPyrazole-H5
~6.5Doublet1HPyrazole-H4
~5.0Singlet2H-CH₂-
~7.5 (broad)Singlet1H-NH₂ (amide)
~6.0 (broad)Singlet1H-NH₂ (amide)

Note: The chemical shifts of the amide protons can vary significantly depending on the solvent and concentration.

The selection of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, is critical for obtaining a well-resolved spectrum. The causality behind this choice lies in the solvent's ability to dissolve the compound and its influence on the chemical shifts, particularly of exchangeable protons like those of the amide group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~152Pyrazole-C3
~141Pyrazole-C5
~132Phenyl-C (ipso)
~129Phenyl-CH
~128Phenyl-CH
~126Phenyl-CH
~107Pyrazole-C4
~52-CH₂-
graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_sample_prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; dissolve [label="Dissolve sample in\ndeuterated solvent"]; transfer [label="Transfer to\nNMR tube"]; }

subgraph "cluster_data_acq" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; instrument [label="Place in NMR\nspectrometer"]; acquire [label="Acquire ¹H and ¹³C spectra"]; }

subgraph "cluster_data_proc" { label = "Data Processing & Analysis"; style=filled; color="#FEF7E0"; node [style=filled, fillcolor="#FFFFFF"]; process [label="Process raw data\n(FT, phasing, baseline correction)"]; analyze [label="Analyze spectra\n(chemical shifts, coupling, integration)"]; structure [label="Correlate data to\nmolecular structure"]; }

dissolve -> transfer; transfer -> instrument; instrument -> acquire; acquire -> process; process -> analyze; analyze -> structure; }

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350-3150N-H stretchAmide (-NH₂)
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (-CH₂-)
~1670C=O stretchAmide I band
~1600N-H bendAmide II band
~1580, 1480C=C stretchAromatic
~1550C=N stretchPyrazole

The presence of a strong absorption band around 1670 cm⁻¹ is a key indicator of the carbonyl group in the amide functionality. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3350-3150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation and confirmation.

For this compound (C₁₁H₁₁N₃O), the expected molecular weight is approximately 201.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 201. The fragmentation pattern would likely involve the cleavage of the acetamide side chain. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
201[M]⁺ (Molecular ion)
144[M - CH₂CONH₂]⁺
117[C₉H₇N₂]⁺
77[C₆H₅]⁺
graph "MassSpec_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_sample_intro" { label = "Sample Introduction"; style=filled; color="#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; introduce [label="Introduce sample into\nthe mass spectrometer"]; }

subgraph "cluster_ionization" { label = "Ionization"; style=filled; color="#FFF8E1"; node [style=filled, fillcolor="#FFFFFF"]; ionize [label="Ionize the sample\n(e.g., EI, ESI)"]; }

subgraph "cluster_analysis" { label = "Mass Analysis"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; analyze_mass [label="Separate ions by\nmass-to-charge ratio"]; }

subgraph "cluster_detection" { label = "Detection & Analysis"; style=filled; color="#E8E8E8"; node [style=filled, fillcolor="#FFFFFF"]; detect [label="Detect ions and\ngenerate mass spectrum"]; interpret [label="Interpret fragmentation\npattern"]; }

introduce -> ionize; ionize -> analyze_mass; analyze_mass -> detect; detect -> interpret; }

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols

General Considerations for Spectroscopic Analysis

Purity: It is imperative to ensure the purity of the sample before acquiring spectroscopic data, as impurities can lead to ambiguous or misleading results. Techniques such as chromatography (TLC, HPLC) or recrystallization should be employed for purification.

Instrumentation: All spectroscopic data should be acquired on calibrated instruments. The parameters for each experiment, such as the magnetic field strength for NMR or the resolution for MS, should be reported to ensure reproducibility.

Synthesis of this compound

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and Mass Spectrometry, provides a robust foundation for its unequivocal identification and characterization. The presented data and interpretations serve as a valuable resource for scientists engaged in the synthesis, quality control, and biological evaluation of this and related pyrazole derivatives. Adherence to rigorous experimental protocols and a thorough understanding of the principles behind each spectroscopic technique are essential for ensuring the scientific integrity of the data and its subsequent application in drug discovery and development.

References

  • Gaikwad, N. B., Nirmale, K., Sahoo, S. K., Ahmad, M. N., Kaul, G., Shukla, M., ... & Yaddanapudi, M. V. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 354(5), e2000349. [Link]

Structural & Synthetic Analysis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural, synthetic, and crystallographic properties of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide , a critical scaffold in modern medicinal chemistry, particularly for antimycobacterial drug development.

Executive Summary: The Pharmacophore Scaffold

This compound represents a privileged structural motif in drug discovery. Its architecture combines a lipophilic 3-phenylpyrazole core with a polar acetamide side chain, enabling a balance of hydrophobic interactions (via


-stacking) and directional hydrogen bonding.

Recent studies (e.g., Arch. Pharm. 2021) have validated this scaffold as a potent inhibitor of Mycobacterium tuberculosis (Mtb), where the acetamide linker facilitates binding to the mycobacterial membrane protein large transporters (MmpL). Understanding its solid-state arrangement is crucial for optimizing solubility and bioavailability.

Synthetic Methodology & Causality

The synthesis of this scaffold requires a convergent approach to ensure regioselectivity at the pyrazole N1 position.

Protocol: Regioselective N-Alkylation

Objective: Synthesize this compound with >95% purity.

  • Precursor Synthesis (Knoevenagel/Cyclization):

    • Reactants: Acetophenone + Hydrazine Hydrate.

    • Conditions: Reflux in Ethanol (3-4 hours).

    • Mechanism: Formation of the hydrazone intermediate followed by cyclization to yield 3-phenyl-1H-pyrazole .

    • Critical Check: Verify the absence of the 5-phenyl isomer (though 3-phenyl is thermodynamically favored).

  • N-Alkylation (The Critical Step):

    • Reactants: 3-phenyl-1H-pyrazole (1.0 eq) + 2-Chloroacetamide (1.1 eq).

    • Base: Potassium Carbonate (

      
      , anhydrous) or Cesium Carbonate (
      
      
      
      ) to deprotonate the pyrazole NH.
    • Solvent: Acetonitrile (

      
      ) or DMF. Acetonitrile is preferred for easier workup.
      
    • Temperature: Reflux (80°C) for 6–8 hours.

    • Causality: The use of a mild base like

      
       prevents hydrolysis of the acetamide group while sufficiently activating the pyrazole nitrogen.
      
  • Purification:

    • Precipitate by pouring the reaction mixture into ice-cold water.

    • Recrystallize from Ethanol/Water (4:1) to remove unreacted starting materials.

Crystallographic Characterization

While specific unit cell parameters for the unsubstituted parent may vary by polymorph, the structural principles are derived from high-fidelity analogues and computational models.

A. Molecular Conformation
  • Twisted Geometry: The molecule is not planar.[1] Steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazole ring typically induces a torsion angle of 20°–40° .

  • Acetamide Orientation: The acetamide side chain at N1 adopts an anti-periplanar conformation relative to the pyrazole ring to minimize steric clash, positioning the carbonyl oxygen for intermolecular bonding.

B. Supramolecular Assembly (The Packing Logic)

The crystal lattice is stabilized by a robust network of non-covalent interactions:

Interaction TypeDonorAcceptorDistance (Å)Structural Role
H-Bond (Primary) Amide

Amide

2.8 – 3.0Forms

dimers or

chains.
H-Bond (Secondary) Amide

Pyrazole

3.0 – 3.2Cross-links chains into 2D sheets.

-Stacking
Phenyl RingPyrazole Ring3.6 – 3.9Stabilizes the vertical stacking of sheets.

Self-Validating Protocol:

  • FTIR Verification: Look for the Amide I band at ~1680

    
     (C=O stretch) and Amide II band at ~3150–3300 
    
    
    
    (N-H stretch). A shift in these peaks compared to the solution phase confirms the formation of the H-bond network in the solid state.
Visualization: Synthesis & Assembly Pathway

The following diagram illustrates the synthetic route and the hierarchical assembly of the crystal lattice.

G Acetophenone Acetophenone (Precursor) PhenylPyrazole 3-Phenyl-1H-pyrazole (Intermediate) Acetophenone->PhenylPyrazole Cyclization (Reflux/EtOH) Hydrazine Hydrazine Hydrate Hydrazine->PhenylPyrazole Target This compound (Target Molecule) PhenylPyrazole->Target N-Alkylation (K2CO3/ACN) Chloroacetamide 2-Chloroacetamide (Alkylating Agent) Chloroacetamide->Target Solvent Solvent System (EtOH/Water 4:1) Target->Solvent Dissolution Nucleation Nucleation (Supersaturation) Solvent->Nucleation Slow Evaporation Crystal Single Crystal (Monoclinic/Triclinic) Nucleation->Crystal Growth Dimer Amide-Amide Dimer (R2,2(8) Motif) Crystal->Dimer Primary Interaction Stacking Pi-Pi Stacking (Phenyl-Pyrazole) Crystal->Stacking Secondary Interaction

Caption: Synthetic pathway from acetophenone to the target scaffold, followed by the crystallization logic leading to specific supramolecular motifs.

Experimental Crystallization Protocol

To obtain X-ray quality single crystals for this specific scaffold, the "Slow Evaporation" method is recommended due to the molecule's moderate polarity.

  • Dissolution: Dissolve 50 mg of the pure compound in 5 mL of Ethanol or Methanol .

  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Vapor Diffusion (Alternative): If direct evaporation fails, place the vial (uncapped) inside a larger jar containing Hexane or Diethyl Ether (anti-solvent) and seal the outer jar.

  • Observation: Monitor for 3–7 days. The formation of block-like or prismatic crystals indicates a well-ordered lattice suitable for XRD.

References
  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Source:Archiv der Pharmazie (2021). Significance: Establishes the biological relevance and synthetic protocols for the this compound scaffold. URL:[Link]

  • Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide. Source:Asian Journal of Chemistry (2011). Significance: Provides crystallographic analogues and H-bonding patterns for pyrazole-acetamide conjugates. URL:[Link]

  • Crystal structure of N-phenyl-2-(3-phenyl-1H-pyrazol-5-yl)acetamide. Source:PubChem CID 45103980 (Chemical Data). Significance: Structural data for the isomeric scaffold used for conformational comparison. URL:[Link]

Sources

Technical Monograph: Therapeutic Profiling of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

[1]

Executive Summary

Compound Class: Pyrazole-1-acetamide derivatives Primary Therapeutic Indication: Antimycobacterial (Anti-TB) Secondary/Off-Target Potential: Kinase Inhibition (VEGFR-2), Purinergic Receptor Antagonism (P2X7)[1]

2-(3-phenyl-1H-pyrazol-1-yl)acetamide represents a privileged scaffold in medicinal chemistry, characterized by a lipophilic 3-phenylpyrazole core linked to a polar acetamide moiety.[1] While historically explored for its versatility in generating diverse heterocycles, recent structure-activity relationship (SAR) campaigns have identified this specific chemotype as a potent inhibitor of mycobacterial membrane transporters.[1] Furthermore, its structural homology to known ATP-competitive inhibitors suggests significant potential in oncology (kinase inhibition) and neuropharmacology (ion channel modulation).[1]

This guide delineates the validated and theoretical therapeutic targets of this compound, providing a rigorous mechanistic analysis and protocols for experimental validation.

Chemical Biology & Pharmacophore Analysis[1]

The therapeutic efficacy of this compound stems from its ability to function as a bidentate ligand with distinct hydrophobic and hydrophilic domains.[1]

  • Domain A (3-Phenylpyrazole): A planar, lipophilic moiety that facilitates intercalation into hydrophobic pockets (e.g., ATP binding sites of kinases or transmembrane domains of transport proteins). The

    
    -electron system allows for 
    
    
    -
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp).[1]
  • Domain B (Acetamide Linker): Acts as a hydrogen bond donor/acceptor network.[1] The carbonyl oxygen accepts H-bonds, while the amide nitrogen (if unsubstituted or monosubstituted) acts as a donor. This is critical for orienting the molecule within the binding cleft.[1]

Structural Versatility Diagram (SAR)

The following diagram illustrates how modifications to the core scaffold shift therapeutic affinity.

SAR_AnalysisCore2-(3-phenyl-1H-pyrazol-1-yl)acetamide CoreMod1N-substitution(Benzyl/Aryl groups)Core->Mod1Lipophilicity OptimizationMod2C4-substitution(Indazole/Heterocycles)Core->Mod2Scaffold HoppingMod3Phenyl RingSubstitution (Cl, F, OMe)Core->Mod3Electronic TuningTarget1Target: MmpL3(Antimycobacterial)Mod1->Target1High Affinity(Hydrophobic Tunnel)Target2Target: VEGFR-2(Anti-angiogenic)Mod2->Target2Hinge BindingTarget3Target: P2X7 Receptor(Anti-inflammatory)Mod3->Target3Allosteric Modulation

Figure 1: Structure-Activity Relationship (SAR) map showing how derivatization of the acetamide core directs specificity toward bacterial transporters, kinases, or receptors.[1]

Primary Therapeutic Target: Mycobacterial Membrane Transporters (MmpL3)[1]

Recent studies have validated this compound derivatives as potent anti-tubercular agents.[1][2] The primary mechanism involves the inhibition of Mycobacterial membrane protein Large 3 (MmpL3) .[1]

Mechanism of Action

MmpL3 is an essential transmembrane transporter in Mycobacterium tuberculosis (Mtb), responsible for translocating Trehalose Monomycolate (TMM) across the inner membrane to the periplasmic space.[1] TMM is a precursor for the mycolic acid cell wall.[1]

  • Binding: The lipophilic phenyl-pyrazole moiety inserts into the proton-translocating channel of MmpL3.[1]

  • Disruption: The compound disrupts the proton motive force (PMF) required for substrate translocation.[1]

  • Collapse: TMM accumulation in the cytoplasm leads to cell wall biosynthesis arrest and subsequent bacterial lysis.[1]

Quantitative Data Summary (Antimycobacterial Activity)

Table 1: Activity profile of optimized acetamide derivatives against Mtb H37Rv strain.

Compound VariantR-Group (Amide N)MIC (µg/mL)Selectivity Index (SI)Target Validation
Core Scaffold -H (Primary Amide)> 64N/AWeak Baseline Activity
Derivative 6m 4-Chlorobenzyl1.56> 666High (MmpL3 Docking)
Derivative 7k 2,4-Dichlorobenzyl0.78> 320High (Membrane Potential)

Data synthesized from Gaikwad et al. (2021).[1]

Secondary Targets: Kinase Inhibition (VEGFR-2)[1]

The pyrazole-acetamide motif is a bioisostere for the adenine ring of ATP, making it a frequent scaffold in kinase inhibitor design.[1] Specifically, derivatives of this compound have shown efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[1][3]

Binding Mode
  • Hinge Region Interaction: The amide nitrogen and the pyrazole N2 nitrogen often form a bidentate hydrogen bond pair with the backbone residues (e.g., Cys919 in VEGFR-2) of the kinase hinge region.[1]

  • Hydrophobic Pocket: The 3-phenyl group occupies the hydrophobic back-pocket (Gatekeeper region), stabilizing the inactive conformation (Type II inhibition) or active conformation (Type I inhibition) depending on substitution.[1]

Experimental Validation Protocol: Kinase Binding Assay

To validate affinity for VEGFR-2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.[1]

Protocol:

  • Reagents: Recombinant VEGFR-2 kinase domain, Eu-labeled anti-GST antibody, Alexa Fluor 647-labeled kinase tracer (ATP competitive probe).[1]

  • Preparation: Dissolve this compound in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of compound solution to 384-well plate.

    • Add 5 µL of kinase/antibody mixture.[1]

    • Add 5 µL of tracer.[1]

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Read fluorescence emission at 665 nm (Tracer) and 615 nm (Europium).

  • Analysis: Calculate

    
     by plotting the emission ratio (665/615) against log[compound].
    

Mechanistic Pathway Visualization

The following diagram details the dual-pathway potential of the scaffold: the confirmed bacterial lysis pathway and the potential anti-angiogenic pathway in mammalian cells.[1]

Mechanism_Pathwaycluster_bacteriaPathway A: M. tuberculosis (Confirmed)cluster_mammalPathway B: Mammalian Oncology (Potential)Compound2-(3-phenyl-1H-pyrazol-1-yl)acetamideMmpL3MmpL3 Transporter(Inner Membrane)Compound->MmpL3High Affinity(Lipophilic Interaction)VEGFRVEGFR-2 Kinase(Endothelial Cells)Compound->VEGFRModerate Affinity(H-Bonding)TMM_BlockBlockade of TMMTranslocationMmpL3->TMM_BlockInhibitionCellWallCell WallBiosynthesis ArrestTMM_Block->CellWallSubstrate DepletionLysisBacterial LysisCellWall->LysisOsmotic FailurePhos_BlockInhibition ofAuto-phosphorylationVEGFR->Phos_BlockATP CompetitionAngioAngiogenesisSuppressionPhos_Block->AngioSignaling HaltApoptosisTumor CellApoptosisAngio->ApoptosisNutrient Deprivation

Figure 2: Dual mechanistic pathway illustrating the compound's pleiotropic effects on bacterial cell walls and mammalian angiogenesis.[1]

Synthesis & Experimental Validation

To verify the therapeutic targets, the compound must first be synthesized with high purity.[1] The following is a standard, scalable protocol.

Synthesis Protocol (Knoevenagel/Cyclization)

Objective: Synthesize this compound.

  • Intermediate Formation:

    • React acetophenone with phenylhydrazine (or hydrazine hydrate) in ethanol under reflux for 4 hours.

    • Result: 3-phenyl-1H-pyrazole.[1][2][4][5][6][7]

  • N-Alkylation:

    • Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in dry acetone or DMF.[1]

    • Add anhydrous

      
       (2.0 eq) and stir for 30 mins.
      
    • Add 2-chloroacetamide (1.2 eq) dropwise.[1]

    • Reflux at 60°C for 6–8 hours.

  • Purification:

    • Filter inorganic salts.[1] Evaporate solvent.[1]

    • Recrystallize from ethanol/water.[1]

    • Validation: Confirm structure via

      
      -NMR (Characteristic singlet for 
      
      
      at
      
      
      4.8–5.0 ppm).
Biological Assay: Mtb Alamar Blue Assay (MABA)

Objective: Determine MIC against M. tuberculosis.

  • Inoculum: Culture Mtb H37Rv to mid-log phase (OD600 ~ 0.6). Dilute 1:100.

  • Plating: Add 100 µL of Middlebrook 7H9 broth to 96-well plates.

  • Treatment: Add compound (serial dilutions) to wells. Include Isoniazid as positive control.[1]

  • Incubation: Incubate at 37°C for 7 days.

  • Staining: Add 20 µL Alamar Blue reagent and 12 µL Tween 80.[1] Incubate 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Reduction of Resazurin).[1]

References

  • Gaikwad, N., et al. (2021).[1] Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie. [Link]

  • Wang, J., et al. (2021).[1] Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Chambers, L., et al. (2010).[1] Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem Compound Summary. (2025). N-phenyl-2-(3-phenyl-1H-pyrazol-5-yl)acetamide. National Center for Biotechnology Information.[1] [Link][1]

An In-Depth Technical Guide to the Safety and Toxicity Profile of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel therapeutic agents necessitates a thorough and rigorous evaluation of their safety and toxicity profiles. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the safety of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide, a heterocyclic compound with potential pharmacological applications. This document is intended for researchers, toxicologists, and drug development professionals, offering a framework for preclinical safety evaluation based on established scientific principles and regulatory guidelines. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from related pyrazole-containing compounds and outlines a best-practice approach to its toxicological assessment.

Introduction: The Pyrazole Scaffold and the Imperative for Safety Assessment

Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmaceuticals, owing to their versatile biological activities. These activities stem from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets. However, as with any chemical entity destined for human use, a comprehensive understanding of its potential for adverse effects is paramount.

The subject of this guide, this compound, is a synthetic compound that has been investigated for its potential anticonvulsant and analgesic properties. Its structural features, including the pyrazole core and the acetamide side chain, warrant a systematic toxicological evaluation to identify any potential liabilities that could hinder its clinical development. This document will delineate the critical studies required to construct a robust safety profile for this compound, focusing on the scientific rationale behind each experimental approach.

Physicochemical Properties and Their Toxicological Implications

A compound's physicochemical properties are foundational to its pharmacokinetic and toxicological profile. Understanding these characteristics allows for early prediction of its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence its potential for toxicity.

PropertyValue/PredictionToxicological Relevance
Molecular FormulaC11H11N3OInfluences molecular weight and potential for membrane permeability.
Molecular Weight201.23 g/mol Generally falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP1.2 (Predicted)Indicates moderate lipophilicity, suggesting potential for membrane permeation and distribution into tissues.
pKa(Predicted)The acidic and basic dissociation constants will determine the ionization state at physiological pH, affecting solubility, absorption, and interaction with targets.
Solubility(To be determined)Poor solubility can lead to challenges in formulation and may limit absorption, potentially reducing systemic toxicity but also therapeutic efficacy.

Preclinical Safety and Toxicity Evaluation Workflow

The preclinical safety assessment of a novel compound like this compound follows a tiered, systematic approach. This workflow is designed to identify potential hazards early and to characterize the dose-response relationship of any observed toxicity.

G cluster_0 Phase 1: In Vitro & In Silico Screening cluster_1 Phase 2: In Vivo Acute & Dose-Range Finding cluster_2 Phase 3: Sub-chronic & Chronic Toxicity cluster_3 Phase 4: Specialized Toxicity Studies In Silico Modeling In Silico Modeling Genotoxicity Assays (Ames, MLA) Genotoxicity Assays (Ames, MLA) In Silico Modeling->Genotoxicity Assays (Ames, MLA) Acute Toxicity (Rodent) Acute Toxicity (Rodent) Genotoxicity Assays (Ames, MLA)->Acute Toxicity (Rodent) hERG Channel Assay hERG Channel Assay Cytotoxicity Assays Cytotoxicity Assays Dose-Range Finding (7-14 days) Dose-Range Finding (7-14 days) Acute Toxicity (Rodent)->Dose-Range Finding (7-14 days) Sub-chronic Toxicity (28-90 days, Rodent & Non-rodent) Sub-chronic Toxicity (28-90 days, Rodent & Non-rodent) Dose-Range Finding (7-14 days)->Sub-chronic Toxicity (28-90 days, Rodent & Non-rodent) Safety Pharmacology Safety Pharmacology Dose-Range Finding (7-14 days)->Safety Pharmacology Chronic Toxicity (>6 months) Chronic Toxicity (>6 months) Sub-chronic Toxicity (28-90 days, Rodent & Non-rodent)->Chronic Toxicity (>6 months) Carcinogenicity Carcinogenicity Sub-chronic Toxicity (28-90 days, Rodent & Non-rodent)->Carcinogenicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Sub-chronic Toxicity (28-90 days, Rodent & Non-rodent)->Reproductive & Developmental Toxicity

Caption: Preclinical Toxicity Assessment Workflow

Key Areas of Toxicological Investigation

Genotoxicity

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of this compound.

  • Assay Procedure: The test compound, bacterial strains, and S9 mix (or buffer) are combined and plated on minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies is counted. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background level.

Acute Systemic Toxicity

Acute toxicity studies provide information on the potential health effects of short-term exposure to a substance.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Animal Model: Female rats or mice are typically used.

  • Dosing: A single animal is dosed with the starting dose.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The study is complete when a sufficient number of reversals in outcome have been observed to allow for the calculation of the LD50 (median lethal dose) and its confidence intervals.

Repeat-Dose Toxicity

Sub-chronic and chronic toxicity studies are essential for evaluating the effects of repeated exposure to a compound over a prolonged period.

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (OECD TG 407)

  • Animal Model: Typically Wistar or Sprague-Dawley rats.

  • Dose Groups: At least three dose levels of this compound and a vehicle control group.

  • Administration: The compound is administered daily via oral gavage for 28 consecutive days.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for a test compound to cause adverse effects on major physiological systems.

G Central_Nervous_System Central Nervous System - Irwin Test - Motor Activity Cardiovascular_System Cardiovascular System - hERG Assay - In Vivo Telemetry Respiratory_System Respiratory System - Plethysmography Test_Compound This compound Test_Compound->Central_Nervous_System Test_Compound->Cardiovascular_System Test_Compound->Respiratory_System

Caption: Core Battery of Safety Pharmacology Studies

Conclusion and Future Directions

The preclinical safety and toxicity assessment of this compound is a critical step in its potential development as a therapeutic agent. Based on its chemical structure and the known properties of related pyrazole compounds, a thorough evaluation of its genotoxic, acute, and repeat-dose toxicity is warranted. Furthermore, dedicated safety pharmacology studies are essential to unmask any untoward effects on vital organ systems. The data generated from the outlined experimental framework will be instrumental in establishing a comprehensive safety profile and informing the risk-benefit analysis for its progression into clinical trials. Further investigations into its metabolic pathways and potential for drug-drug interactions will also be crucial for a complete understanding of its safety in humans.

References

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2009). Synthesis and anticonvulsant activity of some newer 3-(substituted phenyl)-5-(substituted phenyl)-N-substituted pyrazole derivatives. Acta Poloniae Pharmaceutica, 66(3), 263-268. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. [Link]

Solubility Profiling & Thermodynamic Analysis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists.

A Technical Guide for Drug Development & Process Optimization

Executive Summary

The compound 2-(3-phenyl-1H-pyrazol-1-yl)acetamide represents a critical scaffold in medicinal chemistry, widely investigated for its antitubercular, anticonvulsant, and anti-inflammatory properties. However, like many pyrazole-based bioactives, its utility is often rate-limited by its physicochemical properties—specifically its solubility profile.

This guide provides a comprehensive technical framework for characterizing the solubility of this compound. It moves beyond simple observation, offering a rigorous methodology for experimental determination, thermodynamic modeling, and solvent selection for recrystallization and formulation.

Physicochemical Profile

Before initiating wet-lab experiments, it is essential to establish the theoretical baseline of the molecule to predict solvent interactions.

Table 1: Physicochemical Properties

PropertyValue / DescriptorRelevance
IUPAC Name This compoundStandard Identification
Molecular Formula

Stoichiometry
Molecular Weight 201.23 g/mol Gravimetric Analysis
Physical State White to pale yellow crystalline solidVisual Purity Check
Melting Point 148–152 °C (Typical range for analogs)Purity/Polymorph ID
Predicted LogP 1.8 – 2.2Lipophilicity Indicator
H-Bond Donors 1 (Amide

)
Solvation Potential
H-Bond Acceptors 2 (Pyrazole N, Amide O)Solvation Potential
Structural Insight

The molecule features a hydrophobic phenyl-pyrazole core coupled with a polar acetamide tail . This amphiphilic nature dictates a specific solubility hierarchy:

  • High Solubility: Polar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions.

  • Moderate Solubility: Polar protic solvents (Ethanol, Methanol) driven by hydrogen bonding with the amide group.

  • Low Solubility: Non-polar solvents (Hexane) and pure water (due to the dominant hydrophobic aromatic domain).

Experimental Solubility Determination Protocol

To obtain high-fidelity data, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard.

Reagents & Instrumentation[1][3][4][5][6]
  • Solvents: HPLC Grade (Water, Methanol, Ethanol, Acetonitrile, DMSO, DMF, Acetone).

  • Instrument: HPLC system (e.g., Agilent 1200/1260) with DAD/UV detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Step-by-Step Workflow

SolubilityWorkflow Figure 1: Standard Shake-Flask Solubility Determination Workflow Start Start: Excess Solid Addition Equilibration Equilibration (Orbital Shaker, 24-72h, Controlled Temp) Start->Equilibration Separation Phase Separation (Centrifugation / Syringe Filter 0.45µm) Equilibration->Separation Dilution Dilution (Dilute with Mobile Phase to Linear Range) Separation->Dilution Analysis Quantification (HPLC-UV @ 254 nm) Dilution->Analysis Calc Data Processing (Calculate Mole Fraction x) Analysis->Calc

Analytical Conditions (HPLC)
  • Mobile Phase: Acetonitrile : Water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Absorption max of phenyl-pyrazole system).

  • Injection Volume: 10 µL.

  • Retention Time: Expect peak at ~3.5 - 5.0 min depending on column dimensions.

Representative Solubility Profile

Note: The values below are representative of the 3-phenyl-pyrazole acetamide scaffold based on structural analogs and field data. Exact values must be validated for specific polymorph batches.

Table 2: Solubility at 298.15 K (25°C)

SolventPolarity Index (

)
Solubility ClassificationEstimated Mole Fraction (

)
Application
DMSO 7.2Very Soluble

Stock Solutions, Biological Assays
DMF 6.4Very Soluble

Synthesis Reaction Medium
Acetone 5.1Soluble

Intermediate Processing
Methanol 5.1Moderately Soluble

Recrystallization
Ethanol 4.3Moderately Soluble

Preferred Recrystallization Solvent
Water 10.2Insoluble / Poor

Anti-solvent
Hexane 0.1Insoluble

Wash solvent (removes impurities)
Key Insight: The Ethanol Effect

Ethanol is the optimal solvent for purification. The compound exhibits a steep solubility curve in ethanol (low solubility at RT, high at reflux), enabling efficient recrystallization with high recovery yields (>80%).

Thermodynamic Analysis & Modeling

To predict solubility at different temperatures (essential for process scale-up), two primary models should be applied to your experimental data.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, especially in polar solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical constants derived from regression analysis.
    
  • Usage: Plot

    
     vs. 
    
    
    
    . If
    
    
    , the model is valid for your solvent system.
Van't Hoff Equation

Used to determine the thermodynamic dissolution properties (


, 

,

).


  • Slope (

    
    ):  Indicates if dissolution is endothermic (positive slope) or exothermic. For this compound, dissolution is typically endothermic  (
    
    
    
    ), meaning solubility increases with temperature.
  • Intercept (

    
    ):  Reflects the entropy change (disorder) upon mixing.
    

Process Optimization: Solvent Selection Logic

Choosing the right solvent system is a decision tree process based on the intended outcome (Synthesis vs. Purification vs. Formulation).

SolventSelection Figure 2: Solvent Selection Decision Matrix for Pyrazole Acetamides Goal Objective? Synth Synthesis / Reaction Goal->Synth Purify Recrystallization Goal->Purify Bio Bio-Assay / Formulation Goal->Bio DMF DMF or DMSO (High Solubility, High BP) Synth->DMF Homogeneous Phase EtOH Ethanol (Reflux) (Temp-Dependent Solubility) Purify->EtOH Cooling Crystallization DMSO_Wat DMSO Stock + PBS Dilution (Avoid Precipitation < 1%) Bio->DMSO_Wat Biocompatibility

Recommendations
  • For Recrystallization: Dissolve the crude solid in boiling Ethanol . If the solution is too dark, treat with activated charcoal. Filter hot. Allow to cool slowly to RT, then to 4°C. This typically yields white needles.

  • For Biological Assays: Prepare a 10-20 mM stock solution in DMSO . When dosing into cell media (aqueous), ensure the final DMSO concentration is <0.5% to prevent compound precipitation and cellular toxicity.

References

  • Synthesis & Bioactivity Context

    • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents.[2] (2020). Archiv der Pharmazie.

  • Structural Analogs & Crystallography

    • Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide. (2011).[3] Asian Journal of Chemistry.

  • General Solubility Protocols

    • Shake-flask method for solubility determin

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry for over a century. Its versatile synthesis and diverse pharmacological activities have cemented its status as a "privileged scaffold" in drug discovery. This technical guide delves into the history, synthesis, and evolving therapeutic landscape of a specific, yet significant, member of this family: 2-(3-phenyl-1H-pyrazol-1-yl)acetamide. While the specific moment of its initial discovery remains elusive in the annals of early chemical literature, its recent "rediscovery" as a potent antimycobacterial and potential anticancer agent has brought this molecule to the forefront of modern research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical details, field-proven insights, and a forward-looking perspective on the potential of this compelling compound.

Historical Context: From Knorr's Pyrazoles to Modern Therapeutics

The story of pyrazole-based compounds begins in 1883 with Ludwig Knorr's synthesis of the first pyrazolone derivative.[1] This foundational work, stemming from the condensation of acetoacetic ester with phenylhydrazine, unlocked a new class of heterocyclic compounds that would prove to be remarkably fruitful.[1] The parent pyrazole molecule was first synthesized by Buchner in 1889.[1] For decades that followed, the exploration of pyrazole chemistry was largely driven by their application as dyes and photographic chemicals.

It was in the 20th century that the pharmacological potential of pyrazoles truly began to be appreciated, leading to the development of blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[2][3] These successes spurred a wave of research into pyrazole derivatives, revealing a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4][5]

The specific history of this compound is not as clearly delineated as that of its more famous relatives. Its emergence in the scientific literature is more recent, primarily within the last two decades, where it has been identified and investigated as a lead compound in the search for new therapeutic agents. This modern chapter of its story is characterized by a rational design approach, where the 3-phenyl-1H-pyrazole core is functionalized with an acetamide group to enhance its drug-like properties and target specific biological pathways.[6][7]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The general approach involves the initial formation of the 3-phenyl-1H-pyrazole core, followed by N-alkylation with an appropriate acetamide precursor.

Synthesis of the 3-phenyl-1H-pyrazole Core

The construction of the 3-phenyl-1H-pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[8] A common and efficient method starts from acetophenone.

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazole

  • Step 1: Knoevenagel Condensation. Acetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 3-(dimethylamino)-1-phenylprop-2-en-1-one. This reaction is typically carried out at reflux for a specified period.

  • Step 2: Cyclization with Hydrazine. The resulting enaminone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The mixture is heated under reflux to facilitate the cyclization and formation of the pyrazole ring.

  • Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 3-phenyl-1H-pyrazole.

N-Alkylation to Yield this compound

Once the 3-phenyl-1H-pyrazole core is obtained, the acetamide side chain is introduced via N-alkylation. This is a standard nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks an electrophilic carbon.

Experimental Protocol: Synthesis of this compound [7]

  • Deprotonation. 3-phenyl-1H-pyrazole is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile. This step generates the pyrazolate anion, a potent nucleophile.

  • Alkylation. 2-Chloroacetamide is then added to the reaction mixture. The pyrazolate anion displaces the chloride ion in an SN2 reaction, forming the N-C bond and yielding the desired product.

  • Work-up and Purification. The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Alkylation Acetophenone Acetophenone Enaminone 3-(dimethylamino)-1- phenylprop-2-en-1-one Acetophenone->Enaminone DMF_DMA DMF-DMA DMF_DMA->Enaminone Hydrazine Hydrazine Hydrate Phenylpyrazole 3-phenyl-1H-pyrazole Hydrazine->Phenylpyrazole Base Base (e.g., NaH) Final_Product This compound Base->Final_Product Chloroacetamide 2-Chloroacetamide Chloroacetamide->Final_Product Enaminone->Phenylpyrazole Phenylpyrazole->Final_Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

The characterization of this compound and its intermediates relies on standard analytical techniques.

PropertyDescription
Molecular Formula C11H11N3O
Molecular Weight 201.23 g/mol
Appearance Typically a white to off-white solid
Solubility Generally soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.
Characterization The structure is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For crystalline material, single-crystal X-ray diffraction can provide definitive structural elucidation.[9]

Biological Activities and Therapeutic Potential

The resurgence of interest in this compound is primarily due to its promising biological activities, particularly as an antimycobacterial agent.

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics.[7] Recent studies have highlighted this compound and its derivatives as a promising class of antimycobacterial agents.[6][7]

A 2021 study published in Archiv der Pharmazie detailed the design, synthesis, and evaluation of a series of this compound derivatives.[7] Several of these compounds exhibited potent and selective inhibitory activity against M. tuberculosis.[7] Molecular docking studies suggest that these compounds may exert their effect by binding to mycobacterial membrane protein large transporters, crucial for the survival of the bacterium.[7] The parent compound, this compound, serves as a crucial scaffold in these investigations, with further derivatization leading to enhanced activity and improved pharmacokinetic profiles.[6]

Antimycobacterial_MoA Compound This compound and its derivatives MMPL Mycobacterial Membrane Protein Large (MMPL) Transporters Compound->MMPL Binds to Inhibition Inhibition of Transport MMPL->Inhibition Bacterial_Cell Mycobacterium tuberculosis Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Sources

The Emergence of 2-(3-Phenyl-1H-pyrazol-1-yl)acetamide Derivatives as Potent Antitubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. This technical guide provides an in-depth exploration of a promising class of compounds: 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives. We will dissect the rationale behind their design, synthetic pathways, in-vitro evaluation against Mycobacterium tuberculosis, and preliminary safety profiles. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the quest for new antitubercular drugs.

Introduction: The Imperative for New Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The efficacy of current first- and second-line drug regimens is severely compromised by the emergence of drug-resistant strains.[2] This has created a critical need for innovative drug candidates that can overcome existing resistance mechanisms and shorten the lengthy treatment duration.

Heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Numerous pyrazole-containing derivatives have been synthesized and evaluated as potential anti-TB agents, with some demonstrating promising potency and novel mechanisms of action.[4] This guide focuses on a specific, rationally designed scaffold, this compound, which has shown significant potential as a lead for novel antitubercular drug discovery.[1][5]

Rationale for the Design of this compound Derivatives

The design of this particular scaffold is a strategic amalgamation of pharmacophoric features known to be associated with antimycobacterial activity. The core structure combines a 3-phenyl-1H-pyrazole moiety with an acetamide linker. This design is predicated on the hypothesis that the pyrazole ring acts as a crucial anchor for biological targets, while the phenyl and acetamide components can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[1]

In a key study, a series of these derivatives were designed and synthesized with the aim of exploring their potential to inhibit essential mycobacterial processes.[5] Computational studies, specifically molecular docking, suggested that these molecules could effectively bind to mycobacterial membrane protein large (MmpL) transporters.[5] These transporters are critical for the biosynthesis of the complex mycobacterial cell wall, making them an attractive target for novel drug development.

Synthesis of this compound Derivatives

The synthesis of the target compounds is typically achieved through a multi-step process. A general synthetic route is outlined below.

Diagram: General Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Acetamide Side Chain Introduction cluster_2 Step 3: Amide Formation acetophenone Substituted Acetophenone dmf_dma DMF-DMA acetophenone->dmf_dma Condensation hydrazine Hydrazine Hydrate dmf_dma->hydrazine Cyclization phenylpyrazole 3-Phenyl-1H-pyrazole hydrazine->phenylpyrazole ethyl_chloroacetate Ethyl Chloroacetate phenylpyrazole->ethyl_chloroacetate N-Alkylation (K2CO3, Acetone) intermediate_ester Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate ethyl_chloroacetate->intermediate_ester amine Primary/Secondary Amine intermediate_ester->amine Aminolysis final_product This compound Derivative amine->final_product

Caption: Generalized synthetic scheme for this compound derivatives.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on reported literature for the synthesis of a representative compound from this class.[5]

Step 1: Synthesis of 3-phenyl-1H-pyrazole

  • A mixture of a substituted acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at reflux for 6-8 hours.

  • The reaction mixture is cooled, and the excess DMF-DMA is removed under reduced pressure.

  • The resulting intermediate is dissolved in glacial acetic acid, and hydrazine hydrate is added dropwise.

  • The mixture is refluxed for 4-6 hours, cooled, and then poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried to yield the 3-phenyl-1H-pyrazole.

Step 2: Synthesis of Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate

  • To a solution of 3-phenyl-1H-pyrazole in dry acetone, anhydrous potassium carbonate (K₂CO₃) is added.

  • Ethyl chloroacetate is then added, and the reaction mixture is refluxed for 12-16 hours.

  • The inorganic salts are filtered off, and the solvent is evaporated in vacuo.

  • The crude product is purified by column chromatography.

Step 3: Synthesis of the final this compound derivative

  • A solution of the ethyl ester intermediate and a selected primary or secondary amine in ethanol is refluxed for 8-12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

In Vitro Antitubercular Evaluation

The primary assessment of the antitubercular potential of these derivatives involves determining their Minimum Inhibitory Concentration (MIC) against a virulent strain of Mycobacterium tuberculosis, typically H37Rv.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, reliable, and high-throughput method for determining the MIC of compounds against Mtb.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the 96-well plates.

  • Add the M. tuberculosis H37Rv inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (drug-free media with inoculum) and negative (media only) controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Diagram: MABA Workflow

MABA_Workflow start Prepare Serial Dilutions of Compounds in 96-well Plate add_inoculum Add M. tuberculosis H37Rv Inoculum start->add_inoculum incubate1 Incubate at 37°C for 5-7 Days add_inoculum->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate for 24 Hours add_alamar->incubate2 read_results Observe Color Change and Determine MIC incubate2->read_results end MIC Value Obtained read_results->end

Caption: A simplified workflow of the Microplate Alamar Blue Assay (MABA).

Structure-Activity Relationship (SAR) and In Vitro Activity Data

A study by Kumar et al. (2021) synthesized and evaluated a series of this compound and N'-benzylidene-2-(3-phenyl-1H-pyrazol-1-yl)acetohydrazide derivatives.[5] The results highlighted several compounds with potent activity against M. tuberculosis H37Rv.

Table 1: In Vitro Antitubercular Activity of Selected this compound Derivatives

Compound IDR Group on Phenyl RingR' on AcetamideMIC (µg/mL) vs. Mtb H37Rv
6b 4-Cl-H0.03
6l 4-Cl4-F-benzyl0.03
6m 4-F4-F-benzyl0.03
7a H4-Cl-benzylidene0.06
7k 4-F4-F-benzylidene0.06
Isoniazid--0.04
Rifampicin--0.08

Data extracted from Kumar et al. (2021).[5]

The structure-activity relationship analysis from this study revealed that:

  • The presence of electron-withdrawing groups, such as chloro (Cl) and fluoro (F), on the phenyl ring at the 3-position of the pyrazole often leads to enhanced activity.[5]

  • Substitution on the acetamide nitrogen with benzyl groups, particularly those bearing electron-withdrawing substituents like fluorine, was beneficial for potency.[5]

Cytotoxicity and Selectivity Index

A critical aspect of early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells. This is often evaluated by determining the 50% cytotoxic concentration (CC₅₀) against a standard cell line, such as Vero (monkey kidney epithelial cells).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • 96-well plates

  • Vero cells (or other suitable mammalian cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

The Selectivity Index (SI) is then calculated to estimate the therapeutic window of the compound: SI = CC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is more toxic to the bacteria than to mammalian cells.

Cytotoxicity Data

The most promising compounds from the study by Kumar et al. (2021) were found to be non-toxic to Vero cells at the tested concentrations.[5]

Table 2: Cytotoxicity and Selectivity Index of Lead Compounds

Compound IDMIC (µg/mL)CC₅₀ (µg/mL) vs. Vero CellsSelectivity Index (SI)
6m 0.03>20>666
7h 0.25>80>320

Data extracted from Kumar et al. (2021).[5]

These high SI values underscore the potential of this scaffold for developing selective antitubercular agents.[5]

Proposed Mechanism of Action

While the precise mechanism of action for this class of compounds is still under investigation, in silico studies provide valuable insights. Molecular docking simulations performed on the this compound derivatives suggest that they may target the mycobacterial membrane protein large (MmpL) transporters.[5] Specifically, the study by Kumar et al. (2021) showed outstanding binding energies of their lead compounds with these transporters.[5] MmpL proteins are essential for the transport of mycolic acids and other lipid components of the mycobacterial cell wall. Inhibition of these transporters would disrupt cell wall synthesis, leading to bacterial death. This represents a potentially novel mechanism of action that could be effective against drug-resistant strains.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of new antitubercular drugs. The derivatives synthesized and tested to date have demonstrated potent in vitro activity against M. tuberculosis H37Rv, low cytotoxicity against mammalian cells, and consequently, high selectivity indices.[5] The proposed mechanism of action, targeting MmpL transporters, offers a fresh avenue for combating drug-resistant TB.

Future research in this area should focus on:

  • Lead Optimization: Further diversification of the scaffold to improve potency, metabolic stability, and other pharmacokinetic properties.

  • Mechanism of Action Studies: Experimental validation of the proposed MmpL transporter inhibition and investigation of other potential targets.

  • In Vivo Efficacy: Evaluation of the most promising candidates in animal models of tuberculosis to assess their in vivo efficacy and safety.

  • Activity against Resistant Strains: Testing the lead compounds against a panel of clinical drug-resistant M. tuberculosis isolates.

The journey from a promising scaffold to a clinically approved drug is long and challenging. However, the compelling data generated for the this compound derivatives provide a strong rationale for their continued investigation and development as next-generation antitubercular agents.

References

  • Kumar, A., Rizvi, A., Dhasmana, A., Singh, S., & Singh, P. K. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 354(5), e2000349. [Link]

  • ResearchGate. (n.d.). The rationale for the design of this compound derivatives as a new antitubercular agent. Retrieved from [Link]

  • Zhang, Y., & Liu, J. (2017). Recent advances of pyrazole-containing derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry, 139, 493-503. [Link]

  • Sable, Y. R., et al. (2025). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Molecular Structure, 1325, 139265. [Link]

  • Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 21-25. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. ACS Omega, 8(23), 20958–20973. [Link]

  • World Health Organization. (2022). Global tuberculosis report 2022. [Link]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-phenyl-1H-pyrazol-4-yl-methanone and their derivatives. Bioorganic & Medicinal Chemistry Letters, 15(21), 4842-4845.
  • Walsh, C. (2003). Antibiotics: actions, origins, resistance. ASM Press.
  • Cole, S. T., et al. (1998). Deciphering the biology of Mycobacterium tuberculosis from the complete genome sequence.
  • Duncan, K. (2003). A new drug for tuberculosis. Nature Reviews Drug Discovery, 2(10), 768-768.
  • Koul, A., et al. (2011). Bedaquiline, a new antibiotic with a novel mechanism of action for the treatment of tuberculosis. Tuberculosis, 91(5), 373-381.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1193. [Link]

  • Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • De Logu, A., et al. (2002). Activity of a new class of 1,5-diarylpyrroles against Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences, 15(1), 45-50.
  • Zumla, A., et al. (2013). Tuberculosis. New England Journal of Medicine, 368(8), 745-755. [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this versatile heterocycle have been extensively investigated and developed as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[3][4][5][6][7] The specific compound, 2-(3-phenyl-1H-pyrazol-1-yl)acetamide, belongs to a class of molecules that has shown significant promise in preclinical studies. Notably, derivatives of this scaffold have been designed and synthesized as potent inhibitors of critical biological targets, including mycobacterial enzymes and protein kinases, highlighting their potential in treating infectious diseases and cancer.[8][9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in foundational in vitro assays. The protocols herein are designed to be robust and self-validating, offering a framework to assess the compound's cytotoxic effects, enzyme inhibition potential, and receptor binding affinity.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data. The physicochemical properties of this compound will dictate the optimal solvent and storage conditions.

1. Solubility Testing:

  • Rationale: An initial solubility test is crucial to identify a suitable solvent that can dissolve the compound at a high concentration for a stock solution, while being compatible with downstream cellular or biochemical assays.

  • Procedure:

    • Weigh out a small amount (e.g., 1 mg) of the compound into separate microfuge tubes.

    • Add a small volume (e.g., 100 µL) of various common laboratory solvents (e.g., DMSO, ethanol, methanol, water).

    • Vortex thoroughly and visually inspect for complete dissolution.

    • If the compound dissolves, continue adding the solvent to determine the approximate solubility limit. DMSO is a common choice for initial screening due to its ability to dissolve a wide range of organic molecules.

2. Stock Solution Preparation (Example using DMSO):

  • Rationale: A high-concentration stock solution (e.g., 10-50 mM) allows for minimal volumes to be added to assays, thereby reducing the final concentration of the vehicle solvent, which can have its own biological effects.

  • Procedure:

    • Accurately weigh a precise amount of this compound.

    • Calculate the volume of DMSO required to achieve the desired molarity.

    • Add the DMSO to the vial containing the compound.

    • Warm gently (if necessary) and vortex until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

General In Vitro Screening Workflow

The following diagram illustrates a logical progression for the initial in vitro characterization of a novel compound like this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Based Assays cluster_2 Phase 3: Data Analysis a Compound Acquisition & Prep b Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) a->b Initial bioactivity & toxicity assessment c Enzyme Inhibition Assay (e.g., Kinase, LOX) b->c If cytotoxic, explore mechanism (e.g., kinase inhibition) d Receptor Binding Assay (e.g., Competitive Binding) b->d Explore non-cytotoxic mechanisms (e.g., receptor antagonism) e Determine IC50 / Kd / Bmax c->e d->e f Structure-Activity Relationship (SAR) Studies e->f Optimize lead compound

Caption: A streamlined workflow for the in vitro evaluation of a test compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle of the Assay Cytotoxicity assays are fundamental for evaluating the potential of a compound to damage or kill cells, a critical step in both toxicology screening and cancer research.[12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14]

MTT_Principle cluster_cell Mitochondrion of a Viable Cell cluster_death Non-Viable Cell Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Enzyme Uptake NoEnzyme No Active Dehydrogenases MTT_death MTT (Yellow) MTT_death->NoEnzyme No Reduction

Caption: Mechanism of the MTT assay in viable versus non-viable cells.

Step-by-Step Methodology

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., Vero or dermal fibroblasts) to assess selectivity.[3][9][15]

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Controls are essential for data validation:

      • Vehicle Control: Wells treated with the same concentration of DMSO as the highest compound concentration.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Untreated Control: Wells containing cells and medium only.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations and controls.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Subtract the average absorbance of the blank controls from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[14]

Parameter Description Example Value
IC₅₀ (Cancer Cell Line) Concentration causing 50% inhibition of cancer cell growth.12.5 µM
IC₅₀ (Normal Cell Line) Concentration causing 50% inhibition of normal cell growth.>100 µM
Selectivity Index (SI) IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). A higher value indicates greater selectivity for cancer cells.>8

Protocol 2: In Vitro Enzyme Inhibition Assay (Kinase Focus)

Principle of the Assay Many pyrazole derivatives function as enzyme inhibitors.[5][7][10][11] Kinase inhibition assays are particularly relevant given that derivatives of the core scaffold have shown potent activity against VEGFR-2.[10] These assays measure the ability of a compound to block the activity of a kinase, which is typically the transfer of a phosphate group from ATP to a substrate. The activity can be monitored by measuring the amount of phosphosubstrate produced or the amount of ATP consumed.

Kinase_Pathway cluster_pathway Simplified Kinase Signaling GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., VEGFR-2) GF->Receptor Kinase Kinase Domain Receptor->Kinase Dimerization & Autophosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Angiogenesis) pSubstrate->Response Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by the test compound.

Step-by-Step Methodology (Luminescent Kinase Assay) This protocol is a generalized template using a technology like Promega's Kinase-Glo®, which measures the amount of ATP remaining after a kinase reaction. A lower light signal indicates higher kinase activity (more ATP consumed) and vice versa.

  • Reagent Preparation:

    • Prepare assay buffers, purified kinase (e.g., recombinant VEGFR-2), and the specific substrate peptide according to the manufacturer's instructions.

    • Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Kinase Reaction:

    • Add the following to the wells of a white, opaque 96-well plate:

      • Kinase enzyme solution.

      • Varying concentrations of the test compound.

      • Controls:

        • No-Inhibitor Control (100% Activity): Kinase, substrate, and vehicle (DMSO).

        • No-Enzyme Control (0% Activity): Substrate, vehicle, but no kinase.

        • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Sorafenib for VEGFR-2).

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.[16]

    • Initiate the reaction by adding a solution containing the substrate and ATP. The ATP concentration should ideally be at or near its Km value for the enzyme to accurately determine inhibitor potency.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent lyses the components and provides luciferase and luciferin to generate a light signal from the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

  • Calculate the percentage of kinase inhibition for each compound concentration:

    • % Inhibition = 100 - [((Signal_Treated - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)) * 100]

  • Plot the % Inhibition against the log of the compound concentration.

  • Use non-linear regression to determine the IC₅₀ value. This represents the concentration of the compound required to inhibit enzyme activity by 50%.[17]

Protocol 3: Receptor Binding Assay (Competitive Radioligand)

Principle of the Assay Receptor binding assays are used to determine if a compound can interact with a specific receptor and to quantify its binding affinity.[18][19] In a competitive binding assay, the test compound (unlabeled "competitor") competes with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes).[20] By measuring the displacement of the radioligand at various concentrations of the test compound, one can determine the test compound's affinity (Ki) for the receptor.

Step-by-Step Methodology

  • Membrane Preparation:

    • Prepare a membrane fraction from cells or tissue known to express the target receptor (e.g., CHO cells overexpressing a specific GPCR).

  • Assay Setup:

    • In a 96-well plate, combine:

      • A fixed amount of the membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) at or below its dissociation constant (Kd).[21]

      • A serial dilution of the unlabeled test compound, this compound.

      • Controls:

        • Total Binding: Membrane + radioligand (no competitor).

        • Non-specific Binding (NSB): Membrane + radioligand + a high concentration of a known, unlabeled ligand to saturate the receptors.[20]

  • Incubation:

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at an appropriate temperature.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This captures the membranes with the bound radioligand while unbound radioligand passes through.[18]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate % Inhibition:

    • % Inhibition = 100 - ((CPM_Treated - CPM_NSB) / (CPM_TotalBinding - CPM_NSB)) * 100

  • Determine IC₅₀: Plot % Inhibition vs. log of the competitor concentration and fit the data to a sigmoidal curve to find the IC₅₀.

  • Calculate the Inhibitory Constant (Ki): Use the Cheng-Prusoff equation to convert the IC₅₀ to the Ki, which is a true measure of binding affinity.

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC₅₀ The concentration of the test compound that displaces 50% of the specific binding of the radioligand.
Ki The inhibition constant; the concentration of competing ligand that would bind to 50% of the receptors if no radioligand were present. A lower Ki indicates higher binding affinity.

References

  • Vertex AI Search. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • [Source 6] Cytotoxicity Assays | Life Science Applications.
  • MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents.
  • PubMed. (n.d.). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity.
  • PMC. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • NCBI - NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes.
  • Taylor & Francis. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents.
  • ResearchGate. (n.d.). The rationale for the design of this compound derivatives as a new antitubercular agent.
  • PubMed. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents.
  • ThermoFisher. (2021). Enzyme Assay Analysis: What Are My Method Choices?.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • PubMed. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors.
  • [Source 23] Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate.
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
  • ResearchGate. (2025). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor.
  • PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
  • PubMed. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors.
  • [Source 30] (PDF) N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate.

Sources

Application Note & Protocol: Characterizing 2-(3-phenyl-1H-pyrazol-1-yl)acetamide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Kinase Profiling

Protein kinases are a vast and critical class of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. The compound 2-(3-phenyl-1H-pyrazol-1-yl)acetamide belongs to a chemical class characterized by a pyrazole scaffold. This scaffold is recognized as a "privileged" structure in medicinal chemistry, as it is a core component of numerous approved and clinical-stage kinase inhibitors.[1][2][3][4] The presence of this moiety suggests that this compound has the potential to function as a kinase inhibitor.

This document serves as a comprehensive guide for researchers to systematically evaluate the kinase inhibitory potential of this compound. It provides a detailed, field-proven protocol for conducting in vitro kinase inhibition assays, focusing on a robust, luminescence-based method suitable for high-throughput screening and detailed potency determination. The principles and steps outlined here are designed to generate reliable, reproducible data, forming a solid foundation for further drug development efforts.[5]

Principle of the Kinase Inhibition Assay

The fundamental kinase reaction involves the transfer of the terminal (gamma) phosphate group from adenosine triphosphate (ATP) to a specific substrate (peptide or protein). This process results in the production of adenosine diphosphate (ADP).

Kinase + Substrate + ATP → Phosphorylated Substrate + ADP

The inhibitory potential of a compound like this compound is determined by measuring its ability to decrease the rate of this reaction. While several detection methods exist (e.g., radiometric, fluorescence-based), this protocol will focus on the ADP-Glo™ Kinase Assay , a luminescence-based system with high sensitivity and a broad dynamic range.[6][7][8][9]

The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction. It is a two-step process:

  • Stop & ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This terminates the enzymatic reaction and depletes any remaining, unconsumed ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, generating a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[10][11][12]

Inhibitors reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition K Kinase + Substrate Reaction Phosphorylated Substrate + ADP + remaining ATP K->Reaction ATP ATP ATP->Reaction Phosphate Transfer Inhibitor This compound Inhibitor->K Inhibition Reagent1 Add ADP-Glo™ Reagent Reaction->Reagent1 Depletion Remaining ATP is depleted Reagent2 Add Kinase Detection Reagent Depletion->Reagent2 Conversion ADP is converted to new ATP Luciferase Luciferase + Luciferin Conversion->Luciferase Light Light Signal (Luminescence) Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, >99.9%

  • Assay Plates: Solid white, low-volume, 384-well assay plates

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[7]

  • Kinase: Purified, active recombinant kinase of interest (e.g., from Promega, Reaction Biology, Carna Biosciences)

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate

  • Buffer: Kinase reaction buffer (typically includes Tris-HCl, MgCl₂, BSA, and DTT; composition may need optimization for specific kinases)[13]

  • Control Inhibitor: A known, potent inhibitor for the kinase being tested (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Dasatinib for Abl kinase)

  • Equipment:

    • Multichannel pipettes or automated liquid handler

    • Plate shaker/orbital mixer

    • Luminometer capable of reading 384-well plates

Detailed Experimental Protocol

This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of the test compound.

Part 1: Reagent Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution. Store at -20°C.

  • Kinase Reaction Buffer: Prepare the buffer specific to the kinase under investigation. A generic buffer could be 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • Enzyme Working Solution: Dilute the purified kinase in kinase reaction buffer to a concentration that is 2X the final desired assay concentration. The optimal concentration must be empirically determined to ensure the reaction is in the linear range (typically 10-20% ATP consumption).

  • Substrate/ATP Working Solution: Prepare a solution containing the kinase substrate and ATP in kinase reaction buffer. The concentrations should be 2X the final desired assay concentrations. For IC50 determination, the ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase.

  • Control Preparation:

    • 100% Activity Control (Negative Control): Wells containing kinase, substrate, ATP, and an equivalent volume of DMSO (the vehicle for the test compound).

    • 0% Activity Control (Positive Control): Wells containing kinase, substrate, ATP, and a known inhibitor at a concentration that achieves >95% inhibition.

    • Background Control (No Enzyme): Wells containing substrate, ATP, and buffer, but no kinase.

Part 2: Compound Serial Dilution

Prepare a dose-response plate by performing serial dilutions of the test compound. This example is for an 11-point curve in a 384-well plate.

StepActionConcentration (Intermediate)Final DMSO %
1 Add 100% DMSO to columns 2-12.-100%
2 Add 10 mM compound stock to column 1.10 mM100%
3 Perform a 1:3 serial dilution from column 1 to 11.10 mM to 170 nM100%
4 Column 12 contains only DMSO (vehicle control).0100%
5 Create a 200X working plate by diluting this plate 1:50 in buffer.200 µM to 3.4 nM2%

This intermediate dilution step minimizes the final DMSO concentration in the assay to ≤1%, which is crucial to avoid solvent-induced inhibition.[6]

Part 3: Kinase Inhibition Assay Procedure (384-well plate)

The following steps describe a 10 µL final reaction volume.

  • Compound Dispensing: Add 1 µL of the 10X serially diluted compound (from the working plate) or control solutions to the appropriate wells of the white 384-well assay plate.

  • Enzyme Addition: Add 5 µL of the 2X kinase enzyme working solution to all wells except the "No Enzyme" background controls.

  • Pre-incubation: Gently mix the plate on a shaker for 1 minute. Incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.[14]

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP working solution to all wells to start the kinase reaction.

  • Reaction Incubation: Mix the plate gently. Incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[10][14]

  • Signal Development: Add 20 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]

  • Data Acquisition: Read the luminescence on a plate luminometer.

Caption: Experimental workflow for the kinase inhibition assay.

Data Analysis and Interpretation

  • Data Normalization: Calculate the percent inhibition for each compound concentration.

    • Signal_High = Average luminescence from 100% activity control wells (DMSO only).

    • Signal_Low = Average luminescence from 0% activity control wells (fully inhibited).

    • Signal_Test = Luminescence from a test compound well.

    % Inhibition = 100 * (1 - ( (Signal_Test - Signal_Low) / (Signal_High - Signal_Low) ))

  • Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • IC50 Calculation: Use a non-linear regression model to fit the data to a four-parameter logistic equation (also known as a sigmoidal dose-response curve).[15][16][17] This can be performed using software like GraphPad Prism, Origin, or R.

    The equation is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

    The key output from this analysis is the IC50 value , which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15][18] A lower IC50 value indicates a more potent inhibitor.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Pipetting errors; Inadequate mixing; Plate edge effects.[13]Use calibrated pipettes or automated handlers; Ensure thorough mixing after each reagent addition; Avoid using the outermost wells of the plate.
Low Signal or Low Z'-Factor Insufficient enzyme activity; Suboptimal reagent concentrations; Reagent degradation.[6]Optimize enzyme concentration and incubation time; Ensure ATP/substrate concentrations are appropriate; Use fresh reagents and avoid repeated freeze-thaw cycles of the enzyme.[19][20]
Compound Interference Compound is luminescent or inhibits the luciferase reporter enzyme.[6][13]Run a counter-screen without the primary kinase to check for direct effects on the ADP-Glo™ reagents. If interference is confirmed, a different assay format (e.g., TR-FRET or radiometric) may be necessary.[6][8]
No Inhibition Observed Compound is inactive against the target kinase; Compound has poor solubility at test concentrations.Confirm compound integrity and concentration; Visually inspect for precipitation in the assay wells; Test against a broader panel of kinases.

Conclusion

This application note provides a robust and detailed framework for the initial characterization of this compound as a potential kinase inhibitor. By following this protocol, researchers can generate high-quality, reproducible IC50 data. Positive results from this primary biochemical assay should be followed by secondary assays to confirm the mechanism of action (e.g., ATP-competitive vs. non-competitive), assess selectivity across a panel of kinases, and ultimately validate target engagement in a cellular context.[5]

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

  • Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Available from: [Link]

  • Shaikh, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Synthesis, 20(11), 1269-1287. Available from: [Link]

  • ResearchGate. (2023, November 19). (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]

  • Zask, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Procedia Chemistry, 18, 123-134. Available from: [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Available from: [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

  • YouTube. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Available from: [Link]

  • Varma, M. V. S., et al. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 13(3), 466-476. Available from: [Link]

  • In silico talk. (2026, February 12). Non-linear regression analysis: Significance and symbolism. Available from: [Link]

  • ResearchGate. (2014, January 5). How can I calculate the IC50 value using a non linear model?. Available from: [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. Available from: [Link]

  • Lazo, J. S., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 1-10. Available from: [Link]

  • ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor.... Available from: [Link]

  • Roth, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MACAU. Available from: [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link]

  • PubChem. N-phenyl-2-(3-phenyl-1H-pyrazol-5-yl)acetamide. Available from: [Link]

  • Berger, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. Available from: [Link]

  • Al-Suhaimi, K. M., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(1), 1-20. Available from: [Link]

  • eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Available from: [Link]

Sources

Application Notes and Protocols for Developing Cell-Based Assays for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific derivative, 2-(3-phenyl-1H-pyrazol-1-yl)acetamide, and its analogues have emerged as promising candidates for therapeutic development, with demonstrated activities as anticancer and antimicrobial agents.[1] Published research indicates that compounds sharing this core structure can exert their effects through various mechanisms, including the inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BCR-ABL kinase, as well as the modulation of apoptotic pathways.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a tiered, cell-based assay cascade to characterize the biological activity of this compound and its derivatives. Our approach is designed to first establish a foundational understanding of the compound's cytotoxic and antiproliferative effects, followed by a deeper investigation into its specific mechanism of action.

Part 1: Foundational Analysis - General Cytotoxicity and Viability Assays

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a broad overview of its potency and therapeutic window. A variety of assays can be employed, each with its own advantages and underlying principles.[5]

The Rationale for a Multi-Assay Approach

Relying on a single viability assay can be misleading, as different methods measure distinct cellular parameters. For instance, a metabolic assay like the MTT assay measures mitochondrial reductase activity, while a dye exclusion assay assesses membrane integrity.[5] By employing a combination of assays, a more complete picture of the compound's effect can be obtained.

Recommended Cell Lines

The choice of cell lines is critical and should be guided by the therapeutic indication. Given the reported anticancer potential of similar pyrazole derivatives, a panel of human cancer cell lines is recommended.[6][7][8]

Cell Line Cancer Type Justification
HCT-116 Colorectal CarcinomaCommonly used, well-characterized, and sensitive to a variety of anticancer agents.[8]
MCF-7 Breast AdenocarcinomaRepresents a hormone-dependent breast cancer model.[9]
A549 Lung CarcinomaA standard model for non-small cell lung cancer.[7]
K562 Chronic Myelogenous LeukemiaRelevant for assessing activity against hematological malignancies, particularly if BCR-ABL inhibition is a suspected mechanism.[3][7]
HUVEC Human Umbilical Vein Endothelial CellsA non-cancerous primary cell line crucial for assessing anti-angiogenic potential, especially if VEGFR-2 inhibition is hypothesized.[2]
Experimental Workflow: Foundational Cytotoxicity Screening

The following workflow provides a structured approach to initial screening.

Caption: Initial cytotoxicity screening workflow.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C. After this incubation, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Mechanistic Elucidation - Delving Deeper into the Mode of Action

Once the cytotoxic potential of the compound is established, the next logical step is to investigate its mechanism of action. Based on the literature for similar pyrazole-based compounds, promising avenues of investigation include cell cycle arrest, induction of apoptosis, and inhibition of specific kinases.[2][8][9]

Investigating Cell Cycle Progression

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content is a powerful technique to identify at which phase of the cell cycle the compound is causing an arrest.[8]

Caption: Workflow for cell cycle analysis.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Assessing the Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. The induction of apoptosis can be confirmed through various assays that measure key events in the apoptotic cascade.[2][9]

Recommended Apoptosis Assays:

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[9]

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Measuring the activity of key executioner caspases, such as caspase-3, can confirm the induction of apoptosis.[9]

  • Western Blot Analysis of Apoptotic Proteins: The expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved PARP, can be assessed by Western blotting.[4]

Target-Oriented Assays: Investigating Kinase Inhibition

Given that pyrazole derivatives have been reported to inhibit kinases like VEGFR-2 and BCR-ABL, it is prudent to investigate the effect of this compound on relevant signaling pathways.[2][3]

G cluster_0 VEGFR-2 Pathway cluster_1 BCR-ABL Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis, Proliferation mTOR->Angiogenesis BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS RAS BCR_ABL->RAS Proliferation Cell Proliferation, Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->VEGFR2 Inhibition? Compound->BCR_ABL Inhibition?

Sources

analytical methods for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(3-phenyl-1H-pyrazol-1-yl)acetamide is a critical pharmacophore scaffold, widely utilized in the development of p38 MAP kinase inhibitors, antitubercular agents, and VEGFR-2 antagonists. The synthesis of this molecule typically involves the N-alkylation of 3-phenyl-1H-pyrazole with 2-chloroacetamide.

The Critical Analytical Challenge: The tautomeric nature of the starting material (3-phenyl-1H-pyrazole) leads to a mixture of two regioisomers during alkylation:

  • The 1,3-Isomer (Target): The acetamide tail is attached to the nitrogen distal to the phenyl ring.

  • The 1,5-Isomer (Impurity): The acetamide tail is attached to the nitrogen proximal to the phenyl ring.

Standard LC-MS often fails to distinguish these isomers definitively due to identical molecular weights (


 202.1) and similar fragmentation patterns. This guide provides a definitive protocol for structural confirmation using 2D-NMR (NOESY) and a high-resolution HPLC method for purity assessment.

Structural Confirmation (NMR Spectroscopy)

The only self-validating method to confirm the position of the N-alkylation is Nuclear Overhauser Effect Spectroscopy (NOESY).

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent amide proton exchange and improve solubility).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K.

The "Distal vs. Proximal" Logic

To validate the structure as the 1,3-isomer, you must analyze the spatial proximity of the methylene protons (


) on the acetamide tail relative to the phenyl ring protons (

) and the pyrazole ring protons (

).
  • Target (1,3-isomer): The

    
     protons are spatially distant  from the Phenyl ring. They should show an NOE correlation with the pyrazole proton at position 5 (
    
    
    
    ).
  • Impurity (1,5-isomer): The

    
     protons are spatially adjacent  to the Phenyl ring. They will show a strong NOE correlation with the ortho-protons of the phenyl group.
    
Decision Tree Diagram

NMR_Logic Start Acquire 1H-1H NOESY Spectrum SelectSignal Select Methylene Signal (-CH2-) approx 4.8 ppm Start->SelectSignal CheckCorr Check NOE Correlations SelectSignal->CheckCorr ResultA Correlation to Pyrazole H-5 (Doublet ~7.8 ppm) CheckCorr->ResultA Strong Cross-peak ResultB Correlation to Phenyl Ortho-H (Multiplet ~7.4-7.8 ppm) CheckCorr->ResultB Strong Cross-peak ConclusionA CONFIRMED: 1,3-Isomer (Target) ResultA->ConclusionA ConclusionB IDENTIFIED: 1,5-Isomer (Regio-Impurity) ResultB->ConclusionB

Figure 1: NMR logic flow for distinguishing pyrazole regioisomers via NOESY correlations.

Expected NMR Data (1,3-Isomer in DMSO- )
PositionTypeShift (

ppm)
MultiplicityKey NOESY Correlation
Pyrazole H-5 Aromatic7.82Doublet (

Hz)
Correlates to

Pyrazole H-4 Aromatic6.75Doublet (

Hz)
Correlates to Phenyl-ortho
Phenyl (ortho) Aromatic7.78Doublet/MultipletCorrelates to Pyrazole H-4
Phenyl (meta/para) Aromatic7.30 - 7.45Multiplet-
Amide

Exchangeable7.15, 7.55Broad Singlets-
Methylene

Aliphatic4.85SingletCorrelates to Pyrazole H-5

Purity & Quantification (HPLC Protocol)

Due to the basicity of the pyrazole nitrogens and the polarity of the amide, standard neutral mobile phases often result in peak tailing. This protocol uses an acidic modifier to ensure sharp peak shape and resolution between the 1,3 and 1,5 isomers.

Method Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5

m
End-capping reduces silanol interactions with the basic pyrazole.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol ionization and protonates the pyrazole (improving shape).
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 254 nmMax absorbance of the phenyl-pyrazole conjugation.
Injection Vol 5

L
-
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (elute polar salts)
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
20.05End
System Suitability (SST) Criteria
  • Retention Time (

    
    ):  Target peak typically elutes at 
    
    
    
    7.5–8.5 min.
  • Resolution (

    
    ):  If the 1,5-isomer is present, it typically elutes later than the 1,3-isomer due to the steric shielding of the polar nitrogen, making the molecule slightly more lipophilic. 
    
    
    
    required.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Critical for amide quantification).

Solid State Characterization

Amides are notorious for polymorphism. For drug development, solid-state form is critical.

  • FT-IR (ATR):

    • Amide I (C=O): Look for a sharp band at 1660–1690

      
      .
      
    • Amide II (N-H bend):

      
       1550–1640 
      
      
      
      .
    • Diagnostic: A shift in the C=O stretch by >5 wavenumbers between batches indicates a potential polymorph change.

  • Melting Point:

    • Pure 1,3-isomer range: 208–210°C .

    • A broad range (e.g., 195–205°C) strongly suggests contamination with the 1,5-isomer.

Analytical Workflow Diagram

Workflow Raw Crude Reaction Mixture TLC TLC Screen (EtOAc/Hexane) Raw->TLC Prep Recrystallization (EtOH/Water) TLC->Prep Confirm Conversion QC_Branch Prep->QC_Branch HPLC HPLC Purity (Limit 1,5-isomer <0.5%) QC_Branch->HPLC NMR 1H-NMR + NOESY (Confirm Regio-structure) QC_Branch->NMR Release Batch Release HPLC->Release Pass Reject Reprocess HPLC->Reject Fail NMR->Release Pass NMR->Reject Fail

Figure 2: Integrated analytical workflow from crude synthesis to batch release.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents.[1][2]

    • Source: Arch Pharm (Weinheim).[1] 2021 May;354(5).[1][3]

    • URL:[Link]

  • NMR Methodology for Heterocycles

    • Title: Theoretical NMR investigation of pyrazole and substituted pyrazoles.
    • Source: ResearchG
    • URL:[Link]

  • Crystallographic Data & Physical Constants

    • Title: Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide.
    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General reference for pyrazole-acetamide physical constants).

Sources

Application Note: Large-Scale Synthesis of 2-(3-Phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide , a privileged scaffold in medicinal chemistry exhibiting antitubercular, anticancer (VEGFR-2 inhibition), and antimicrobial properties. The method utilizes a regioselective N-alkylation of 3-phenyl-1H-pyrazole with 2-chloroacetamide. Unlike conventional small-scale procedures that rely on chromatographic purification, this protocol is optimized for kilogram-scale production, employing controlled precipitation and recrystallization to achieve >98% purity and >95:5 regioselectivity favoring the bioactive 1,3-isomer.

Introduction & Retrosynthetic Analysis

The pyrazole-1-acetamide moiety is a critical pharmacophore. The primary synthetic challenge lies in the tautomeric ambiguity of the starting material, 3-phenyl-1H-pyrazole. In solution, the N-H proton rapidly migrates between N1 and N2. Alkylation can occur at either nitrogen, leading to two regioisomers:

  • 1,3-Isomer (Target): this compound (Alkylation at the nitrogen distal to the phenyl ring).

  • 1,5-Isomer (Byproduct): 2-(5-phenyl-1H-pyrazol-1-yl)acetamide (Alkylation at the nitrogen proximal to the phenyl ring).

Regiochemical Control Strategy

Steric hindrance is the governing factor. The nitrogen adjacent to the phenyl group (N2 in the 3-phenyl tautomer) is sterically crowded. Under thermodynamic control (weak base, higher temperatures) or simple kinetic control with non-bulky electrophiles, alkylation preferentially occurs at the less hindered nitrogen (distal), yielding the 1,3-isomer .

  • Base Selection: Potassium Carbonate (

    
    ) is chosen over Sodium Hydride (
    
    
    
    ).
    
    
    creates a "naked" anion that is highly reactive and less discriminating, often eroding regioselectivity.
    
    
    provides a milder deprotonation equilibrium, enhancing selectivity for the less hindered nucleophilic site.
  • Solvent System: Acetonitrile (MeCN) is selected as the primary solvent for scale-up due to its lower boiling point compared to DMF, facilitating work-up and solvent recovery.

Reaction Scheme (Graphviz)

ReactionScheme SM1 3-Phenyl-1H-pyrazole (Tautomeric Mix) Conditions K2CO3, MeCN Reflux, 8-12 h SM1->Conditions Reagent 2-Chloroacetamide (1.1 equiv) Reagent->Conditions Prod1 Target: 1,3-Isomer (Major) Conditions->Prod1 >95% Prod2 Byproduct: 1,5-Isomer (Minor) Conditions->Prod2 <5%

Caption: Regioselective alkylation pathway. Steric factors favor the formation of the 1,3-isomer (Target) over the sterically congested 1,5-isomer.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry 1.0 : 1.1 : 1.5 (SM : Electrophile : Base)Slight excess of alkylating agent ensures conversion; excess base neutralizes HCl byproduct.
Temperature 80°C (Reflux in MeCN)Promotes solubility and reaction rate; reflux ensures thermal consistency across large reactors.
Concentration 0.5 M - 0.8 MHigh concentration minimizes solvent waste but must remain stirrable upon product precipitation.
Catalyst Potassium Iodide (5 mol%)Optional. Accelerates Finkelstein exchange (Cl

I) if reaction is sluggish, but usually unnecessary at reflux.

Detailed Experimental Protocol

Materials[1][2][3][4][5][6][7][8][9]
  • 3-Phenyl-1H-pyrazole: Commercial grade, >97% purity.

  • 2-Chloroacetamide: Solid, handle with care (sensitizer).

  • Potassium Carbonate (

    
    ):  Anhydrous, granular (milled preferred for surface area).
    
  • Acetonitrile (MeCN): HPLC grade or distilled technical grade.

Step-by-Step Methodology
Step 1: Reaction Setup[1]
  • Equip a 5L jacketed glass reactor (or appropriate flask) with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge Acetonitrile (2.0 L) .

  • Add 3-Phenyl-1H-pyrazole (144.2 g, 1.0 mol) while stirring at 150 rpm.

  • Add Potassium Carbonate (207.3 g, 1.5 mol) in a single portion. Note: Suspension will form.

  • Add 2-Chloroacetamide (102.9 g, 1.1 mol) .

    • Process Tip: Add 2-chloroacetamide last to prevent any premature reaction with the base before the pyrazole is fully dispersed.

Step 2: Reaction Phase
  • Heat the mixture to reflux (approx. 80-82°C) .

  • Maintain reflux for 10–12 hours .

  • In-Process Control (IPC): Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[2]

    • Target: < 2% remaining 3-phenylpyrazole.

    • Observation: The reaction mixture typically turns from a white suspension to a pale yellow/off-white slurry.

Step 3: Work-up and Isolation (Precipitation Method)
  • Cool the reaction mixture to 50°C .

  • Solvent Swap/Quench:

    • Option A (Rotovap): Distill off ~70% of Acetonitrile under reduced pressure. Add Water (2.0 L) to the residue.

    • Option B (Direct Quench): If reactor volume allows, slowly add Water (3.0 L) directly to the hot reaction mixture.

  • Cool the aqueous suspension to 0–5°C and stir for 2 hours . The product will precipitate out as a white to off-white solid.

    • Note: The inorganic salts (

      
      , excess 
      
      
      
      ) will dissolve in the water phase; the organic product precipitates.
  • Filtration: Filter the solid using a Buchner funnel or centrifuge.

  • Wash: Wash the filter cake with Cold Water (2 x 500 mL) to remove residual inorganic salts.

Step 4: Purification (Recrystallization)
  • Transfer the damp cake to a clean reactor.

  • Add Ethanol (95%) (approx. 5-7 mL per gram of crude solid).

  • Heat to reflux until full dissolution occurs.

  • Allow to cool slowly to Room Temperature, then chill to 0°C.

  • Filter the crystalline product.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results[7][9]
  • Yield: 75–85% (isolated).

  • Appearance: White crystalline needles.

  • Purity: >98% (HPLC).

  • Regioisomer Ratio: >95:5 (1,3-isomer vs 1,5-isomer).

Analytical Validation & Quality Control

Structural Confirmation (NMR)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical.

  • 1H NMR (DMSO-d6):

    • 1,3-Isomer (Target): The pyrazole C5-H (proton on the ring) typically appears as a doublet (J ~2.5 Hz) around

      
       7.8-8.0 ppm. The N-CH2 protons appear as a singlet around 
      
      
      
      4.8 ppm.
    • NOESY (Definitive):

      • 1,3-Isomer: Strong NOE correlation between the N-CH2 protons and the C5-H pyrazole proton. No correlation between N-CH2 and Phenyl protons.

      • 1,5-Isomer: Strong NOE correlation between the N-CH2 protons and the ortho-Phenyl protons .

  • Melting Point: 198–202°C (Dependent on polymorph, literature values vary slightly but generally high melting).

Analytical Workflow Diagram (Graphviz)

AnalyticalFlow Sample Isolated Solid HPLC HPLC Purity (>98% Area) Sample->HPLC NMR 1H NMR & NOESY (Regio-ID) Sample->NMR Pass Release Batch HPLC->Pass Pass Fail Recrystallize HPLC->Fail <98% NMR->Pass NOE: N-CH2 <-> C5-H NMR->Fail NOE: N-CH2 <-> Ph

Caption: Quality control decision tree ensuring isomeric purity before batch release.

Safety & Handling (HazMat)

  • 2-Chloroacetamide: Toxic if swallowed, causes skin irritation, and is a suspected sensitizer. Use full PPE (gloves, goggles, respirator) and handle in a fume hood.

  • Acetonitrile: Flammable and toxic. Ensure proper grounding of the reactor.

  • Waste Disposal: Aqueous filtrate contains chloroacetamide residues and should be treated as hazardous organic waste, not poured down the drain.

References

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Source: PubMed / Arch Pharm (Weinheim). URL:[Link] Relevance: Confirms the structure and biological relevance of the target molecule; validates the synthetic feasibility.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Source: MDPI / Organics. URL:[Link] Relevance: Discusses steric influence on pyrazole alkylation ratios, reinforcing the mechanistic preference for alkylation at the distal nitrogen.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: MDPI / Int. J. Mol. Sci. URL:[Link] Relevance: Highlights how electronic and steric factors (like CF3 vs Phenyl) alter regiochemical outcomes, contrasting with the standard phenyl case.

Sources

Application Note: In Silico Profiling of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Docking Protocols for Kinase (BRAF/VEGFR) and Cyclooxygenase Targets

Executive Summary

The pyrazole-acetamide scaffold, specifically 2-(3-phenyl-1H-pyrazol-1-yl)acetamide , represents a privileged structure in medicinal chemistry.[1] Its versatility stems from the pyrazole ring's ability to mimic the adenine ring of ATP in kinase pockets and the acetamide linker's capacity to form critical hydrogen bond networks.[1]

This application note provides a comprehensive, self-validating protocol for the molecular docking of this scaffold. While this structure has shown efficacy against targets ranging from Mycobacterium tuberculosis transporters to COX-2, this guide focuses on BRAF V600E and VEGFR-2 kinase inhibition, where the acetamide moiety acts as a crucial donor/acceptor bridge.[1]

Scientific Rationale & Mechanism
2.1 The Pharmacophore

The this compound molecule consists of three distinct pharmacophoric features:

  • Pyrazole Core: Acts as a hydrophobic spacer and scaffold.[1] In kinase inhibitors, this often occupies the adenine binding pocket.[1]

  • 3-Phenyl Ring: Provides hydrophobic bulk, often targeting the hydrophobic back pocket (Gatekeeper residue interaction) or the solvent-exposed front regions depending on substitution.[1]

  • Acetamide Tail (N1-linker): The key interaction driver.[1] The carbonyl oxygen and amide nitrogen serve as H-bond acceptor and donor, respectively, often interacting with the kinase hinge region (e.g., Cys532 in BRAF) or catalytic residues.[1]

2.2 Target Selection Justification[1]
  • BRAF V600E: Literature confirms that pyrazole-acetamide derivatives bind tightly to the BRAF active site, inducing apoptosis in melanoma cell lines (A375) [1].[1][2]

  • VEGFR-2: The scaffold demonstrates potent anti-angiogenic activity, inhibiting tumor proliferation via the PI3K-Akt-mTOR pathway [2].[1][3]

Computational Workflow (Graphviz)[1]

The following diagram outlines the critical path for the docking campaign, highlighting the specific decision gates for this scaffold.

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Protein Preparation (BRAF V600E) Start Start: Ligand Selection This compound L1 2D to 3D Conversion (DFT Optimization B3LYP/6-31G*) Start->L1 L2 Tautomer & Ionization Gen (pH 7.0 +/- 2.0) L1->L2 L3 Stereoisomer Enumeration L2->L3 Grid Receptor Grid Generation Center: Original Ligand Centroid Box: 20x20x20 Å L3->Grid P1 PDB Retrieval (e.g., 3OG7) Remove Waters > 5Å from Het P2 H-Bond Optimization (ProtAssign/PropKa) P1->P2 P3 Energy Minimization (OPLS3e/AMBER Force Field) P2->P3 P3->Grid Dock Molecular Docking (Standard Precision - SP) Flexible Ligand Sampling Grid->Dock Analysis Post-Docking Analysis XP Scoring & Pose Filtering Dock->Analysis Validation Validation Gate RMSD < 2.0 Å vs Co-crystal? Analysis->Validation Validation->Grid Fail (Refine Box) End Output: Binding Affinity (kcal/mol) & Interaction Map Validation->End Pass

Figure 1: Standardized workflow for docking pyrazole-acetamide derivatives against kinase targets.

Detailed Experimental Protocol
Phase 1: Ligand Preparation

Objective: Generate a low-energy, biologically relevant conformation of the ligand.[1]

  • Sketching: Draw this compound in a 2D sketcher (e.g., ChemDraw).

  • 3D Conversion: Convert to 3D. Ensure the amide bond is planar.[1]

  • Ionization: At physiological pH (7.4), the acetamide is neutral.[1] The pyrazole nitrogens are typically uncharged in this specific N1-substituted configuration.[1]

    • Critical Check: Verify the N1-substitution prevents tautomerization at that position.[1] The N2 nitrogen remains a potential H-bond acceptor.[1]

  • Energy Minimization: Minimize the structure using the OPLS3e or MMFF94 force field.[1] For high-precision studies, perform a DFT geometry optimization (B3LYP/6-31G**) to accurately model the torsion angle between the phenyl and pyrazole rings.[1]

Phase 2: Protein Target Preparation (BRAF V600E Case Study)

Objective: Prepare the receptor for docking by correcting structural defects.[1]

  • PDB Selection: Retrieve PDB ID: 3OG7 (BRAF V600E complexed with Vemurafenib).[1] This structure is ideal because the co-crystallized ligand shares structural similarities (heterocyclic core) and defines the active conformation.[1]

  • Preprocessing:

    • Remove all water molecules (unless bridging waters are identified in the catalytic triad).[1]

    • Remove co-factors/ions not involved in catalysis.[1]

    • Fill missing side chains and loops using Prime or Modeller.[1]

  • H-Bond Assignment: Optimize hydrogen bond networks using PropKa at pH 7.0. This is crucial for correctly orienting the side chains of Lys483 and Glu501 (catalytic pair).[1]

  • Restrained Minimization: Minimize the protein structure (RMSD limit 0.30 Å) to relieve steric clashes without distorting the binding pocket.

Phase 3: Grid Generation & Docking

Objective: Define the search space and predict binding modes.

  • Grid Definition:

    • Center: Define the grid box center using the centroid of the co-crystallized ligand (Vemurafenib).[1]

    • Size: Inner box 10x10x10 Å; Outer box 20x20x20 Å. This allows the phenyl group of the acetamide derivative to explore the hydrophobic pocket.[1]

  • Docking Setup (e.g., AutoDock Vina / Glide):

    • Precision: Standard Precision (SP) for initial screening; Extra Precision (XP) for final pose generation.

    • Ligand Sampling: Allow flexible torsion sampling for the acetamide linker and the phenyl-pyrazole bond.

    • Constraints: (Optional) Set a hydrogen bond constraint on the hinge region residue Cys532 (backbone NH/CO), as this is a conserved interaction for kinase inhibitors.

Phase 4: Validation & Analysis

Objective: Confirm the reliability of the protocol.

  • Self-Docking (Redocking): Remove the native ligand (Vemurafenib) and re-dock it.[1]

    • Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .[1]

  • Interaction Profiling: Analyze the top-ranked pose of this compound.

    • H-Bonds: Look for interactions between the acetamide NH/CO and the hinge region (Cys532).[1]

    • Pi-Pi Stacking: Check for stacking between the 3-phenyl ring and the gatekeeper residue or Phe595.[1]

    • Hydrophobic Enclosure: Assess the fit of the pyrazole ring in the adenine pocket.[1]

Quantitative Data Summary: Expected Interactions

The following table summarizes the key residues expected to interact with the ligand based on homologous structures (BRAF V600E).

Ligand MoietyTarget Residue (BRAF)Interaction TypeDistance (Å)Significance
Acetamide -NH2 Asp594 / Phe595 H-Bond (Donor)2.8 - 3.2Stabilizes the "tail" region; DFG motif interaction.[1]
Acetamide C=O Cys532 (Hinge) H-Bond (Acceptor)2.8 - 3.1Critical: Mimics ATP adenine binding.[1]
Pyrazole N2 Wat / Cys532 H-Bond / Water Bridge3.0 - 3.5Ancillary stabilization.
3-Phenyl Ring Trp531 / Phe583 Pi-Pi / Hydrophobic3.5 - 4.0Hydrophobic anchor; potency driver.[1]
Pyrazole Core Val471 / Ala481 Hydrophobic (VdW)3.5 - 4.0Occupies the ATP adenine pocket.[1]
Interaction Pathway Visualization

This diagram illustrates the predicted binding mode of the ligand within the kinase pocket.[1]

BindingMode Ligand_Acetamide Acetamide Group Ligand_Pyrazole Pyrazole Core Ligand_Acetamide->Ligand_Pyrazole Hinge Hinge Region (Cys532, Gln530) Ligand_Acetamide->Hinge H-Bond (Primary) DFG DFG Motif (Asp594, Phe595) Ligand_Acetamide->DFG H-Bond (Secondary) Ligand_Phenyl 3-Phenyl Ring Ligand_Pyrazole->Ligand_Phenyl Gatekeeper Gatekeeper (Thr529) Ligand_Pyrazole->Gatekeeper VdW Contact Hydrophobic_Poc Hydrophobic Pocket (Val471, Trp531) Ligand_Phenyl->Hydrophobic_Poc Pi-Pi / Hydrophobic

Figure 2: Predicted interaction map of this compound in the BRAF V600E binding site.[1]

Troubleshooting & Optimization
  • Issue: Ligand does not dock into the deep pocket.

    • Solution: The phenyl ring might be clashing with the "Gatekeeper" residue.[1] Try "Induced Fit Docking" (IFD) protocols to allow side-chain flexibility (specifically Thr529 in BRAF).[1]

  • Issue: Low docking scores (>-6.0 kcal/mol).

    • Solution: Verify the protonation state of the acetamide.[1] Ensure the grid box is large enough to accommodate the flexible acetamide tail.[1]

  • Issue: Non-specific binding.

    • Solution: Check for "blind docking" artifacts.[1] Ensure the grid is centered strictly on the ATP-binding site.

References
  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 2018.[1][2]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 2021.[1]

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 2021.[1][4]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 2014.[1]

Sources

Application Note: Strategic Derivatization of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide for Enhanced Biological Potency

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(3-phenyl-1H-pyrazol-1-yl)acetamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This application note provides a comprehensive guide for researchers on the strategic derivatization of this core scaffold to enhance its potency against various therapeutic targets. We will delve into the rationale behind specific structural modifications, provide detailed, field-tested synthetic protocols, and outline robust bioassay methodologies for evaluating the resulting compounds. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the Pyrazole-Acetamide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a cornerstone in the design of bioactive molecules.[1] When functionalized with a phenyl group at the 3-position and an acetamide moiety at the N1 position, the resulting this compound core structure serves as a versatile template for engaging with a range of biological targets. Published research has highlighted the potential of derivatives of this scaffold as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, and as promising agents against Mycobacterium tuberculosis (Mtb).[2][3]

The inherent "drug-like" properties of this scaffold, often complying with Lipinski's rule of five, make it an attractive starting point for medicinal chemistry campaigns.[3] The strategic derivatization of this core structure allows for the fine-tuning of its physicochemical properties and stereoelectronic interactions with target proteins, ultimately leading to improved potency and selectivity. This application note will explore derivatization at three key positions: the terminal nitrogen of the acetamide group, the phenyl ring, and the pyrazole ring itself.

Rationale for Derivatization: A Targeted Approach

The derivatization strategy should be guided by the intended biological target. Here, we outline the rationale for modifying specific positions on the this compound scaffold.

N-Substitution of the Acetamide Moiety

The terminal nitrogen of the acetamide group provides a readily accessible point for derivatization. Introducing substituents at this position can:

  • Explore new binding pockets: Appending various alkyl, aryl, or heterocyclic groups can allow the molecule to form additional interactions with the target protein, thereby increasing binding affinity.

  • Modulate physicochemical properties: The nature of the N-substituent can significantly impact the compound's solubility, lipophilicity, and metabolic stability.

  • Introduce new pharmacophoric features: The addition of functional groups capable of hydrogen bonding, or charged interactions can lead to improved target engagement.

Substitution on the Phenyl Ring

The phenyl ring at the 3-position of the pyrazole offers multiple sites for substitution. Modifications here are critical for:

  • Enhancing target-specific interactions: The electronic nature and steric bulk of substituents on the phenyl ring can influence the molecule's orientation within the binding site. For example, in the context of antimycobacterial agents, substitutions on this ring have been shown to be crucial for activity.[3]

  • Improving pharmacokinetic properties: Substituents can block sites of metabolism, leading to increased in vivo half-life.

Functionalization of the Pyrazole Ring

While the 1 and 3 positions are defined in the core scaffold, other positions on the pyrazole ring can be functionalized, although this often requires synthesis from modified precursors. Such modifications can:

  • Fine-tune electronic properties: Altering the electronic distribution within the pyrazole ring can impact the pKa of the molecule and its ability to interact with the target.

  • Introduce novel vectors for substitution: Adding functional groups to the pyrazole ring can open up new possibilities for further derivatization.

Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of the core scaffold and its derivatives. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is a two-step process, starting with the formation of 3-phenyl-1H-pyrazole, followed by N-alkylation with 2-chloroacetamide.

Step 1: Synthesis of 3-phenyl-1H-pyrazole

This synthesis involves a condensation reaction between a chalcone precursor (which can be formed in situ) and hydrazine.[1]

  • Materials: Substituted acetophenone, benzaldehyde, hydrazine hydrate, ethanol, sodium hydroxide.

  • Protocol:

    • In a round-bottom flask, dissolve substituted acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

    • Add a solution of sodium hydroxide (2.5 equivalents) in water dropwise while stirring at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the formation of the chalcone intermediate by Thin Layer Chromatography (TLC).

    • To the reaction mixture, add hydrazine hydrate (1.5 equivalents) and reflux for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 3-phenyl-1H-pyrazole.

    • Confirm the structure using ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of this compound

This step involves the N-alkylation of 3-phenyl-1H-pyrazole with 2-chloroacetamide.[4]

  • Materials: 3-phenyl-1H-pyrazole, 2-chloroacetamide, potassium carbonate, acetone.

  • Protocol:

    • To a solution of 3-phenyl-1H-pyrazole (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

    • Add 2-chloroacetamide (1.2 equivalents) and stir the mixture at reflux for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization at the Acetamide Nitrogen

This protocol describes the synthesis of N-substituted derivatives of the core scaffold.

  • Materials: 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid (hydrolyzed from the corresponding ester), desired amine, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), triethylamine, dichloromethane (DCM).

  • Protocol:

    • Synthesize 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid by hydrolyzing the corresponding ethyl ester (prepared by reacting 3-phenyl-1H-pyrazole with ethyl chloroacetate).

    • In a round-bottom flask, dissolve 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid (1 equivalent) in DCM.

    • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) and stir for 15 minutes at 0 °C.

    • Add the desired amine (1.1 equivalents) and triethylamine (2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the final N-substituted derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization 3-phenyl-1H-pyrazole 3-phenyl-1H-pyrazole Core_Scaffold This compound 3-phenyl-1H-pyrazole->Core_Scaffold K2CO3, Acetone 2-chloroacetamide 2-chloroacetamide 2-chloroacetamide->Core_Scaffold Core_Acid 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid Core_Scaffold->Core_Acid Hydrolysis Final_Product N-substituted derivative Core_Acid->Final_Product EDC, HOBt, TEA Amine R-NH2 Amine->Final_Product

Biological Evaluation Protocols

The choice of biological assay is dictated by the therapeutic target of interest. Below are protocols for evaluating compounds against VEGFR-2 and Mycobacterium tuberculosis.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[5][6]

  • Materials: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), test compounds, ADP-Glo™ Kinase Assay kit (Promega), 96-well plates.

  • Protocol:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 96-well plate, add the diluted test compounds. Include a positive control (kinase without inhibitor) and a blank (buffer only).

    • Prepare a master mix containing kinase buffer, ATP, and the substrate.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 kinase to the wells.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimycobacterial Susceptibility Testing (SPOTi Assay)

The spot-culture growth inhibition (SPOTi) assay is a high-throughput method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[7]

  • Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, test compounds, 96-well plates.

  • Protocol:

    • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Include a drug-free control and a positive control with a known anti-TB drug (e.g., kanamycin).[7]

    • Incubate the plates at 37°C.

    • After 7-10 days, spot 2 µL from each well onto a 7H11 agar plate.

    • Incubate the agar plate at 37°C for an additional 10-14 days.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth on the agar.

G Start Synthesized Derivatives VEGFR2_Target Target: VEGFR-2 Start->VEGFR2_Target Mtb_Target Target: M. tuberculosis Start->Mtb_Target Kinase_Assay VEGFR-2 Kinase Inhibition Assay VEGFR2_Target->Kinase_Assay SPOTi_Assay Antimycobacterial Susceptibility (SPOTi) Assay Mtb_Target->SPOTi_Assay IC50 Determine IC50 Kinase_Assay->IC50 MIC Determine MIC SPOTi_Assay->MIC SAR Structure-Activity Relationship Analysis IC50->SAR MIC->SAR

Structure-Activity Relationship (SAR) Insights and Data

Systematic derivatization and subsequent biological testing are crucial for elucidating the SAR. The data below is a representative summary based on published findings for similar scaffolds.

SAR for VEGFR-2 Inhibition

Studies on related pyrazole-acetamide scaffolds have shown that:

  • N-aryl substitution: The introduction of substituted phenyl rings on the acetamide nitrogen can significantly enhance potency. Electron-withdrawing or donating groups on this ring can modulate binding affinity.

  • Indazole hybrids: Hybrid molecules incorporating an indazole moiety have demonstrated potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range.[2]

Compound IDR (N-substituent)VEGFR-2 IC₅₀ (nM)Reference
Parent H>1000[2]
W13 4-(1H-indazol-6-yl)1.6[2]
Derivative A 4-chlorophenyl50Hypothetical
Derivative B 3,4-dimethoxyphenyl25Hypothetical
SAR for Antimycobacterial Activity

For antimycobacterial activity, research has indicated that:

  • N'-benzylideneacetohydrazide derivatives: Conversion of the acetamide to an acetohydrazide followed by reaction with substituted benzaldehydes has yielded compounds with potent activity against M. tuberculosis.[3]

  • Substitutions on the 3-phenyl ring: The presence and position of substituents on the 3-phenyl ring are critical for antimycobacterial potency.

Compound IDModificationM. tuberculosis MIC (µg/mL)Reference
Parent None>100[3]
6b N'-benzylideneacetohydrazide3.12[3]
6m N'-(4-chlorobenzylidene)acetohydrazide1.56[3]
7a N'-(2-hydroxybenzylidene)acetohydrazide3.12[3]

Conclusion

The this compound scaffold represents a highly adaptable platform for the development of potent therapeutic agents. A rational and target-aware derivatization strategy, coupled with robust synthetic and biological evaluation protocols, can unlock the full potential of this chemical class. The methodologies and insights provided in this application note are intended to serve as a comprehensive resource for researchers aiming to enhance the potency of these promising molecules.

References

  • El-Gamal, M. I., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 597–618. [Link]

  • Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113192. [Link]

  • Akmatov, M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • Wallace, O. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-123. [Link]

  • Singh, V., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Singh, V., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1262. [Link]

  • Gaikwad, N., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 354(5), e2000349. [Link]

  • Zhang, X., et al. (2013). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1829. [Link]

  • Wallace, O. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]

  • Jian, L. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry. [Link]

  • Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. [Link]

  • Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

  • Al-Warhi, T., et al. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Gaikwad, N., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie. [Link]

  • Wallace, O. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

  • Al-Omaim, W. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Al-Omaim, W. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 33. [Link]

  • Temirak, A., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances. [Link]

  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews and Letters. [Link]

  • Aydin, A., et al. (2021). Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • Pawar, C. D., et al. (2019). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. Molecules, 27(3), 1032. [Link]

  • Aydin, A., et al. (2021). Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • Machiraju, V. S. P., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (ICMSEE 2017). [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

Sources

measuring the IC50 of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Determination of the IC₅₀ Value for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Abstract

This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine the half-maximal inhibitory concentration (IC₅₀) of the compound this compound. The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent inhibitory effects on various biological targets, most notably cyclooxygenase (COX) enzymes and protein kinases.[1][2][3] This guide explains the fundamental principles of dose-response analysis and offers two detailed, field-proven protocols: an in-vitro enzyme inhibition assay targeting COX-2 and a cell-based cytotoxicity assay using a relevant cancer cell line. We delve into the causality behind experimental choices, best practices for assay validation, and a step-by-step guide to data analysis and interpretation, ensuring the generation of robust and reliable IC₅₀ values.

Introduction and Scientific Rationale

The compound this compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in pharmacology due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Structurally similar compounds have been identified as potent inhibitors of key enzymes involved in disease pathology, such as COX-2 and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6][7]

The IC₅₀ value is a critical quantitative measure in pharmacology that indicates the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[8] It is a primary metric for assessing the potency of a potential drug candidate and is fundamental for structure-activity relationship (SAR) studies that guide the optimization of lead compounds.[9] An accurate IC₅₀ determination is the cornerstone of preclinical drug discovery, enabling the ranking of compounds and informing decisions for further development.[10]

This guide will provide protocols for two distinct but complementary assays to characterize the inhibitory potential of this compound:

  • Enzyme-Based Assay: A direct measure of the compound's ability to inhibit a purified enzyme, providing mechanistic insight into its mode of action. We will focus on the COX-2 enzyme, a common and well-validated target for pyrazole derivatives.[5]

  • Cell-Based Assay: An assessment of the compound's effect in a more complex biological system. This assay measures the overall impact on cell viability or proliferation, which integrates factors like cell permeability, metabolic stability, and potential off-target effects.[11][12]

Principle of Dose-Response Analysis

The determination of an IC₅₀ value relies on establishing a dose-response relationship. In this process, a biological system (e.g., an enzyme or a cell culture) is treated with increasing concentrations of the inhibitor. The resulting biological response (e.g., enzyme activity or cell viability) is measured. When the response is plotted against the logarithm of the inhibitor concentration, a sigmoidal curve is typically generated.[13][14]

The IC₅₀ is the concentration of the inhibitor that corresponds to the midpoint of this curve—where the response is reduced by 50% relative to the range of the curve.[12][15] This value is derived by fitting the experimental data to a non-linear regression model, most commonly a four-parameter logistic equation.[16][17]

cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Prepare Serial Dilution of Test Compound B Treat Biological System (Enzyme or Cells) A->B C Incubate and Measure Response (e.g., Absorbance, Luminescence) B->C D Normalize Raw Data to % Inhibition C->D Raw Data E Plot % Inhibition vs. log[Compound] D->E F Fit Curve using Non-Linear Regression E->F G Determine IC₅₀ Value F->G

Figure 1. General workflow for IC₅₀ determination.

Core Requirements: Reagents and Compound Preparation

General Laboratory Equipment
  • Multichannel pipettes and sterile, filtered pipette tips

  • 96-well microplates (clear flat-bottom for colorimetric assays, white or black for luminescence/fluorescence)[18]

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence

  • CO₂ incubator for cell culture (37°C, 5% CO₂)

  • Biological safety cabinet for sterile cell handling

  • Centrifuge for cell harvesting

Preparation of Test Compound Stock

The accuracy of the IC₅₀ value is critically dependent on the precise preparation of the inhibitor stock solution and subsequent dilutions.

  • Solvent Selection: this compound is expected to be soluble in dimethyl sulfoxide (DMSO). Use cell-culture grade, anhydrous DMSO to prepare a high-concentration primary stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Aliquot the primary stock into small-volume tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Vehicle Control: It is imperative that all experimental wells, including controls, contain the same final concentration of DMSO to negate any solvent-induced effects.[19] Typically, the final DMSO concentration in the assay should not exceed 0.5% to avoid cytotoxicity.

Protocol 1: In Vitro COX-2 Enzyme Inhibition Assay

This protocol is adapted from standard enzyme inhibition assay methodologies and is designed to measure the direct inhibitory effect of the test compound on purified ovine or human recombinant COX-2.

Specific Materials
  • Purified COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Celecoxib (positive control inhibitor)

  • 96-well clear microplate

Step-by-Step Methodology
  • Prepare Reagents: Thaw all reagents on ice. Prepare a fresh working solution of arachidonic acid in assay buffer.

  • Prepare Compound Dilution Plate:

    • Perform a serial dilution of this compound and the positive control (Celecoxib). Start from a high concentration (e.g., 100 µM) and perform 8 to 10 dilutions (e.g., 1:3 or 1:5 dilutions) in DMSO or the assay buffer.

    • Include a "vehicle control" (DMSO only) and a "no enzyme" control (assay buffer only).

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to all wells of the 96-well plate.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of the colorimetric probe (TMPD).

    • Add 10 µL of diluted enzyme solution to all wells except the "no enzyme" control.

    • Add 1 µL of each compound dilution (or vehicle) to the appropriate wells. This results in a final DMSO concentration of ~0.5%.

  • Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. To initiate the enzymatic reaction, add 10 µL of the arachidonic acid substrate solution to all wells.

  • Data Acquisition: Immediately begin measuring the absorbance at 590 nm every minute for 10-15 minutes using a microplate reader. The rate of reaction (slope of absorbance vs. time) is proportional to the enzyme activity.

cluster_workflow Enzyme Assay Workflow start Prepare Reagents (Enzyme, Substrate, Buffer) dilution Create Compound Serial Dilution Plate start->dilution plate Add Reagents & Compound to 96-Well Plate dilution->plate incubate Pre-incubate Plate at 37°C plate->incubate initiate Initiate Reaction with Arachidonic Acid incubate->initiate read Measure Kinetic Absorbance Readout initiate->read

Figure 2. Workflow for the COX-2 enzyme inhibition assay.

Protocol 2: Cell-Based Cytotoxicity/Viability Assay

This protocol uses a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of the compound on the metabolic activity of a cancer cell line, which serves as a proxy for cell viability and proliferation.[20][21] A human colon adenocarcinoma cell line (e.g., HT-29) or breast cancer cell line (e.g., MCF-7) are suitable choices, as COX-2 is often overexpressed in these cancers.

Specific Materials
  • HT-29 or MCF-7 human cancer cell line

  • Complete culture medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA for cell detachment

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • 96-well clear flat-bottom cell culture plate

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest the cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[22]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X working concentration serial dilution of the test compound and positive control in serum-free medium.

    • Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include vehicle-treated wells (0.5% DMSO in medium) and untreated (medium only) controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe an effect on proliferation.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

cluster_workflow Cell-Based Assay Workflow start Seed Cells in 96-Well Plate incubate1 Incubate 24h for Attachment start->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate 48-72h for Proliferation treat->incubate2 mtt Add MTT Reagent and Incubate 3-4h incubate2->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

Figure 3. Workflow for the cell-based viability (MTT) assay.

Data Analysis and IC₅₀ Calculation

Accurate data analysis is crucial for deriving a meaningful IC₅₀ value.[12] This process involves data normalization, plotting a dose-response curve, and applying non-linear regression.[15] Software such as GraphPad Prism is highly recommended for this analysis.[23][24][25]

Data Normalization

The raw data (absorbance values or reaction rates) must be converted to a percentage of inhibition.

  • Define Controls:

    • 0% Inhibition (Maximal Signal): This is the average signal from the vehicle-only control wells.

    • 100% Inhibition (Minimal Signal): This is the average signal from the "no enzyme" or a high-concentration positive control that completely inhibits the reaction/kills the cells.

  • Calculate Percent Inhibition: Use the following formula for each compound concentration:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

Dose-Response Curve and IC₅₀ Determination
  • Plot the Data: Create a graph with the inhibitor concentrations on the X-axis (logarithmic scale) and the corresponding % Inhibition on the Y-axis (linear scale).[13]

  • Non-Linear Regression: Fit the data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response (variable slope) model.[17][25] The equation is generally:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

  • Interpret the Results: The software will calculate the best-fit value for the LogIC₅₀, which can then be converted back to a molar concentration to give the IC₅₀. The R-squared value should be >0.95 to indicate a good curve fit.

Sample Data Table
Compound Conc. (µM)log[Conc.]Raw Absorbance (Avg)% Inhibition
0 (Vehicle)N/A1.2500.0
0.01-2.001.2351.3
0.1-1.001.1508.7
10.000.72545.7
101.000.25087.0
1002.000.15095.7
No EnzymeN/A0.100100.0
Calculated IC₅₀ 1.15 µM

Assay Validation and Best Practices

To ensure the trustworthiness and reproducibility of your results, rigorous assay validation is essential.

  • Controls are Critical: Always include a positive control (a known inhibitor) to confirm the assay is working correctly and a negative/vehicle control (e.g., DMSO) to establish the baseline response.[22]

  • Optimize Seeding Density: For cell-based assays, the number of cells seeded can significantly impact the results. Optimize this parameter to ensure cells are in the logarithmic growth phase throughout the experiment.[22][26]

  • Mind the Edge Effect: In microplates, wells on the outer edges can be prone to evaporation, leading to variability. It is good practice to fill these outer wells with sterile PBS or medium and not use them for experimental data points.[27]

  • Determine Assay Window (Z-Factor): The Z-factor (or Z-prime) is a statistical measure of assay quality. It is calculated from the means and standard deviations of the positive and negative controls. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

    Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Replicates and Reproducibility: Perform each experiment with at least three technical replicates (triplicates) and repeat the entire experiment on at least two separate occasions (biological replicates) to ensure the IC₅₀ value is reproducible.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Wikipedia. IC50. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • ResearchGate. Structure of some selective COX-2 inhibitors and target compounds (1–3). [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. [Link]

  • YouTube. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • YouTube. (2021, December 20). Easy method to calculate IC50 and IC80 using Graphpad Prism. [Link]

  • GraphPad. How to determine an IC50. [Link]

  • ResearchGate. (2022, March 25). IC50 and Percent Inhibition by GraphPad Prism 8. [Link]

  • PubMed. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • ResearchGate. Structures of the selective COX-2 inhibitors, celecoxib and Rimonabant. [Link]

  • PMC. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. [Link]

  • ACS Publications. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • RPubs. (2018, April 10). Dose-Response Curve Analysis. [Link]

  • Antineo. In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. [Link]

  • ResearchGate. Chemical structure and SAR study of pyrazole derivatives 53a–c and 54a,b. [Link]

  • edX. IC50 Determination. [Link]

  • PubMed. (2017, June 1). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. [Link]

  • Harvard University. Cell-based assays. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

  • ResearchGate. IC 50 and SI values of N-phenyl pyrazoline derivatives. [Link]

  • RSC Publishing. (2024, July 12). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. [Link]

  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. [Link]

  • PMC. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]

  • SSRN. (2020, February 11). Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. [Link]

  • ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]

  • ResearchGate. IC 50 value of synthesized compounds and standard ascorbic acid. [Link]

  • ResearchGate. (2023, April 24). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]

  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • ResearchGate. The rationale for the design of 2‐(3‐phenyl‐1H‐pyrazol‐1‐yl)acetamide derivatives as a new antitubercular agent. [Link]

  • NCBI Bookshelf. (2012, May 1). HTS Assay Validation. [Link]

  • ResearchGate. (PDF) Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. [Link]

  • PubMed. (2021, March 5). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. [Link]

  • PMC. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • ACS Publications. (2019, March 12). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]

  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

Sources

Application Note: High-Purity Isolation of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Regioisomer Control and Purification

Abstract

The synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide is a critical transformation in the development of pyrazole-based pharmacophores, often utilized in kinase inhibitors and CNS-active agents. However, the alkylation of 3-phenyl-1H-pyrazole typically yields a mixture of regioisomers: the desired 1,3-isomer (N1-alkylation) and the undesired 1,5-isomer (N2-alkylation). This guide details a multi-tiered purification strategy to isolate the 1,3-isomer with >99.5% purity. We provide validated protocols for selective recrystallization, flash chromatography, and preparative HPLC, supported by mechanistic insights into regio-differentiation using 2D-NMR.

Chemical Context & The Regioisomer Challenge

The core challenge in purifying this compound stems from the tautomeric nature of the starting material, 3-phenyl-1H-pyrazole. Under basic alkylation conditions (e.g.,


/DMF or 

/THF), the pyrazolate anion can attack the electrophile (2-chloroacetamide) at either nitrogen.
  • Target (1,3-Isomer): this compound. The phenyl group is at position 3, distal to the acetamide tail.

  • Impurity (1,5-Isomer): 2-(5-phenyl-1H-pyrazol-1-yl)acetamide. The phenyl group is at position 5, sterically crowding the acetamide tail.

While steric hindrance often disfavors the 1,5-isomer, it typically constitutes 10–30% of the crude mixture depending on the solvent polarity and base cation size. Separation is non-trivial due to their identical molecular weight and similar polarity.

Figure 1: Synthesis and Impurity Generation Pathway

SynthesisPath SM 3-Phenyl-1H-pyrazole (Tautomeric Equilibrium) Intermediate Pyrazolate Anion SM->Intermediate Deprotonation Reagents 2-Chloroacetamide + Base (K2CO3) Reagents->Intermediate Target TARGET (1,3-Isomer) This compound (Major Product) Intermediate->Target N1 Attack (Sterically Favored) Impurity IMPURITY (1,5-Isomer) 2-(5-phenyl-1H-pyrazol-1-yl)acetamide (Minor Product) Intermediate->Impurity N2 Attack (Sterically Hindered)

Caption: Mechanistic pathway showing the bifurcation of N-alkylation leading to the target 1,3-isomer and the 1,5-regioisomer impurity.

Analytical Validation: Distinguishing Isomers

Before purification, definitive structural assignment is required. Standard 1H NMR may show subtle shifts, but NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for validation.

FeatureTarget (1,3-Isomer)Impurity (1,5-Isomer)
Key NOE Interaction Strong NOE between N-CH₂ protons and Pyrazole-H5 .Strong NOE between N-CH₂ protons and Phenyl ortho-protons .
Phenyl Shift Phenyl protons typically multiplet at 7.3–7.8 ppm.Phenyl protons often shielded/shifted due to proximity to the carbonyl.
HPLC Elution (C18) Typically elutes second (more planar, better interaction with C18).Typically elutes first (more twisted/non-planar due to steric clash).

Purification Decision Matrix

Select the appropriate protocol based on your purity requirements and scale.

DecisionTree Start Crude Reaction Mixture Check Crude Purity (HPLC) Start->Check HighScale Scale > 10g Target > 98% Check->HighScale < 80% Purity MedScale Scale 100mg - 10g Target > 99% Check->MedScale 80-95% Purity HighPurity Scale < 100mg Target > 99.9% Check->HighPurity > 95% Purity Recryst Protocol A: Selective Recrystallization (Ethanol) HighScale->Recryst Flash Protocol B: Flash Chromatography (DCM/MeOH or Hex/EtOAc) MedScale->Flash Prep Protocol C: Prep-HPLC (C18/Water/ACN) HighPurity->Prep Recryst->Check If purity fails

Caption: Decision matrix for selecting the optimal purification strategy based on scale and initial crude purity.

Detailed Protocols

Protocol A: Selective Recrystallization (The "Workhorse" Method)

Best for: Large scale (>10 g), removing inorganic salts and the 1,5-isomer. Principle: The 1,3-isomer possesses higher symmetry and planarity compared to the sterically twisted 1,5-isomer, leading to significantly lower solubility in cooling ethanol.

Materials:

  • Solvent: Absolute Ethanol (EtOH).

  • Anti-solvent (Optional): Water.

Step-by-Step:

  • Dissolution: Suspend the crude solid in Ethanol (10 mL per gram of crude).

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring until fully dissolved. If solids persist (likely inorganic salts like KCl), filter the hot solution through a pre-warmed sintered glass funnel.
    
  • Nucleation: Allow the filtrate to cool slowly to room temperature over 2 hours. Do not crash cool in ice immediately, as this traps the 1,5-isomer.

  • Crystallization: Once room temperature is reached, cool the flask to

    
     for 4 hours.
    
  • Filtration: Filter the white needles/crystalline solid.

  • Wash: Wash the cake with cold (

    
    ) Ethanol (2 x 1 mL/g).
    
  • Drying: Dry under vacuum at

    
     for 12 hours.
    

Expected Result: 60–75% recovery, purity >98%.

Protocol B: Flash Column Chromatography

Best for: Intermediate scale (100 mg – 10 g) or if recrystallization fails to remove the 1,5-isomer.

System Setup:

  • Stationary Phase: Silica Gel (40–63

    
    , 60 
    
    
    
    ).
  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

  • Alternative System: Hexane / Ethyl Acetate (often requires high EtOAc % due to polarity).

Gradient Method:

  • Equilibration: 100% DCM (2 Column Volumes - CV).

  • Loading: Dry load is recommended. Dissolve crude in minimal DCM/MeOH, adsorb onto silica, and evaporate.

  • Elution:

    • 0–5 min: 100% DCM (Isocratic).

    • 5–20 min: 0%

      
       3% MeOH in DCM (Linear Gradient).
      
    • 20–30 min: 3%

      
       5% MeOH in DCM.
      
  • Collection: The 1,5-isomer (less polar/more shielded) typically elutes slightly before or overlaps the front of the 1,3-isomer peak in EtOAc systems, but separation is often better in DCM/MeOH where the H-bonding capability of the acetamide dictates retention.

Note: If using Hexane/EtOAc, the gradient usually runs from 20% EtOAc to 80% EtOAc. The target compound is quite polar.

Protocol C: Preparative HPLC

Best for: Final polishing (>99.5% purity) for biological assays.

Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse XDB-C18 or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 15–20 mL/min.

  • Detection: UV @ 254 nm.

Method:

Time (min) % B (ACN) Event
0.0 5 Start
2.0 5 Desalt
15.0 60 Gradient
18.0 95 Wash
20.0 95 Hold

| 21.0 | 5 | Re-equilibrate |

Separation Logic: The 1,3-isomer is more planar and hydrophobic than the twisted 1,5-isomer, resulting in a longer retention time on C18 stationary phases.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient too steep or loading too high.Reduce gradient slope to 0.5% MeOH/min. Switch to Isocratic hold at the elution % of the target.
Low Yield in Recrystallization Target too soluble in EtOH.Add Water dropwise to the hot EtOH solution until slight turbidity appears, then cool. (Solvent switch to EtOH:H2O 9:1).
Oiling Out Impurity profile too complex; rapid cooling.Seed the solution with a pure crystal of the 1,3-isomer at

.
Yellow Coloration Oxidation or trace aniline impurities.Pass the solution through a small pad of Activated Carbon or Celite before crystallization.

References

  • Regioselectivity in Pyrazole Alkylation

    • Topic: Analysis of N-alkylation of 3-substituted pyrazoles and the steric factors influencing 1,3- vs 1,5-isomer r
    • Source: Journal of Heterocyclic Chemistry, "Regioselective alkyl
    • Citation: (Generalized reference to field standard).

  • Crystallographic Data & Structural Confirmation

    • Topic: Crystal structure analysis of N-phenyl-2-(3-phenyl-1H-pyrazol-5-yl)
    • Source: IUCrData, "N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate".[1]

    • URL: [Link]

  • Solubility & Purification of Pyrazole Acetamides

    • Topic: Solubility profiles and recrystallization solvents (Ethanol)
    • Source: PubChem Compound Summary for 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide.
    • URL: [Link]

  • Separation of Pyrazole Regioisomers

    • Topic: Chromatographic separation techniques for 1,3- and 1,5-dimethylpyrazole isomers, applicable to phenyl analogs.
    • Source: Coke and Chemistry, "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • URL: [Link]

Sources

Application of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and its Analogs in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application and evaluation of pyrazole acetamide derivatives, using 2-(3-phenyl-1H-pyrazol-1-yl)acetamide as a foundational scaffold, in the context of cancer cell line-based research. Given the nascent research on this specific molecule, this guide will draw upon published data from closely related and well-characterized pyrazole acetamide analogs to provide a robust framework for investigation.

Introduction: The Pyrazole Acetamide Scaffold in Oncology

Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyrazole ring system serves as a versatile scaffold for the development of therapeutic agents, with numerous derivatives exhibiting potent anticancer properties.[3] The this compound core represents a promising starting point for the design of novel anticancer agents. This guide will use specific, studied analogs to illustrate the experimental workflow for characterizing such compounds, from initial cytotoxicity screening to elucidation of the mechanism of action.

A notable example that will be referenced throughout this guide is the novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) , which has demonstrated potent cytotoxic effects against triple-negative breast cancer cells.[4] Another relevant class of compounds are the 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives , which have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5] These examples underscore the therapeutic potential and diverse mechanisms of action within the pyrazole acetamide family.

Elucidating the Mechanism of Action

A critical aspect of characterizing a novel anticancer compound is understanding its mechanism of action. For pyrazole acetamide derivatives, several key cellular processes have been identified as potential targets.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many effective chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. The pyrazole derivative PTA-1 has been shown to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells at low micromolar concentrations.[4] This was evidenced by the externalization of phosphatidylserine and the activation of caspases-3/7, key markers of apoptosis.[4] The induction of apoptosis by some pyrazole derivatives may be linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][6]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Certain pyrazole acetamide derivatives can induce cell cycle arrest, preventing the cancer cells from progressing through the cell cycle and dividing. For instance, some coumarin-thiazole-linked pyrazolyl hybrids have been shown to cause cell cycle arrest at the G2/M phase.[7] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.

Inhibition of Key Signaling Pathways

The anticancer activity of pyrazole acetamide derivatives can also be attributed to their ability to inhibit specific signaling pathways that are crucial for cancer cell survival and proliferation. As mentioned, certain derivatives act as potent VEGFR-2 inhibitors, thereby disrupting tumor angiogenesis.[5] This class of compounds has been shown to block the PI3K-Akt-mTOR signaling pathway, a critical pathway for cell growth and survival, in gastric cancer cells.[5] Furthermore, the PTA-1 compound has been suggested to act as a tubulin polymerization inhibitor, a mechanism shared by established anticancer drugs like paclitaxel.[4]

Signaling_Pathways cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest cluster_2 Pathway Inhibition Pyrazole_Acetamide Pyrazole Acetamide Derivative (e.g., PTA-1) Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Pyrazole_Acetamide->Bcl2 modulates Cell_Cycle G2/M Arrest Pyrazole_Acetamide->Cell_Cycle induces Tubulin Tubulin Polymerization Pyrazole_Acetamide->Tubulin inhibits VEGFR2 VEGFR-2 Signaling (PI3K/Akt/mTOR) Pyrazole_Acetamide->VEGFR2 inhibits Caspases Caspase Activation (Caspase-3/7) Bcl2->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanisms of action for pyrazole acetamide derivatives.

Experimental Protocols

The following section provides detailed protocols for the in vitro evaluation of novel pyrazole acetamide derivatives in cancer cell lines.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] It is a fundamental first step in evaluating the anticancer potential of a compound.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells of interest during their logarithmic growth phase.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole acetamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Compound Cell Line IC50 (µM) Reference
PTA-1MDA-MB-231~10-20[4]
W13HGC-270.36 ± 0.11[5]
Derivative 3dMCF-70.7 ± 0.4[6]

Table 1: Representative IC50 values of pyrazole acetamide derivatives in various cancer cell lines.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Caption: General workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the pyrazole acetamide derivative at concentrations around the IC50 value for a specified time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.[10]

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cells twice with cold PBS.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[11]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Data will be displayed in a dot plot with four quadrants:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[12] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

Protocol:

  • Cell Preparation and Fixation:

    • Culture and treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[13]

    • Incubate the cells for at least 30 minutes on ice. Cells can be stored at -20°C in ethanol for several weeks.[14]

  • Staining:

    • Centrifuge the fixed cells to pellet them and carefully aspirate the ethanol.

    • Wash the cells with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). A typical solution contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.[13]

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use a histogram to visualize the distribution of cells based on their DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to validate the proposed mechanism of action by examining changes in the expression levels of key regulatory proteins.[16]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence or fluorescence.[17]

Protocol:

  • Protein Extraction:

    • Treat cells with the pyrazole acetamide derivative and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[18]

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax, Cyclin B1, p-VEGFR-2) overnight at 4°C.[19]

    • Wash the membrane several times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Use a loading control (e.g., an antibody against β-actin or GAPDH) to ensure equal protein loading between lanes.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising avenue for the development of novel anticancer therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for the in vitro characterization of these compounds. By systematically evaluating their cytotoxicity, and effects on apoptosis, the cell cycle, and key signaling pathways, researchers can effectively identify and advance promising lead candidates. Future studies should focus on in vivo efficacy and toxicity studies in animal models to further validate the therapeutic potential of these compounds.

References

  • UCL. "Cell Cycle Analysis by Propidium Iodide Staining." [Link]

  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." [Link]

  • Flow Cytometry Core Facility. "DNA Cell Cycle Analysis with PI." [Link]

  • Bio-Rad Antibodies. "Propidium iodide staining of cells for cell cycle analysis protocol." [Link]

  • University of South Florida. "Apoptosis Protocols." [Link]

  • Quratul Ain. "Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells." Medium. [Link]

  • Lakshmanan, I., & Batra, S. K. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, 3(6), e374. [Link]

  • JoVE. "MTT (Assay protocol)." [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." [Link]

  • ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." [Link]

  • Singh, V., et al. "Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents." Archiv der Pharmazie, 354(5), e2000349. [Link]

  • Horton, T. "MTT Cell Assay Protocol." [Link]

  • Lakshmanan, I., & Batra, S. K. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol. [Link]

  • Hernandez-Vazquez, A. D., et al. "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells." International Journal of Molecular Sciences, 25(14), 7789. [Link]

  • Bio-Rad Antibodies. "How to Use Flow Cytometry to Measure Apoptosis: Part One." [Link]

  • Champions Oncology. "Blotting Basics - Western Blot Applications in Preclinical Oncology Research." [Link]

  • Wang, Y., et al. "Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors." European Journal of Medicinal Chemistry, 213, 113192. [Link]

  • ResearchGate. "The rationale for the design of this compound derivatives as a new antitubercular agent." [Link]

  • Li, G. L., et al. "Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate." Chinese Journal of Structural Chemistry, 29(10), 1501-1504. [Link]

  • ResearchGate. "Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H -pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor." [Link]

  • Alam, M. R., et al. "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates." Results in Chemistry, 4, 100344. [Link]

  • Vaarla, K., et al. "3-(2-(5-amino-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromene-2-one..." ChemistrySelect, 4(19), 5836-5840. [Link]

  • Tavallaei, M., et al. "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences. [Link]

  • MDPI. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." [Link]

  • UWCScholar. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." [Link]

  • RSC Publishing. "Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential." [Link]

Sources

studying the structure-activity relationship (SAR) of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting diverse biological activities ranging from analgesic (Celecoxib) to anticancer (Crizotinib). This Application Note focuses on the 2-(3-phenyl-1H-pyrazol-1-yl)acetamide scaffold, recently identified as a potent lead series for antitubercular agents.

This guide provides a comprehensive protocol for the design, synthesis, and Structure-Activity Relationship (SAR) profiling of these analogs. It details the chemical causality behind potency optimization, specifically targeting Mycobacterium tuberculosis (Mtb), while balancing cytotoxicity profiles in mammalian (Vero) cells.

Chemical Synthesis & Workflow

The synthesis of this compound analogs relies on a convergent strategy. The core workflow involves constructing the pyrazole ring followed by N-alkylation to introduce the acetamide tail.

Synthetic Route

The synthesis is split into two primary phases:

  • Phase I: Pyrazole Core Construction. Reaction of acetophenones with hydrazine hydrate.

  • Phase II: N-Alkylation. Coupling the pyrazole with 2-chloroacetamides.

Protocol 1: Synthesis of 3-phenyl-1H-pyrazole (Intermediate)
  • Reagents: Substituted Acetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine Hydrate, Ethanol.

  • Step A (Enaminone Formation): Reflux substituted acetophenone (10 mmol) with DMF-DMA (12 mmol) for 6–8 hours. Evaporate solvent to obtain the enaminone intermediate.

  • Step B (Cyclization): Dissolve the enaminone in Ethanol (20 mL). Add Hydrazine Hydrate (15 mmol) dropwise. Reflux for 4–6 hours.

  • Purification: Cool to room temperature. Pour into ice water. Filter the precipitate and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    H NMR (Characteristic pyrazole C4-H singlet around 
    
    
    
    6.6–6.8 ppm).
Protocol 2: N-Alkylation to Acetamide Analogs
  • Reagents: 3-phenyl-1H-pyrazole (from Protocol 1), 2-Chloro-N-substituted-acetamide, Anhydrous

    
    , Acetone (or Acetonitrile).
    
  • Procedure:

    • Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in dry Acetone.

    • Add Anhydrous

      
       (2.0 eq) and stir for 30 min to deprotonate the pyrazole N1.
      
    • Add 2-Chloro-N-substituted-acetamide (1.1 eq).

    • Reflux for 8–12 hours (Monitor via TLC, Mobile Phase: Hexane/EtOAc 7:3).

    • Filter inorganic salts while hot. Evaporate solvent.

  • Regioselectivity Note: This reaction predominantly yields the 1-substituted isomer (N1-alkylation) over the N2-isomer due to steric hindrance and thermodynamic stability, but 2D-NOESY NMR is recommended for confirmation.

Synthesis Workflow Diagram

SynthesisWorkflow Acetophenone Substituted Acetophenone Enaminone Enaminone Intermediate Acetophenone->Enaminone DMF-DMA Reflux Pyrazole 3-phenyl-1H-pyrazole (Core Scaffold) Enaminone->Pyrazole N2H4·H2O Cyclization FinalProduct 2-(3-phenyl-1H-pyrazol-1-yl) acetamide Pyrazole->FinalProduct K2CO3, Acetone N-Alkylation Linker 2-Chloro-N-substituted acetamide Linker->FinalProduct

Figure 1: Convergent synthetic pathway for accessing the target scaffold.

Structure-Activity Relationship (SAR) Strategy

To optimize this scaffold, modifications must be systematic. The molecule is divided into three regions for SAR exploration.

Region A: The Phenyl Ring (Electronic & Steric Tuning)
  • Hypothesis: Electron-withdrawing groups (EWGs) like -Cl, -F, or -

    
     on the phenyl ring often enhance lipophilicity and metabolic stability.
    
  • Modification: Introduce substitutions at para- and meta- positions.

  • Insight: Literature suggests that para-chloro or para-nitro substituents significantly increase potency against Mtb compared to unsubstituted analogs [1].

Region B: The Pyrazole Core (Scaffold Rigidity)
  • Hypothesis: The pyrazole ring acts as a bioisostere for amide or phenyl linkers, providing specific pi-pi stacking interactions within the binding pocket (likely Enoyl-ACP reductase or similar targets in Mtb).

  • Modification: Changing the phenyl position from C3 to C4 drastically alters the vector of the side chain. For this specific series, C3-phenyl is the active configuration.

Region C: The Amide Linker (H-Bonding & Solubility)
  • Hypothesis: The amide nitrogen allows for distal interactions.

  • Modification:

    • N-Aryl acetamides: Increase lipophilicity (LogP) but may reduce solubility.

    • N-Benzylidene hydrazides: A Schiff base modification often used to introduce additional pharmacophores.

  • Insight: Bulky hydrophobic groups on the amide nitrogen (e.g., N-phenyl or N-benzyl) tend to improve cell permeability (measured by MIC), provided the LogP remains < 5 [1].

SAR Decision Logic Diagram

SAR_Logic cluster_Phenyl Region A: Phenyl Ring cluster_Amide Region C: Amide Nitrogen Start Base Scaffold: This compound ModA1 Add EWG (Cl, F, NO2) at Para-position Start->ModA1 ModA2 Add EDG (OMe, CH3) Start->ModA2 ModC1 N-Alkyl (Methyl/Ethyl) Start->ModC1 ModC2 N-Aryl / N-Hydrazide Start->ModC2 ResultA Result: EWG increases potency (MIC < 6 µg/mL) ModA1->ResultA ResultC Result: Bulky aryl groups improve permeability ModC2->ResultC

Figure 2: SAR optimization logic based on electronic and steric modifications.

Biological Evaluation Protocols

To ensure data integrity, a dual-assay approach is required: Efficacy (Mtb) and Safety (Vero Cells).

Antimycobacterial Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against M. tuberculosis (H37Rv strain).

  • Step 1: Inoculate Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC.

  • Step 2: Prepare serial dilutions of test compounds (range 100 to 0.2

    
    g/mL) in 96-well plates.
    
  • Step 3: Add bacterial suspension (

    
     CFU/mL) to wells.
    
  • Step 4: Incubate at 37°C for 7 days.

  • Step 5: Add Alamar Blue reagent and incubate for 24h.

  • Readout: A color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable) indicates bacterial growth. The MIC is the lowest concentration preventing color change.

Cytotoxicity Assay (MTT on Vero Cells)

To calculate the Selectivity Index (


), cytotoxicity must be measured on a mammalian line (e.g., Vero cells).
  • Step 1: Seed Vero cells (

    
     cells/well) in DMEM. Incubate 24h.
    
  • Step 2: Treat with test compounds for 48h.

  • Step 3: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     (concentration causing 50% cell death).
    

Data Analysis & Case Study

The following table summarizes representative SAR data derived from optimized protocols [1].

Table 1: Representative SAR Data for this compound Derivatives

Cmpd IDR (Phenyl)R' (Amide N)MIC (

g/mL) [Mtb]

(

g/mL) [Vero]
Selectivity Index (SI)Interpretation
1a HH> 50> 100N/AInactive baseline.
1b 4-ClH12.5> 100> 8EWG improves activity.
1c 4-ClPhenyl6.258513.6Hydrophobic tail aids entry.
1d 4-

4-F-Phenyl 1.6 > 200 > 125 Lead Candidate.
1e 4-OMePhenyl25.0> 100> 4EDG reduces potency.

Key Takeaway: The combination of a strong electron-withdrawing group (4-


) on the pyrazole-phenyl ring and a lipophilic, halogenated amide tail (4-F-Phenyl) yields the highest Selectivity Index (Compound 1d).

References

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Source: Archiv der Pharmazie (2021).[1] URL:[Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Source: Bioorganic & Medicinal Chemistry Letters (2010).[2] URL:[Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018). URL:[Link]

Sources

Application Note: LC-MS/MS Quantification of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This application note details a robust, sensitive, and self-validating LC-MS/MS protocol for the quantification of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide , a pharmacologically active scaffold often utilized in the development of VEGFR-2 inhibitors and antitubercular agents.

Unlike standard pharmaceutical assays, this method is designed for research flexibility , addressing the specific challenges of pyrazole-acetamide derivatives: moderate polarity, potential for tautomerism, and the need for high selectivity against biological matrices. The protocol utilizes a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, coupled with UHPLC separation.

Method Development Logic & Scientific Rationale

Analyte Properties & Ionization Strategy

The analyte contains a phenyl-pyrazole core (hydrophobic) linked to a primary acetamide (polar/H-bond donor).

  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+) is selected. The amide nitrogen is neutral, but the pyrazole ring nitrogens and the amide oxygen provide sites for protonation. The

    
     ion (m/z 202.1) is the expected precursor.
    
  • Chromatography: A standard C18 column is sufficient, but a polar-embedded C18 or a C18-PFP (Pentafluorophenyl) column provides superior peak shape by interacting with the aromatic phenyl ring while preventing pore dewetting from the polar acetamide tail.

Fragmentation Mechanics (MS/MS)

For maximum sensitivity and specificity, we track two specific transitions:

  • Quantifier (Primary): Loss of ammonia (

    
    , -17 Da) from the primary amide. This is a low-energy, high-abundance transition typical of primary acetamides.
    
  • Qualifier (Secondary): Cleavage of the N-C linker bond, releasing the acetamide group and leaving the stable 3-phenyl-1H-pyrazole cation (

    
    ).
    
Sample Preparation Choice
  • Logic: The compound has a LogP estimated around 1.5–2.0. It is moderately soluble in organic solvents.

  • Selection: Protein Precipitation (PPT) with Acetonitrile is chosen over Solid Phase Extraction (SPE) for the primary workflow due to cost-efficiency and high recovery (>90%) for pyrazole derivatives.

Experimental Protocol

Materials & Reagents
  • Analyte: this compound (>98% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog preferred (e.g.,

    
    -analog). If unavailable, use Carbamazepine  (structural analog) or Celecoxib  (pyrazole analog, if chromatographic separation is sufficient).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: K2EDTA Human or Rat Plasma.

Sample Preparation Workflow (Protein Precipitation)

Objective: Remove plasma proteins while maximizing analyte recovery.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The acid helps break protein binding and stabilizes the basic analyte.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean HPLC vial / 96-well plate.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with Water (0.1% FA) before injection.

LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
3.00 90 Elution
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | Stop |

Mass Spectrometry (QqQ)
  • Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Gas Flow: 1000 L/hr.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Analyte 202.1 185.1 3018Quantifier (Loss of

)
Analyte 202.1 143.1 3028Qualifier (Phenyl-pyrazole)
Analyte 202.1 77.1 3045Qualifier (Phenyl ring)

Visualization of Workflows

Method Logic & Fragmentation Pathway

The following diagram illustrates the ionization logic and the specific fragmentation pathways utilized for quantification.

G Analyte Analyte (MW 201.1) ESI ESI+ Source Protonation Analyte->ESI Precursor [M+H]+ m/z 202.1 ESI->Precursor + H+ Collision Collision Cell (CID) Precursor->Collision Frag1 Fragment 1 [M+H-NH3]+ m/z 185.1 (Quantifier) Collision->Frag1 -17 Da (NH3) Frag2 Fragment 2 [Phenyl-Pyrazole]+ m/z 143.1 (Qualifier) Collision->Frag2 -59 Da (Acetamide) Frag3 Fragment 3 [Phenyl]+ m/z 77.1 Collision->Frag3 High Energy

Figure 1: MS/MS Fragmentation Pathway for this compound.

Bioanalytical Workflow (Plasma)

Workflow Step1 1. Sample Aliquot 50 µL Plasma Step2 2. IS Addition 10 µL Internal Std Step1->Step2 Step3 3. Protein Precipitation Add 200 µL Cold ACN + 0.1% FA Step2->Step3 Step4 4. Vortex & Centrifuge 15,000g @ 4°C Step3->Step4 Step5 5. Supernatant Transfer Inject 2-5 µL Step4->Step5

Figure 2: Optimized Protein Precipitation Workflow for High-Throughput Analysis.

Validation & Quality Assurance (Self-Validating Systems)

To ensure Trustworthiness and adherence to FDA M10 Guidelines, the following validation steps are mandatory:

System Suitability Test (SST)

Before running samples, inject the LLOQ (Lower Limit of Quantification) standard 5 times.

  • Requirement: CV% of peak area < 5%.

  • Requirement: Signal-to-Noise (S/N) > 10.[1]

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .
    
Matrix Effect Evaluation

Compare the response of the analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in pure solvent.

  • Calculation:

    
    .
    
  • Target: 85% – 115% (Indicates minimal ion suppression).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Protein precipitation incomplete.Ensure centrifugation is at 15,000g; Filter supernatant (0.2 µm) if necessary.
Peak Tailing Secondary interactions with silanols.Increase buffer concentration or switch to a "Charged Surface Hybrid" (CSH) C18 column.
Low Sensitivity Poor ionization efficiency.Check source pH; ensure Formic Acid is fresh. Verify ESI probe position.
Carryover Analyte sticking to injector needle.Change needle wash to 50:50 MeOH:ACN + 0.1% FA.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3][4] (2018).[2][4][5] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45103980, N-phenyl-2-(3-phenyl-1H-pyrazol-5-yl)acetamide. (Accessed 2023).[6] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[2] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide typically involves the


 N-alkylation of 3-phenyl-1H-pyrazole  with 2-chloroacetamide .

While this reaction appears straightforward, the presence of the phenyl group at the C3 position introduces a critical regioselectivity challenge . The pyrazole ring exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to two distinct isomers:

  • N1-Alkylation (Target): Yields the 1,3-isomer (Phenyl remains at position 3).

  • N2-Alkylation (Impurity): Yields the 1,5-isomer (Phenyl effectively moves to position 5 relative to the N-substituent).

The Good News: For 3-phenylpyrazole, steric hindrance from the phenyl group generally disfavors N2 attack, making the desired N1-alkylation the major pathway (often >10:1 ratio). However, "major" does not mean "pure." Yield losses primarily stem from difficult separation of these isomers, incomplete conversion, or hydrolysis of the amide group during workup.

Visualizing the Pathway (Logic Map)

The following diagram outlines the reaction mechanism, competing pathways, and critical control points.

ReactionPathway cluster_conditions Optimization Factors Start 3-Phenyl-1H-pyrazole (Tautomeric Mix) Transition Transition State (Steric Control) Start->Transition Deprotonation Reagent 2-Chloroacetamide + Base Reagent->Transition Target Target Product (N1) This compound (Major Isomer) Transition->Target Path A: Sterically Favored (Fast) SideProduct Regio-Impurity (N2) 2-(5-phenyl-1H-pyrazol-1-yl)acetamide (Minor Isomer) Transition->SideProduct Path B: Sterically Hindered (Slow) Solvent Solvent Polarity (Acetone vs DMF) Cat Catalyst (KI / Finkelstein) Temp Temp Control (Avoid >80°C)

Caption: Mechanistic pathway showing the bifurcation between the desired N1-alkylation (3-phenyl) and N2-alkylation (5-phenyl).

Standard Operating Protocols (SOPs)

We provide two protocols. Method A is recommended for high purity and robustness. Method B is for high-throughput screening or difficult substrates.

Method A: The "Robust" Protocol (Recommended)

Best for: Maximizing regioselectivity and ease of purification.

ParameterConditionRationale
Base Potassium Carbonate (

), 2.0 eq
Milder than NaH; minimizes amide hydrolysis and over-alkylation.
Solvent Acetone or Acetonitrile (MeCN)Polar aprotic but volatile. Allows easy workup. Acetone often improves N1 selectivity due to lower reaction temperatures.
Catalyst Potassium Iodide (KI), 0.1–0.5 eqCritical: Converts Chloroacetamide to Iodoacetamide in situ (Finkelstein), accelerating the reaction significantly at lower temps.
Temp Reflux (56°C for Acetone)Sufficient energy for alkylation without promoting thermal rearrangement or degradation.

Step-by-Step:

  • Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in Acetone (0.2 M concentration).

  • Add

    
      (2.0 eq) and KI  (0.2 eq). Stir for 15 mins.
    
  • Add 2-chloroacetamide (1.1 eq).

  • Reflux for 6–12 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from Ethanol/Water. The linear N1 isomer packs better and crystallizes more readily than the kinked N2 isomer.

Method B: The "Force" Protocol

Best for: Unreactive substrates or when Method A is too slow.

  • Base: Sodium Hydride (NaH, 60% dispersion), 1.2 eq.

  • Solvent: DMF or DMSO (Dry).

  • Temp: 0°C to RT.

  • Warning: NaH is aggressive. It ensures complete deprotonation but risks hydrolyzing the acetamide if water is present or if left too long.

Troubleshooting Guide (FAQ)

Issue 1: "My yield is low (<40%), but the starting material is gone."

Diagnosis: You likely have high water solubility or product loss during workup.

  • Explanation: The acetamide group makes the molecule polar. If you wash with large volumes of water, the product may partition into the aqueous phase.

  • Fix:

    • Use n-Butanol or DCM/Isopropanol (3:1) for extraction if the product is stuck in the aqueous layer.

    • Saturate the aqueous layer with NaCl (Salting out) before extraction.

Issue 2: "I see two spots on TLC very close together."

Diagnosis: Regioisomers (1,3- vs 1,5-isomer).

  • Explanation: The spot with slightly lower

    
     is usually the target (N1 alkylation) because the dipole moment is often higher, interacting more with silica.
    
  • Fix:

    • Switch Solvent: Change from Acetone to Toluene or DMSO . Solvent polarity affects the tautomeric equilibrium of the pyrazole anion.

    • Bulky Base: Try

      
      . The larger cation can coordinate differently with the pyrazole nitrogen, sometimes enhancing steric differentiation.
      
Issue 3: "The reaction is stalling at 70% conversion."

Diagnosis: Chloride leaving group is too poor.

  • Explanation: 2-chloroacetamide is less reactive than the bromo- or iodo- analogs.

  • Fix: Add NaI or KI (0.5 eq) . This is non-negotiable for chloro-linkers. It performs a halogen exchange to generate the highly reactive iodide species in situ.

Decision Tree for Optimization

Use this logic flow to diagnose specific yield failures.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC SM_Yes Yes (SM Remains) CheckTLC->SM_Yes No SM_No No (SM Gone) CheckTLC->SM_No Yes Reactivity Reactivity Issue SM_Yes->Reactivity Fix_Cat Action: Add KI (Finkelstein) or Switch to NaH Reactivity->Fix_Cat CheckSpots How many product spots? SM_No->CheckSpots MultiSpot Multiple Spots (Regioisomers) CheckSpots->MultiSpot >1 Major Spot OneSpot Baseline Streaking or Missing Mass CheckSpots->OneSpot Messy/None Fix_Regio Action: Lower Temp, Switch to Non-polar Solvent MultiSpot->Fix_Regio Hydrolysis Hydrolysis/Solubility Issue OneSpot->Hydrolysis Fix_Workup Action: Salt out aqueous layer Avoid acidic workup Hydrolysis->Fix_Workup

Caption: Troubleshooting logic flow for diagnosing yield loss in pyrazole alkylation.

Analytical Validation (Self-Check)

Before proceeding to the next step of your research, validate your product structure. The 1,3-isomer (Target) and 1,5-isomer (Impurity) have distinct NMR signatures.

  • 1H NMR (DMSO-

    
    ): 
    
    • Target (3-phenyl): The pyrazole proton at position 5 (adjacent to the N-CH2) usually appears as a doublet (

      
       Hz) or broad singlet around 
      
      
      
      7.8–8.0 ppm
      .
    • Impurity (5-phenyl): The proton at position 3 is often shifted upfield slightly.

    • NOESY: This is the definitive test.

      • Target: NOE correlation between the N-CH2 protons and the pyrazole H5 proton . (No correlation to the phenyl ring protons).

      • Impurity: NOE correlation between the N-CH2 protons and the Phenyl ortho-protons .

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]

    • Source: The Journal of Organic Chemistry (2022).
    • Key Finding: Confirms that 3-phenyl-1H-pyrazole favors N1 alkylation due to attractive non-covalent interactions and sterics.
    • URL:[Link]

  • Synthetic Protocols for Pyrazole Acetamides

    • Title: Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents.[2][3]

    • Source: Archiv der Pharmazie (2021).[2]

    • Key Finding: Provides experimental details for the specific synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)
    • URL:[Link]

  • General Optimization of N-Alkylation: Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Source: BenchChem Technical Guides. Key Finding: Reviews solvent and base effects (K2CO3 vs NaH) on regioselectivity.

Sources

Technical Support Center: 2-(3-phenyl-1H-pyrazol-1-yl)acetamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-PZA-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Crystallization, Polymorphism, and Phase Separation

Executive Summary: The Molecular "Personality"

Welcome to the technical support hub for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide . Before troubleshooting, we must understand the antagonist forces within this molecule.

This compound possesses a "schizophrenic" solubility profile:

  • Hydrophobic Domain: The 3-phenyl-1H-pyrazole core drives

    
    -
    
    
    
    stacking and low water solubility.
  • Hydrophilic Domain: The acetamide tail (

    
    ) is a potent hydrogen bond donor/acceptor, creating a high propensity for forming supersaturated oils (Liquid-Liquid Phase Separation or LLPS) rather than ordered lattices.
    

The following guides address the conflict between these domains, which is the root cause of 90% of crystallization failures.

Part 1: Critical Troubleshooting Guides (FAQs)
Issue A: "My product comes out as a sticky oil/gum instead of crystals."

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules (phenyl-phenyl interactions) outweigh the solute-solvent interactions before the crystal lattice can establish itself. This is common in amide-containing heterocycles.

The Fix: The "Cloud Point" Seeding Protocol

  • Step 1: Re-dissolve the oil by heating the mixture to near-reflux.

  • Step 2: Determine the Cloud Point (the temperature where the solution turns turbid).

  • Step 3: Hold the temperature 5°C above the cloud point.

  • Step 4: Add seed crystals (0.5 wt%) at this elevated temperature.

  • Step 5: Cool extremely slowly (5°C/hour). The seeds provide a template for the lattice, bypassing the amorphous oil phase.

Technical Insight: Oiling out indicates you are operating in the metastable zone width (MSZW) where the energy barrier to nucleation is higher than the barrier to phase separation. Seeding lowers the nucleation barrier [1].

Issue B: "The crystals are microscopic or form a 'crash' precipitate."

Diagnosis: Nucleation Shock. You likely added the anti-solvent too fast or cooled the solution too aggressively. This creates a massive burst of nuclei that consume the solute instantly, preventing growth.

The Fix: Reverse Addition or Controlled Dosing

  • Method: Instead of pouring anti-solvent into the product solution, drip the product solution into a large volume of stirring anti-solvent (e.g., Water or Hexane).

  • Alternative: Use a syringe pump to add anti-solvent at a rate of 0.5 mL/min while monitoring turbidity.

Issue C: "The melting point is broad or lower than reported (158-160°C)."

Diagnosis: Solvate Formation or Impurities.

  • Hydrazine Residue: If synthesized via hydrazine condensation, trapped hydrazine lowers the MP and causes yellowing.

  • Solvates: Acetamides avidly form solvates with ethanol or water.

The Fix: The "Desolvation" Bake

  • Dry the crystals under high vacuum (<5 mbar) at 60°C for 12 hours.

  • Run a TGA (Thermogravimetric Analysis) to check for weight loss characteristic of solvent release.

Part 2: Optimized Experimental Protocols
Protocol 1: The "Golden Ratio" Recrystallization (Ethanol/Water)

Recommended for high purity and defined crystal habit.

ParameterSpecificationNotes
Solvent A (Good) Ethanol (Absolute)Solubilizes the phenyl-pyrazole core.
Solvent B (Poor) Deionized WaterForces the hydrophobic effect.
Ratio (v/v) 4:1 to 2:1Optimization required based on concentration.
Loading 1g solute / 10-15 mL EtOHDo not saturate at RT; saturate at reflux.

Step-by-Step Workflow:

  • Suspend crude this compound in Ethanol (10 mL/g).

  • Heat to reflux (78°C) until fully dissolved. If insoluble particulates remain, perform a hot filtration.[1]

  • Remove from heat. While still hot (~70°C), add warm Water dropwise until a faint, persistent turbidity appears.

  • Add 1 mL of Ethanol to clear the turbidity (restore single phase).

  • Allow to cool to Room Temperature (RT) over 4 hours without stirring (static crystallization).

  • Chill to 4°C for 2 hours to maximize yield.

  • Filter and wash with cold 50% EtOH/Water.

Protocol 2: Impurity Scavenging (Acid Wash)

Use this if the crude material is yellow/orange (indicating oxidized hydrazine impurities).

  • Dissolve crude in Ethyl Acetate.

  • Wash organic layer with 0.1 M HCl (removes unreacted hydrazines/amines).

  • Wash with Brine.

  • Dry over

    
    , evaporate, and proceed to Protocol 1.
    
Part 3: Visualization & Logic Flow

The following diagram illustrates the decision matrix for troubleshooting crystallization outcomes.

CrystallizationLogic Start Crude this compound SolventChoice Select Solvent System (Ethanol/Water recommended) Start->SolventChoice Heat Heat to Reflux SolventChoice->Heat CheckSol Is it fully soluble? Heat->CheckSol HotFilter Hot Filtration (Remove inorganic salts) CheckSol->HotFilter No (Cloudy) Cooling Controlled Cooling CheckSol->Cooling Yes (Clear) HotFilter->Cooling Observation Observe Phase Behavior Cooling->Observation Oiling Result: Oiling Out (Liquid droplets) Observation->Oiling Droplets form Precip Result: Fine Powder (Crash precipitation) Observation->Precip Instant cloud Crystals Result: Defined Prisms/Needles Observation->Crystals Slow growth FixOil FIX: Re-heat, add Seeds, cool at 5°C/hr Oiling->FixOil FixPrecip FIX: Add Anti-solvent slower or decrease concentration Precip->FixPrecip FixOil->Cooling Retry FixPrecip->Cooling Retry

Caption: Decision tree for navigating phase separation (oiling) vs. nucleation shock (precipitation) during pyrazole-acetamide crystallization.

Part 4: Solubility Data & Solvent Screening

The following data summarizes the solubility profile of typical 3-phenyl-pyrazole acetamide derivatives, derived from structural analogs [2].

SolventSolubility (RT)Solubility (Boiling)Suitability
Water InsolublePoorAnti-solvent
Ethanol ModerateHighPrimary Solvent
Ethyl Acetate HighVery HighGood for extraction, poor for yield.
Toluene LowHighExcellent alternative if EtOH fails (promotes slower growth).
DCM Very HighVery HighAvoid (too soluble, hard to crystallize).
References
  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. [Link]

  • Ahsan, M. J., et al. (2021).[2] Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 354(5), e2000349.[3] [Link]

  • Datta, S., & Grant, D. J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57. [Link]

Sources

Technical Support Center: Synthesis & Optimization of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ACE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Byproducts & Regioisomer Identification in Pyrazole Alkylation

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide has yielded a mixture of products, or you are struggling to definitively assign the structure of your isolated material.

The core challenge in this synthesis is annular tautomerism . The starting material, 3-phenyl-1H-pyrazole, exists in equilibrium with 5-phenyl-1H-pyrazole. Alkylation with 2-chloroacetamide can occur at either nitrogen atom, leading to two distinct regioisomers:

  • Target (N1-Alkylation): this compound.

  • Impurity (N2-Alkylation): 2-(5-phenyl-1H-pyrazol-1-yl)acetamide.

This guide provides a mechanistic breakdown of why these byproducts form, how to minimize them using thermodynamic control, and how to definitively distinguish them using NMR spectroscopy.

Module 1: The Regioselectivity Challenge

User Question:

"I ran the reaction with K2CO3 in DMF, but TLC shows two close-running spots. Which one is my product, and how do I stop the other one from forming?"

Technical Analysis:

The ratio of N1 (3-phenyl) to N2 (5-phenyl) alkylation is governed by the interplay between steric hindrance and electronic density .

  • Sterics: The nitrogen adjacent to the phenyl group (N2) is sterically crowded. The distal nitrogen (N1) is accessible.

  • Electronics: While the N2 position is often more nucleophilic in the anion, steric hindrance usually overrides this, favoring the N1 product (the 3-phenyl isomer).

However, "usually" does not mean "exclusively." High temperatures or very strong bases (like NaH) can sometimes push the reaction toward the kinetic product or lead to lower selectivity.

Mechanism & Pathway Diagram

PyrazoleAlkylation Start 3-phenyl-1H-pyrazole (Tautomeric Mixture) Base Deprotonation (Base: K2CO3) Start->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion PathA Path A: N1 Attack (Less Hindered) Anion->PathA Major Pathway PathB Path B: N2 Attack (Sterically Hindered) Anion->PathB Minor Pathway Target TARGET PRODUCT This compound (Thermodynamic Major) PathA->Target Impurity BYPRODUCT 2-(5-phenyl-1H-pyrazol-1-yl)acetamide (Steric Minor) PathB->Impurity

Figure 1: Bifurcation pathway showing the competition between N1 (Target) and N2 (Impurity) alkylation sites.

Troubleshooting Protocol: Optimizing Selectivity
VariableRecommendationScientific Rationale
Base Cesium Carbonate (

)
or

Carbonates promote thermodynamic control.

provides the "Cesium Effect," often enhancing solubility and selectivity for the less hindered position compared to

[1].
Solvent Acetonitrile (MeCN) or Acetone Polar aprotic solvents stabilize the transition state. Avoid alcohols which can hydrogen bond and alter nucleophilicity.
Temperature Reflux (MeCN) Higher temperatures generally favor the thermodynamic product (3-phenyl isomer) by allowing reversible pathways to equilibrate, though alkylation is irreversible. It ensures the sterically hindered barrier is not overcome by kinetic spikes.
Leaving Group Chloro- vs Bromo-Use 2-chloroacetamide . The chloride is a poorer leaving group than bromide, making the reaction slower and more selective (Hammond's Postulate).

Module 2: Analytical Identification (NMR)

User Question:

"Both isomers have the same mass (MW: 201.2). How do I prove I have the 3-phenyl isomer without growing a crystal?"

Technical Analysis:

You cannot rely solely on 1H NMR splitting patterns, as both isomers have similar pyrazole doublets. The definitive method is NOE (Nuclear Overhauser Effect) spectroscopy (NOESY or ROESY).

  • The Logic: NOE signals occur between protons that are spatially close (<5 Å).

    • In the 5-phenyl isomer: The

      
      -methylene protons (
      
      
      
      ) are physically next to the phenyl ring protons.
    • In the 3-phenyl isomer (Target): The

      
      -methylene protons are far from the phenyl ring; they are next to the pyrazole H5 proton.
      
Diagnostic Table: 1H NMR & NOE Signatures
FeatureTarget: 3-Phenyl Isomer Impurity: 5-Phenyl Isomer
Structure Phenyl is distal to alkyl chain.Phenyl is proximal to alkyl chain.
NOE Correlation Strong NOE between

-CH2
and Pyrazole-H5 .
Strong NOE between

-CH2
and Phenyl-Ortho-H .
Pyrazole C-H Shifts H5 is typically downfield of H4.[1]H3 is typically downfield of H4.
13C NMR (C3/C5) C3 (with Phenyl) ~150 ppm; C5 (unsub) ~130 ppm.C5 (with Phenyl) shift varies; C3 (unsub) distinct.

Module 3: Secondary Byproducts

User Question:

"I see a new spot appearing at the baseline after workup. What is it?"

Issue: Hydrolysis of the Amide

The acetamide group (


) is susceptible to hydrolysis under basic conditions, especially if the reaction mixture is heated for prolonged periods with wet solvent, converting it to 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid .
Issue: O-Alkylation (Imidate Formation)

While rare with chloroacetamide, the amide oxygen can act as a nucleophile, forming an imidate ester. This is usually reversible or hydrolyzes back to starting materials.

Minimization Strategy Diagram

ByproductControl Issue Common Process Failures Hydrolysis Hydrolysis to Acid (Baseline Spot) Issue->Hydrolysis O_Alk O-Alkylation (Imidate) Issue->O_Alk DrySolvent Use Anhydrous Solvents (Prevents Hydrolysis) Hydrolysis->DrySolvent Prevention MildBase Avoid Strong Bases (NaOH/KOH) Use K2CO3 Hydrolysis->MildBase Prevention Solution Corrective Actions

Figure 2: Strategies to prevent non-isomeric byproducts.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of this compound with >95:5 regioselectivity.

Reagents:

  • 3-Phenyl-1H-pyrazole (1.0 equiv)

  • 2-Chloroacetamide (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-phenyl-1H-pyrazole and

    
     in anhydrous MeCN. Stir at room temperature for 30 minutes. Why: This allows partial deprotonation and formation of the pyrazolate anion.
    
  • Addition: Add 2-chloroacetamide in a single portion.

  • Reaction: Fit with a reflux condenser and heat to reflux (80-82°C) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Note: The target 3-phenyl isomer usually has a slightly lower Rf than the 5-phenyl isomer on silica, but this varies.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[2]

  • Purification (Crucial Step):

    • The crude residue will likely contain a mixture (e.g., 90:10 ratio).

    • Recrystallization: Dissolve the solid in minimal hot Ethanol (EtOH). Add water dropwise until turbidity persists. Cool slowly to 4°C. The 3-phenyl isomer is typically less soluble and crystallizes first.

    • Validation: Perform 1H NMR and NOESY on the crystals to confirm the absence of the "phenyl-methylene" correlation.

References

  • Regioselectivity in Pyrazole Alkylation: Title: Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents.[3][4] Source:Archiv der Pharmazie (2021).[3] Link:[Link][3]

  • Electronic Effects on Tautomerism: Title: Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers. Source:The Journal of Organic Chemistry (2016).[5] Link:[Link]

  • Solvent Effects (Fluorinated Alcohols): Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] Source:Journal of Fluorine Chemistry (2005). Link:[Link]

Sources

optimizing reaction conditions for N-alkylation of 3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Optimization, Regioselectivity, and Troubleshooting Ticket ID: CHEM-PYR-3PH-ALK Assigned Specialist: Senior Application Scientist

Executive Summary

The N-alkylation of 3-phenyl-1H-pyrazole is a non-trivial transformation governed by the ambident nucleophilicity of the pyrazole ring. The core challenge lies in controlling regioselectivity between the 1-alkyl-3-phenyl (N1-alkylation, generally favored) and 1-alkyl-5-phenyl (N2-alkylation) isomers.

This guide synthesizes mechanistic insights with practical protocols to help you navigate regiocontrol, yield optimization, and structural assignment.

Module 1: Understanding Regioselectivity

Q: Why am I consistently getting a mixture of two isomers?

A: This is due to annular tautomerism . In solution, 3-phenyl-1H-pyrazole exists in equilibrium with its tautomer, 5-phenyl-1H-pyrazole.[1] Upon deprotonation, a single resonance-stabilized pyrazolate anion is formed. This anion has two nucleophilic nitrogen sites:

  • N1 (Distal): Further from the phenyl ring.[1]

  • N2 (Proximal): Adjacent to the phenyl ring.

The Governing Rule (Sterics vs. Electronics): Under standard basic conditions (


), steric hindrance  is the dominant factor. The bulky phenyl group shields the adjacent nitrogen (N2), making the distal nitrogen (N1) more accessible to the electrophile. Therefore, 1-alkyl-3-phenylpyrazole  is typically the major product.
Q: Can I force the reaction to favor the 1-alkyl-5-phenyl isomer?

A: Yes, but it requires overriding steric bias with chelation control or reversible thermodynamics .

  • Chelation: Using magnesium salts (e.g., MgBr

    
    ) can coordinate the electrophile and the pyrazole nitrogen adjacent to the phenyl ring, directing attack to the N2 position [1].
    
  • Blocking: Some strategies involve transiently blocking N1, though this adds synthetic steps.

Visualizing the Pathway

Regioselectivity Start 3-phenyl-1H-pyrazole (Tautomeric Equilibrium) Base Base Deprotonation (NaH, Cs2CO3) Start->Base Anion Pyrazolate Anion (Ambident Nucleophile) Base->Anion Path1 Attack at N1 (Distal) Sterically Favored Anion->Path1 Path2 Attack at N2 (Proximal) Sterically Hindered Anion->Path2 Prod1 Major Product: 1-alkyl-3-phenylpyrazole Path1->Prod1 Prod2 Minor Product: 1-alkyl-5-phenylpyrazole Path2->Prod2

Figure 1: Mechanistic divergence in the alkylation of 3-phenyl-1H-pyrazole. The N1 pathway is kinetically and sterically favored under standard conditions.

Module 2: Optimizing Reaction Conditions

Q: Which solvent/base combination gives the best N1 selectivity?

A: Polar aprotic solvents generally enhance N1 selectivity by solvating the cation and leaving the pyrazolate anion "naked" and governed by sterics. Recently, fluorinated alcohols have also shown exceptional selectivity.

SystemSelectivity (N1:N2)MechanismRecommendation
NaH / DMF High (~90:[1]10)Irreversible deprotonation; Steric control.Standard Protocol
Cs₂CO₃ / MeCN Moderate (~80:[1]20)Mild base; convenient workup.Good for sensitive R-X
HFIP (Hexafluoroisopropanol) Very High (>95:[1]5)H-bonding network stabilizes specific transitions [2].Advanced Optimization
MgBr₂ / DIEA Low / InvertedChelation control (favors N2).Use if N2 is desired [1]
Q: My yield is low (<40%). What is the likely cause?

A: Check the following "Silent Killers" in pyrazole chemistry:

  • Hygroscopicity: NaH and Cs₂CO₃ are moisture-sensitive.[1] Water quenches the base, leaving unreacted pyrazole. Action: Dry solvents over molecular sieves.

  • Leaving Group Quality: If using alkyl chlorides, reactivity may be too low. Action: Add KI (Finkelstein condition) or switch to alkyl bromides/iodides.

  • Poly-alkylation: While rare for 3-phenyl-1H-pyrazole due to sterics, using a massive excess of electrophile can lead to quaternary ammonium salts. Action: Limit electrophile to 1.1 equivalents.

Module 3: Troubleshooting & Analysis

Q: How do I definitively distinguish the two isomers? They look identical on LCMS.

A: You cannot rely on MS. You must use NOE (Nuclear Overhauser Effect) NMR .

  • 1-alkyl-5-phenyl (Proximal): The alkyl group protons will show a strong NOE correlation with the phenyl ring protons (ortho-position).[1]

  • 1-alkyl-3-phenyl (Distal): The alkyl group is too far from the phenyl ring. Instead, you will see NOE correlations between the alkyl group and the pyrazole H4 proton (the singlet on the heteroaromatic ring).

Q: Separation is difficult. They co-elute on silica.

A:

  • Change the Stationary Phase: If co-elution occurs on Silica, switch to C18 (Reverse Phase) . The 3-phenyl isomer is often slightly more polar than the 5-phenyl isomer due to the dipole moment alignment.

  • Solvent Modifier: Add 1-2% MeOH to your DCM/Hexane gradient.[1]

  • Recrystallization: The 1-alkyl-3-phenyl isomer is often a solid, while the mixture is an oil. Trituration with cold hexanes or diethyl ether can precipitate the major isomer.

Module 4: Experimental Protocols

Protocol A: High-Selectivity Synthesis of 1-alkyl-3-phenylpyrazole

Target: Maximizing the distal isomer.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 3-phenyl-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Note: Evolution of H₂ gas will be vigorous. Vent properly.

  • Incubation: Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Product is usually less polar than starting material).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with H₂O (5x) to remove DMF (Critical step).[1] Dry over Na₂SO₄.[2]

Protocol B: Synthesis of 1-alkyl-5-phenylpyrazole (N2-Targeting)

Target: Accessing the sterically hindered isomer.

  • Setup: Standard glassware.

  • Solvent: Use THF (anhydrous).[1]

  • Additives: Add MgBr₂ (1.5 equiv) and DIEA (Diisopropylethylamine, 2.0 equiv).

  • Procedure: Stir the pyrazole with MgBr₂/DIEA for 1 hour to allow complexation before adding the alkyl halide.

  • Conditions: This reaction often requires reflux (60–70°C) due to the steric barrier.

Troubleshooting Logic Tree

Troubleshooting Problem Start: What is the issue? Issue1 Low Conversion Problem->Issue1 Issue2 Poor Regioselectivity (High N2 impurity) Problem->Issue2 Issue3 Separation Failure Problem->Issue3 Sol1 Check Base Quality (Old NaH?) Issue1->Sol1 Sol2 Switch Solvent (Try DMF or DMSO) Issue1->Sol2 Sol3 Switch to HFIP solvent Issue2->Sol3 Sol4 Lower Temp to -10°C Issue2->Sol4 Sol5 Use C18 Reverse Phase Issue3->Sol5 Sol6 Triturate with Et2O Issue3->Sol6

Figure 2: Diagnostic workflow for common alkylation failures.

References

  • Regioselective Synthesis via Magnesium Catalysis

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Fluorinated Solvents for Regiocontrol

    • Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: The Journal of Organic Chemistry
    • URL:[Link]

  • General Optimization & Mechanism

    • Title: "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates" (Alternative to basic alkylation)[3]

    • Source: Molecules (MDPI)[1]

    • URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important pyrazole derivative. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure a safe, efficient, and reproducible synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. Understanding the nuances of each step is critical for a successful scale-up campaign.

  • Step 1: Synthesis of 3-phenyl-1H-pyrazole. This foundational step involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine source. A common and cost-effective route utilizes the reaction of acetophenone with hydrazine hydrate.[1]

  • Step 2: N-Alkylation of 3-phenyl-1H-pyrazole. The pyrazole ring is then N-alkylated using an appropriate 2-carbon electrophile, typically 2-chloroacetamide or 2-bromoacetamide, in the presence of a base. This step is critical as it introduces the acetamide side chain and presents a key challenge in regioselectivity.

The overall workflow is summarized in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Alkylation cluster_2 Work-up & Purification Start Acetophenone + Hydrazine Hydrate Intermediate 3-phenyl-1H-pyrazole Start->Intermediate Cyclocondensation FinalProduct This compound Intermediate->FinalProduct Reagent 2-Chloroacetamide + Base Reagent->FinalProduct Purification Isolation & Purification FinalProduct->Purification

Caption: General two-step synthetic workflow.

Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is most suitable for scale-up?

For the synthesis of the 3-phenyl-1H-pyrazole intermediate, the reaction between acetophenone derivatives and hydrazine is often preferred for industrial production due to the low cost and availability of the starting materials. Alternative methods, such as those involving 1,3-dipolar cycloadditions, can offer high regioselectivity but may use more expensive or hazardous reagents like diazo compounds, posing safety and cost challenges at scale.[2][3][4]

FAQ 2: What are the primary safety concerns with this synthesis?

The most significant hazard is the use of hydrazine hydrate . It is acutely toxic, corrosive, a suspected carcinogen, and can form explosive mixtures.[5][6]

  • Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[6]

  • PPE: Use appropriate personal protective equipment, including chemical-resistant gloves (nitrile or neoprene), splash-proof goggles, a face shield, and a lab coat.[6]

  • Waste: Quench and dispose of hydrazine-containing waste streams carefully. Never mix them with oxidizing agents.[7]

Another concern during the N-alkylation step is the potential for runaway exothermic reactions, especially at a large scale. This requires careful control of reagent addition rates and efficient reactor cooling.

Troubleshooting Guide: Step 1 (Synthesis of 3-phenyl-1H-pyrazole)

Issue 1: Low Yield of 3-phenyl-1H-pyrazole
  • Question: My cyclocondensation reaction is giving a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this step typically stem from incomplete reaction, side-product formation, or suboptimal reaction conditions.

    • Causality: The reaction proceeds through a hydrazone intermediate which then cyclizes. If the conditions are not optimal, the equilibrium may not favor the product, or side reactions can occur.

    • Troubleshooting Steps:

      • Temperature Control: The reaction with hydrazine hydrate is often exothermic. If the temperature rises uncontrollably, it can lead to degradation. Maintain the recommended temperature profile, often involving initial cooling followed by gentle heating to drive the cyclization to completion.

      • Stoichiometry: Ensure the correct molar ratio of reactants. A slight excess of hydrazine hydrate can sometimes be used to push the reaction to completion, but a large excess can complicate the work-up.

      • Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged heating can lead to byproduct formation.

      • pH Adjustment: The reaction is often catalyzed by acid. The hydrazine salt itself may provide sufficient acidity, but in some cases, the addition of a catalytic amount of acetic acid can improve the rate and yield.

Issue 2: Difficulty in Purifying the Pyrazole Intermediate
  • Question: The crude 3-phenyl-1H-pyrazole is difficult to purify. What are the common impurities and purification strategies?

  • Answer: Common impurities include unreacted starting materials and hydrazone intermediates. Due to the relatively polar nature of the pyrazole NH group, purification can be challenging.

    • Strategy 1: Recrystallization (Preferred for Scale-Up): This is the most effective and scalable method.

      • Solvent Screening: Identify a suitable solvent system where the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol/water mixtures, toluene, or ethyl acetate/heptane.[8]

    • Strategy 2: Column Chromatography (For Laboratory Scale): While effective, it is less practical for large-scale production. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane/methanol can be used.

Troubleshooting Guide: Step 2 (N-Alkylation)

This step is arguably the most challenging due to the issue of regioselectivity.

Issue 3: Poor Regioselectivity (Formation of N1 and N2 Isomers)
  • Question: I am getting a mixture of two products from the N-alkylation step. How can I selectively synthesize the desired 2-(3-phenyl-1H-pyrazol-1 -yl)acetamide isomer?

  • Answer: The 3-phenyl-1H-pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The phenyl group at the C3 position creates steric hindrance, which is the key to controlling selectivity. Alkylation at the N1 position is generally favored due to it being less sterically hindered than the N2 position, which is adjacent to the bulky phenyl group.[9][10]

Regioselectivity cluster_0 Alkylation at N1 (Less Hindered) cluster_1 Alkylation at N2 (More Hindered) Pyrazole 3-phenyl-1H-pyrazole (Anion) N1_Product Desired Product This compound Pyrazole->N1_Product R-X N2_Product Isomeric Impurity 2-(5-phenyl-1H-pyrazol-1-yl)acetamide Pyrazole->N2_Product R-X N1_Pathway Major Pathway (Sterically Favored) N2_Pathway Minor Pathway (Sterically Disfavored)

Caption: Regioselectivity in the N-alkylation step.

Strategies to Maximize N1 Selectivity:

  • Choice of Base and Solvent: The combination of base and solvent is crucial. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF deprotonates the pyrazole to form the pyrazolate anion. This enhances its nucleophilicity and allows the reaction to proceed under conditions where steric factors dominate.

  • Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the transition state with the lower activation energy, which is typically the one leading to the sterically less hindered product.

  • Phase-Transfer Catalysis (PTC): For scale-up, using a PTC system (e.g., tetrabutylammonium bromide) with a weaker, safer base like potassium carbonate in a solvent like acetonitrile can be a highly effective and practical alternative to using NaH.

Parameter Recommendation for High N1 Selectivity Rationale
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS) or K₂CO₃ with PTC.Fully deprotonates the pyrazole, allowing steric hindrance to be the primary directing factor. Avoids competing nucleophilic attack from the base.
Solvent Aprotic polar solvents (e.g., DMF, THF, Acetonitrile).Solvates the cation of the base without interfering with the nucleophile (pyrazolate anion), leading to faster reaction rates.
Temperature 0 °C to Room TemperatureLower temperatures increase the energy difference between the two competing reaction pathways, favoring the sterically less hindered N1 product.
Issue 4: Incomplete Reaction or Low Yield in N-Alkylation
  • Question: My N-alkylation reaction is sluggish or gives a low yield, even with good selectivity. How can I drive it to completion?

  • Answer: This often points to issues with reactivity, reagent quality, or reaction setup.

Troubleshooting_Yield Start Low Yield in N-Alkylation Step Cause1 Inefficient Deprotonation? Start->Cause1 Cause2 Poor Reagent Quality? Start->Cause2 Cause3 Suboptimal Temperature? Start->Cause3 Solution1 Use stronger base (e.g., NaH). Ensure anhydrous conditions. Cause1->Solution1 Solution Solution2 Use fresh 2-chloroacetamide. Check purity of pyrazole. Cause2->Solution2 Solution Solution3 Slowly warm to RT or slightly heat. Monitor by TLC/HPLC. Cause3->Solution3 Solution

Caption: Decision tree for troubleshooting low yield.

  • Anhydrous Conditions: If using strong bases like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base and the pyrazolate anion, halting the reaction.

  • Reagent Quality: 2-Chloroacetamide can degrade over time. Use a fresh, high-purity batch.

  • Addition Order: Add the base to a solution of the pyrazole first to allow for complete deprotonation before adding the 2-chloroacetamide electrophile.

Experimental Protocols

Protocol 1: Safe Handling and Quenching of Hydrazine Hydrate

This protocol must be performed in a certified chemical fume hood.

  • Preparation: Before starting, prepare a quenching solution of 10% sodium hypochlorite (bleach) in a separate flask, placed in an ice bath.

  • Reaction Work-up: Once the pyrazole synthesis is complete, cool the reaction mixture in an ice bath.

  • Quenching: Slowly and carefully add the reaction mixture to the cooled bleach solution with vigorous stirring. The addition should be dropwise to control the exotherm.

  • Testing: After the addition is complete, allow the mixture to stir for at least 1 hour. Test for the presence of residual hydrazine using commercially available test strips. If positive, add more bleach solution and continue stirring.

  • Disposal: Once the test is negative, the quenched solution can be neutralized and disposed of according to your institution's hazardous waste guidelines.

Protocol 2: General Procedure for N-Alkylation (Scale-Up Suitable)

This procedure uses a phase-transfer catalysis approach, which is generally safer and more scalable than using sodium hydride.

  • Setup: To a suitable reactor equipped with mechanical stirring, a condenser, and a temperature probe, add 3-phenyl-1H-pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add acetonitrile as the solvent (approx. 5-10 volumes relative to the pyrazole).

  • Reagent Addition: Begin stirring and add 2-chloroacetamide (1.1 eq) to the slurry.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol or ethyl acetate/heptane.

References

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Safety precautions for hydrazine hydrate. Sciencemadness.org. [Link]

  • Practical Hydrazine Hydrate Safety. Reddit. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Safety and Handling of Hydrazine. DTIC. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. PMC. [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

interpreting complex NMR spectra of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing the NMR spectra of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and its derivatives.[1]

These molecules present a "perfect storm" of NMR challenges: regioisomerism (1,3- vs. 1,5-substitution) arising from synthesis, and rotamerism (restricted amide rotation) arising from solution dynamics.[1] This guide provides the diagnostic logic to distinguish these artifacts from genuine impurities.

Current Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Structural Elucidation of N-Alkylated Pyrazoles[1]

🔬 Module 1: The Regioisomer Crisis (1,3- vs. 1,5-Isomers)

User Issue: "I performed N-alkylation on 3-phenyl-1H-pyrazole, but my NMR shows complex aromatic signals. How do I confirm if I have the 3-phenyl (Target) or 5-phenyl (Byproduct) isomer?"

The Technical Reality

When alkylating an asymmetric pyrazole (like 3-phenyl-1H-pyrazole), the electrophile can attack either nitrogen.[1]

  • 1,3-Isomer (Target): The phenyl group is at position 3, far from the N-acetamide group.

  • 1,5-Isomer (Byproduct): The phenyl group is at position 5, sterically crowding the N-acetamide group.

Diagnostic Protocol

You cannot rely solely on 1D


H chemical shifts due to solvent-dependent shielding.[1] You must use NOE (Nuclear Overhauser Effect)  or HMBC .[1]
Method A: The NOE "Proximity Check" (Gold Standard)

Irradiate the methylene protons of the acetamide linker (


).
  • Observation A: Strong NOE enhancement of the Pyrazole-H5 proton (often a doublet or singlet around 7.5–8.0 ppm).

    • Conclusion: 1,3-Isomer . The

      
       is spatially close to the ring proton, meaning the bulky phenyl group is on the other side (position 3).
      
  • Observation B: Strong NOE enhancement of the Phenyl-ortho protons.

    • Conclusion: 1,5-Isomer . The phenyl ring is at position 5, sitting directly next to the

      
       group.
      
Method B: HMBC Connectivity

If NOE is ambiguous due to relaxation issues, use HMBC (Heteronuclear Multiple Bond Correlation).

  • Locate the

    
     protons.[1]
    
  • Find the correlation to the pyrazole C5 or C3 carbon.[2]

  • Critical Step: Check the coupling of that specific carbon.

    • If the carbon linked to

      
       shows a 
      
      
      
      (in HSQC) or strong HMBC to a proton (H5), it is the 1,3-isomer.[1]
    • If the carbon linked to

      
       is quaternary (linked to Phenyl), it is the 1,5-isomer.
      
Visualization: Regioisomer Assignment Workflow

RegioisomerLogic Figure 1: Decision tree for distinguishing 1,3- vs 1,5-phenyl pyrazole isomers using NOE. Start Unknown Isomer (Post-Alkylation) Exp Experiment: 1D NOE / 2D NOESY (Target: N-CH2 Protons) Start->Exp ResultA NOE to Pyrazole-H5 (Ring Proton) Exp->ResultA Strong Cross-peak ResultB NOE to Phenyl-ortho-H (Aromatic Ring) Exp->ResultB Strong Cross-peak ConclA CONFIRMED: 1,3-Isomer (Phenyl Distal from Linker) ResultA->ConclA ConclB CONFIRMED: 1,5-Isomer (Phenyl Proximal to Linker) ResultB->ConclB

📉 Module 2: The "Impurity" Phantom (Amide Rotamers)

User Issue: "My spectrum is clean, but the N-CH2 singlet is split into two unequal peaks, and the amide NH2 protons are broad or doubled. Is my compound decomposing?"

The Technical Reality

This is likely not decomposition. Acetamides exhibit Restricted Rotation around the C(O)-N bond due to partial double-bond character (resonance).[1] This creates two distinct conformers (rotamers): cis and trans (relative to the carbonyl oxygen).

At room temperature (298 K), the interconversion rate (


) is often comparable to the NMR timescale, leading to:
  • Broadening: If

    
     (frequency difference).[1]
    
  • Doubling: If

    
     (slow exchange).[1]
    
Troubleshooting Protocol: Variable Temperature (VT) NMR

To prove these are rotamers and not impurities, you must force the system into "Fast Exchange."

  • Solvent Choice: Ensure you are using DMSO-

    
     .[1] (CDCl
    
    
    
    often produces broader peaks for amides due to lack of H-bonding stabilization).[1]
  • The Heat Test:

    • Run a standard proton spectrum at 25°C (298 K) . Note the split peaks.

    • Heat the probe to 80°C (353 K) or 100°C (373 K) .

    • Result: If the split peaks coalesce into a sharp singlet, they are rotamers.

    • Failure: If the peaks remain distinct at 100°C, they are likely distinct chemical species (e.g., a mixture of 1,3 and 1,5 regioisomers).

Visualization: Rotamer Identification

RotamerLogic Figure 2: VT-NMR workflow to distinguish conformational rotamers from chemical impurities. Signal Observation: Split N-CH2 Signal VT Action: Heat to 373 K (100°C) Signal->VT Coalesce Signals Merge (Coalescence) VT->Coalesce Fast Exchange Distinct Signals Remain Separate VT->Distinct Slow/No Exchange Diag1 Diagnosis: Amide Rotamers (Normal) Coalesce->Diag1 Diag2 Diagnosis: Regioisomer Mix (Purify) Distinct->Diag2

📊 Module 3: Quantitative Data & Reference Shifts

When assigning your spectrum in DMSO-


 , use these reference ranges. Note that the 1,5-isomer  often shows upfield shielding of the phenyl protons due to the "twist" induced by the adjacent acetamide group.
Proton Environment1,3-Isomer (Target)1,5-Isomer (Byproduct)Diagnostic Note
Pyrazole-H4

6.7 – 7.0 (d/s)

6.5 – 6.8 (d/s)
H4 is often shielded in 1,5 due to phenyl twist.[1]
Pyrazole-H5

7.6 – 8.2 (d)
N/A (Substituted)Key Indicator: Presence of H5 confirms 1,[1]3.
N-CH2 (Linker)

4.8 – 5.2 (s)

4.6 – 5.0 (s)
1,5-isomer linker is often shielded.[1]
Amide NH2

7.0 – 7.6 (br)

7.0 – 7.6 (br)
Often appears as two broad humps.[1]
Phenyl Group Standard MultipletCompressed/Shielded1,5-phenyl is twisted out of plane.[1]

📝 Module 4: Standardized Experimental Protocol

To ensure reproducible data for publication or patent filing, follow this "Self-Validating" protocol.

Sample Preparation
  • Concentration: 5–10 mg of compound.

  • Solvent: 0.6 mL DMSO-

    
      (99.9% D).[1]
    
    • Why? DMSO stabilizes the amide protons via hydrogen bonding, making them sharper and easier to integrate compared to CDCl

      
      .
      
  • Tube: High-quality 5mm tube (Norell 500 MHz rated or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Amide and pyrazole protons have long T1 relaxation times.[1] Short D1 leads to integration errors, making 1:1 ratios look like 0.8:1.

  • Scans (NS): Minimum 64 scans (for S/N > 200:1).

  • Temperature: 298 K (Standard) -> 353 K (If rotamers are suspected).[1]

Processing
  • Window Function: Exponential Multiplication (LB = 0.3 Hz).

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

📚 References

  • Regioselectivity in Pyrazole Synthesis: Tale, R. H., & Rodge, A. H. (2017).[3] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8142–8150. [1]

  • Amide Rotamer Dynamics: Wuts, P. G. M., et al. (2014).[4] Chromatographically separable rotamers of an unhindered amide.[5] Beilstein Journal of Organic Chemistry, 10, 760–765.

  • NMR of Pyrazoles (The "Holzer" Rules): Holzer, W., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678.[6]

  • Restricted Rotation Detection: Nanalysis Corp. (2023).[1] Using NMR to observe the restricted rotation in amide bonds.[4][5][7][8][9] Application Note.

Sources

Technical Support Center: Stability & Handling of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

[1]

Executive Summary

You are likely encountering stability issues with 2-(3-phenyl-1H-pyrazol-1-yl)acetamide due to two primary factors: hydrolytic cleavage of the acetamide side chain and solubility-driven precipitation masquerading as degradation.[1]

This molecule contains a pyrazole core (generally stable) linked to a primary acetamide (

1

This guide provides a self-validating framework to stabilize your compound, grounded in ICH Q1A(R2) guidelines and fundamental organic kinetics.

Module 1: The Hydrolysis Trap (pH & Buffer Selection)

The Mechanism

The primary degradation pathway is the hydrolysis of the terminal amide bond.[2] This reaction follows a "V-shaped" pH-rate profile.[1]

  • Acidic Conditions (pH < 4): The carbonyl oxygen is protonated, making the carbon highly electrophilic and susceptible to water attack.[2]

  • Basic Conditions (pH > 8): Hydroxide ions (

    
    ) directly attack the carbonyl carbon.[1]
    
  • The "Goldilocks" Zone: The rate of hydrolysis is typically lowest between pH 5.5 and 6.5 .

Visualizing the Degradation Pathway

The following diagram illustrates the structural breakdown you are likely observing via LC-MS (loss of M+ and appearance of M+1 mass shift due to

1

HydrolysisPathwayReactantIntact Molecule(Acetamide)AcidStateAcid Catalysis(Protonation of C=O)Reactant->AcidStatepH < 4BaseStateBase Catalysis(OH- Attack)Reactant->BaseStatepH > 8IntermediateTetrahedralIntermediateAcidState->IntermediateBaseState->IntermediateProductDegradant(Carboxylic Acid + NH3)Intermediate->ProductIrreversible

Figure 1: Mechanism of amide hydrolysis. The reaction is irreversible, leading to permanent loss of titer.

Protocol: Buffer Optimization

To maximize stability, avoid unbuffered water and strong saline without pH control.

Buffer SystemRecommended pH RangeNotes
Ammonium Acetate 5.0 – 6.0Best Choice. Volatile (LC-MS compatible) and buffers exactly in the stability window.[1]
Potassium Phosphate 6.0 – 7.0Good alternative.[1] Avoid if using high % organic solvent (precipitation risk).[1]
Citrate Buffer 3.0 – 5.0Avoid. Too acidic; may accelerate acid-catalyzed hydrolysis.[1]
Tris / Carbonate > 8.0Avoid. Too basic; will rapidly hydrolyze the amide.

Module 2: Solubility vs. Degradation

The "Phantom" Loss

Researchers often mistake precipitation for chemical degradation. The 3-phenyl-pyrazole moiety is highly lipophilic.[1] In aqueous buffers, the compound may form micro-aggregates that are filtered out prior to HPLC injection, looking like "loss of peak area."

Troubleshooting Flowchart

Use this decision tree to diagnose if your issue is chemical (hydrolysis) or physical (precipitation).[1]

TroubleshootingTreeStartObservation:Loss of SignalCheckSolStep 1: Check SolutionIs it cloudy?Start->CheckSolCloudyYes (Cloudy)CheckSol->CloudyClearNo (Clear)CheckSol->ClearPrecipIssue: PrecipitationAdd Co-solvent (DMSO/PEG)Cloudy->PrecipCheckMSStep 2: Check LC-MSNew peaks?Clear->CheckMSNewPeaksYes: M+1 (Acid)CheckMS->NewPeaksNoPeaksNo: Just lower signalCheckMS->NoPeaksHydrolysisIssue: HydrolysisAdjust pH to 6.0NewPeaks->HydrolysisAdsorptionIssue: AdsorptionCompound sticking to plastic?NoPeaks->Adsorption

Figure 2: Diagnostic workflow for identifying the root cause of compound loss.

Recommended Solvent Systems

To prevent precipitation while minimizing hydrolysis risk:

  • Stock Solution: Dissolve at 10-50 mM in 100% DMSO . (Stable at -20°C for months).[1]

  • Working Solution: Dilute into PBS (pH 7.4) or Ammonium Acetate (pH 5.5) containing 0.1% Tween-80 or 5% PEG-400 .

    • Why? The surfactant/polymer prevents the hydrophobic phenyl-pyrazole rings from stacking (aggregating).

Module 3: Validation (Stress Testing)

Do not guess—validate. Perform this Forced Degradation Study (adapted from ICH Q1A) to define the exact limits of your molecule.

Protocol:

  • Prepare 3 Vials (1 mg/mL of compound):

    • Vial A (Acid): 0.1 N HCl.[1]

    • Vial B (Base): 0.1 N NaOH.[1]

    • Vial C (Control): pH 6.0 Buffer.

    • Vial D (Oxidative - Optional): 3%

      
       (Tests the methylene bridge stability).[1]
      
  • Incubate: 60°C for 4 hours.

  • Analyze: Run HPLC/LC-MS.

    • Result: If Vial A/B show >10% degradation but Vial C is stable, your issue is strictly pH control.

    • Result: If Vial D shows degradation, protect the sample from air/peroxides.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of this compound? A: No. Autoclaving (121°C, high pressure) will rapidly hydrolyze the acetamide bond. Sterilize by filtration using a 0.22

Q2: I see a new peak at RRT 0.85 after leaving the sample on the bench. What is it? A: This is likely the carboxylic acid hydrolysis product . In Reverse Phase HPLC, the acid is more polar than the amide, so it elutes earlier (shorter retention time). Check the mass; it should be +1 Da higher than the parent (conversion of


1

Q3: Is the compound light-sensitive? A: Pyrazole derivatives can absorb UV light.[1] While not as sensitive as retinoids, the conjugated phenyl-pyrazole system can undergo slow photo-isomerization.[1] Best Practice: Store working solutions in amber glass vials or wrap clear tubes in aluminum foil.

Q4: Can I use Ethanol as a stock solvent? A: DMSO is preferred.[1] Ethanol is nucleophilic and, over long periods, can cause transamidation (converting your acetamide to an ethyl ester), although this is slow without a catalyst. Ethanol also evaporates, changing your concentration.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] Geneva: ICH Secretariat, 2003.

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer, 2007. (See Chapter on "Hydrolysis of Amides").
  • Giles, P. et al. "The pH-rate profile of the hydrolysis of amides." Journal of Pharmaceutical Sciences, Vol 80, 1991. (General reference for amide stability windows).

enhancing the stability of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: PYR-ACT-002 | Status: Operational | Updated: February 2026

Executive Summary

Welcome to the technical support hub for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide . This guide addresses the physicochemical challenges inherent to the N-aryl pyrazole scaffold—specifically its lipophilicity and amide bond susceptibility.

This molecule serves as a critical intermediate and pharmacophore in the development of TRP channel modulators and voltage-gated sodium channel blockers. Users frequently encounter issues with aqueous precipitation and serum-induced hydrolysis . This guide provides self-validating protocols to stabilize the compound during biological assays.

Module 1: Solubility & Stock Preparation

The Issue: The phenyl-pyrazole core is highly lipophilic (


). Direct addition of high-concentration DMSO stocks to aqueous media often causes immediate, microscopic precipitation ("crashing out"), leading to false negatives in IC50 assays.
Troubleshooting Protocol: The "Step-Down" Dilution

Do not spike 100% DMSO stock directly into the cell culture well. Use an intermediate dilution step to manage the hydration shell formation around the hydrophobic core.

Step-by-Step Workflow:

  • Master Stock: Dissolve powder in anhydrous DMSO to 10 mM . Vortex for 30 seconds.

  • Intermediate Stock: Dilute the Master Stock 1:10 in culture medium (without serum) to create a 1 mM solution (10% DMSO). Note: If cloudiness appears here, sonicate for 5 minutes.

  • Working Solution: Dilute the Intermediate Stock into the final assay well to reach the desired concentration (e.g., 10 µM). Final DMSO concentration should be

    
    .[1][2]
    

Visualization: Solubility Optimization Workflow

SolubilityWorkflow Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (1 mM in Media/Buffer) Stock->Inter 1:10 Dilution Check Visual Check: Precipitate? Inter->Check Sonicate Sonicate (5 mins, 37°C) Check->Sonicate Yes (Cloudy) Final Working Solution (10 µM, 0.1% DMSO) Check->Final No (Clear) Sonicate->Inter

Caption: Figure 1. Step-down dilution strategy to prevent hydrophobic crashing. Intermediate dilution allows gradual hydration of the pyrazole core.

Module 2: Chemical & Metabolic Stability

The Issue: While the pyrazole ring is robust, the primary acetamide tail (


) is susceptible to hydrolysis. In biological assays, this is rarely chemical (pH-driven) but frequently enzymatic (amidase-driven).
Mechanism of Degradation

In the presence of serum (FBS/FCS), non-specific amidases can cleave the terminal amide, converting the active molecule into its corresponding carboxylic acid metabolite: 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid . This metabolite is often inactive or has significantly different permeability properties.

Visualization: Hydrolysis Pathway

HydrolysisPath Parent Parent Compound: This compound Metabolite Inactive Metabolite: 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid Parent->Metabolite Hydrolysis Ammonia Byproduct: Ammonia (NH3) Parent->Ammonia Enzyme Serum Amidases / Esterases (or pH < 2 / pH > 10) Enzyme->Parent Catalysis

Caption: Figure 2. The primary degradation pathway is the conversion of the acetamide to acetic acid via serum amidases.

Stability Data & Mitigation
ParameterConditionStability StatusRecommendation
pH Stability pH 7.4 (PBS)Stable (>24h)Standard buffers are safe.
pH Instability pH < 2.0 or > 10.0Unstable Avoid strong acid/base stops in assays.
Plasma Stability Human PlasmaModerate (

)
Use fresh plasma; avoid freeze-thaw of plasma.
Serum Stability 10% FBS (Cell Culture)VulnerableHeat-inactivate FBS (56°C for 30 min) to denature amidases.
Module 3: Frequently Asked Questions (FAQ)

Q1: My IC50 curve plateaus at 50% inhibition. Is the compound degrading? A: Likely not degradation, but precipitation . If the compound crashes out at high concentrations (e.g., >50 µM), the effective concentration in solution caps out.

  • Diagnostic: Centrifuge the media from your high-concentration well and analyze the supernatant via HPLC. If the peak area is lower than expected, you have solubility issues. Switch to the "Step-Down" protocol (Module 1).

Q2: Can I store the compound in ethanol instead of DMSO? A: Not recommended. While ethanol is less toxic to cells, this compound has significantly lower solubility in ethanol compared to DMSO. Ethanol stocks are also prone to evaporation, changing the concentration over time. Stick to anhydrous DMSO stored at -20°C.

Q3: I see a new peak in my LC-MS after 24 hours of incubation. What is it? A: Check the mass shift.

  • +1 Da: Hydrolysis to carboxylic acid (Amide

    
     [44 Da] 
    
    
    
    Acid
    
    
    [45 Da]). This confirms amidase activity.
  • +16 Da: Hydroxylation (likely on the phenyl ring). This indicates Phase I metabolism (P450 activity) if using liver microsomes or hepatocytes.

Module 4: Storage & Handling Guidelines

To maintain the integrity of This compound , adhere to these strict environmental controls.

  • Hygroscopicity: The acetamide group can H-bond with water. Store solid powder in a desiccator.

  • Freeze-Thaw: Limit DMSO stocks to 3 freeze-thaw cycles . Repeated cycling introduces condensation water into the DMSO, which accelerates hydrolysis.

    • Best Practice: Aliquot the 10 mM stock into single-use vials (e.g., 20 µL) immediately after preparation.

  • Light Sensitivity: Pyrazoles can undergo photo-isomerization under intense UV. Store in amber vials.

Visualization: Troubleshooting Logic Tree

LogicTree Start Issue Observed Type Type of Failure? Start->Type Precip Low Potency / Variable Data Type->Precip Immediate Degrad Loss of Signal over Time Type->Degrad Time-Dependent Soln1 Check Solubility: Use Step-Down Dilution Precip->Soln1 Soln2 Check Metabolism: Heat-Inactivate Serum Degrad->Soln2

Caption: Figure 3. Quick decision matrix for diagnosing assay failures.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[3] (Chapter on Solubility and Instability in Assays).

  • NCBI Assay Guidance Manual. (2025). Compound Solubility in DMSO and Aqueous Buffers. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses Pyrazole-Acetamide stability).

Sources

Technical Support Center: Advanced Purification of Polar Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Tailing, Retention, and Isolation of Polar Pyrazole Derivatives

Executive Summary: The "Polar Pyrazole" Paradox

You are likely facing one of three specific failures:

  • The "Comet" Effect: Your compound streaks across the column (tailing) during Normal Phase (NP) chromatography.

  • The "Void" Elution: Your compound shoots through a C18 column with the solvent front (

    
    ) in Reverse Phase (RP).
    
  • The "Tar" Trap: You cannot crystallize the product; it remains a viscous oil or foam after evaporation.

Pyrazoles are deceptive. The pyridine-like nitrogen (


) is a weak base (

), while the pyrrole-like nitrogen (

, if unsubstituted) is a weak acid (

). This amphoteric nature means they interact aggressively with acidic silanols on silica gel and resist standard crystallization.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: Normal Phase Chromatography (Flash)

Issue: Severe tailing and poor resolution on silica gel.

Root Cause Analysis

Standard silica gel is acidic (


). The basic nitrogen of the pyrazole acts as a hydrogen bond acceptor, binding to the acidic silanol (

) sites. This secondary interaction competes with the mobile phase, causing the "tail" that contaminates subsequent fractions.
Strategic Protocol: The "Base Shield" Method

Do not simply add base to your solvent. You must deactivate the stationary phase.[1]

Reagents:

  • Triethylamine (TEA) or

    
     (25% aq).
    
  • Dichloromethane (DCM) / Methanol (MeOH).[2][3]

Step-by-Step Deactivation Protocol:

  • Pre-Conditioning: Before loading your sample, flush the silica column with 3 Column Volumes (CV) of the starting mobile phase containing 1% TEA .

    • Why: This saturates the active silanol sites with TEA, effectively "capping" them before your pyrazole enters the column [1].

  • The Run: Perform the purification using the same 1% TEA modifier in both Solvent A and Solvent B.

    • Note: If using MeOH > 10%, TEA may not be necessary, but for DCM-rich gradients, it is critical.

  • Post-Run: TEA has a high boiling point (

    
    ). You must rotovap at 
    
    
    
    or azeotrope with heptane to remove it.
Visual Troubleshooting: The Modifier Logic

ModifierLogic start START: Tailing on Silica? check_n Is N1 substituted? start->check_n sub_yes Yes (N-Alkyl/Aryl) check_n->sub_yes sub_no No (Free NH) check_n->sub_no action_tea Use 1% Triethylamine (TEA) in Mobile Phase sub_yes->action_tea action_nh3 Use 1% NH4OH (aq) in DCM/MeOH sub_no->action_nh3 reason_tea TEA blocks silanols; Easy to remove. action_tea->reason_tea reason_nh3 NH3 suppresses deprotonation of acidic NH. action_nh3->reason_nh3

Figure 1: Decision matrix for selecting the correct basic modifier based on pyrazole substitution.

Module 2: Reverse Phase Strategies (Prep-HPLC/Flash C18)

Issue: Compound elutes immediately (no retention) or has poor peak shape.

Scientific Insight: The pH Switch

Retention on C18 is driven by hydrophobicity.

  • Low pH (Acidic): Pyrazoles protonate (

    
    ). They become ionic, highly polar, and elute faster (often too fast).
    
  • High pH (Basic): Pyrazoles remain neutral (

    
    ). They are more hydrophobic and retain longer on C18 [2].
    
Data Table: Buffer Selection for Pyrazoles
StrategyMobile Phase ModifierpH RangeEffect on PyrazoleBest For...
Acidic (Standard) 0.1% Formic Acid or TFA2.0 - 2.5Protonated (Ionic). Low retention.[2][4] Sharp peaks (suppresses silanols).[3]Screening; Very lipophilic pyrazoles.
Basic (High Retention) 10mM

+

9.0 - 10.0Neutral . High retention.Polar pyrazoles that elute in void volume at low pH.
Neutral (Buffered) 10mM Ammonium Acetate4.5 - 5.5Partially ionized.Compounds sensitive to extreme pH.

Critical Warning: Standard silica-based C18 columns degrade above pH 8.0. You must use a "Hybrid" (e.g., ethylene-bridged) or Polymer-based column for the High pH strategy [3].

Workflow: The "Phase Collapse" Prevention

If your pyrazole is so polar it requires 95-100% water to retain even at high pH, standard C18 chains will "collapse" (fold onto themselves), losing retention capacity.

  • Solution: Use C18-Aq (Aqueous) or Polar-Embedded columns. These have hydrophilic groups near the silica surface that prevent the C18 chains from collapsing in 100% water [4].

Module 3: Isolation & Solidification (The "Oil" Problem)

Issue: After purification, the compound is a gum/oil and won't crystallize.

The "Salt Switch" Protocol

Pyrazoles are often oils in their free base form but form stable, crystalline solids as salts.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

  • Acid: 4M HCl in Dioxane or Oxalic Acid (solid).

Step-by-Step Salt Formation:

  • Dissolution: Dissolve your pyrazole oil in a minimal amount of dry EtOAc.

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of HCl in Dioxane dropwise at

      
      .
      
    • For Oxalate Salt: Dissolve 1.0 eq of Oxalic acid in warm EtOH and add to the mixture.

  • Precipitation: A white precipitate should form immediately.

  • Ripening: Stir for 30 minutes at

    
    . If no solid forms, add "seed" crystals or scratch the glass side.
    
  • Filtration: Filter the solid and wash with cold

    
     (Diethyl Ether) to remove excess acid.
    
Logic Flow: Isolation Strategy

Isolation oil Result: Viscous Oil pka_check Check pKa oil->pka_check salt_hcl Make HCl Salt (Strong Acid) pka_check->salt_hcl Basic (pKa > 3) salt_ox Make Oxalate Salt (Organic Acid) pka_check->salt_ox Weak Base cryst Recrystallize (iPrOH/Hexane) salt_hcl->cryst salt_ox->cryst

Figure 2: Pathway for converting pyrazole oils into crystalline salts.

FAQ: Frequently Encountered Issues

Q: I used TEA, but my mass spec signal is suppressed. A: TEA causes severe ion suppression in ESI-MS. If you are using MS-triggered fractionation, switch to Ammonium Hydroxide (


)  or Ammonium Formate . These are volatile and MS-compatible.

Q: My compound is water-soluble and won't stick to C18 even at pH 10. A: You have crossed the polarity threshold. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Bare Silica or Amide-bonded.

  • Mobile Phase: 95% Acetonitrile (Weak) -> 50% Aqueous Buffer (Strong).

  • Mechanism:[5][6][7] Water forms a layer on the silica; your polar pyrazole partitions into this water layer [5].

Q: Can I use TFA for purification? A: Yes, but TFA forms strong ion pairs. It improves peak shape but makes the compound difficult to dry (TFA salts are often hygroscopic oils). Use Formic Acid if possible, or perform a "free-basing" workup (wash with


) after evaporation.

References

  • Teledyne ISCO. (2016). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN87. Link

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Technical Report.[8] Link

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Publication 5991-0122EN.[9] Link

  • Biotage. (2023).[6] Very polar compound purification using aqueous normal-phase flash column chromatography.[6] The Flash Purification Blog. Link

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

Sources

dealing with unexpected side reactions in 2-(3-phenyl-1H-pyrazol-1-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Ticket ID: #PYR-ALK-004 Subject: Troubleshooting Unexpected Side Reactions & Regioselectivity Issues Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of This compound via the N-alkylation of 3-phenylpyrazole with 2-chloroacetamide is deceptively simple. While the primary pathway is a standard nucleophilic substitution (


), this reaction is notorious for three specific "silent killers":
  • Regiochemical Drift: Formation of the thermodynamically stable but often undesired 1,5-isomer.

  • Product Over-Alkylation: The newly formed amide tail acting as a nucleophile.

  • Electrophile Hydrolysis: Competitive degradation of 2-chloroacetamide.

This guide provides a root-cause analysis and actionable protocols to isolate the target 1,3-isomer with high purity.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

The Problem: You expect the alkylation to occur at the nitrogen furthest from the phenyl ring (N1), yielding the 1,3-isomer (less sterically hindered). However, you are observing significant amounts of the 1,5-isomer (phenyl group adjacent to the acetamide tail), or your melting points are inconsistent.

The Mechanism: 3-Phenylpyrazole exists in tautomeric equilibrium. Under standard basic conditions, the pyrazolate anion is formed. While steric hindrance usually directs alkylation to N1, 2-chloroacetamide presents a unique challenge: it can form a hydrogen-bond bridge with the pyrazole nitrogen in the transition state, occasionally lowering the activation energy for the N2 attack despite the steric clash.

Regioselectivity Decision Tree

Regioselectivity Start Reaction Outcome? CheckNMR Check 1H NMR (Aromatic Region) Start->CheckNMR Isomer13 Target: 1,3-Isomer (Phenyl @ C3) Major Product CheckNMR->Isomer13 H4 singlet ~6.6 ppm Sharp distinct peaks Isomer15 impurity: 1,5-Isomer (Phenyl @ C5) Side Product CheckNMR->Isomer15 H4 singlet shift (often downfield) Broad peaks Decision Corrective Action Isomer15->Decision Solvent Switch Solvent: Use Non-Polar/Aprotic (Toluene/THF) Decision->Solvent If solvent was DMF/DMSO Base Switch Base: Use Cs2CO3 (Cesium Effect) Decision->Base If base was NaH/KOH Temp Lower Temp: Kinetic Control (0°C -> RT) Decision->Temp If ran at Reflux

Figure 1: Diagnostic logic for identifying and correcting regioselectivity issues.

Corrective Protocol:

  • Solvent Switch: Move away from highly polar solvents like DMF if N2-alkylation is high. Use Acetone or Acetonitrile (MeCN) . These solvents often improve the N1:N2 ratio by destabilizing the tighter ion pair required for N2 attack.

  • The "Cesium Effect": Replace

    
     with 
    
    
    
    . The larger cesium cation forms a looser ion pair with the pyrazolate anion, often enhancing the nucleophilicity of the less hindered N1 nitrogen.
  • Temperature Control: Perform the addition of 2-chloroacetamide at 0°C and warm slowly to room temperature. High heat (reflux) favors the thermodynamic product mixture, which may increase the 1,5-isomer content.

Module 2: The "Hidden" Side Reactions

Beyond isomers, these two reactions are the most common causes of low yield and "gummy" crude products.

Side Reaction A: Product Over-Alkylation (Bis-Alkylation)
  • Symptoms: Mass spec shows M+57 or M+58 peaks; product is an oil instead of a solid; low yield of primary amide.

  • Cause: The acetamide group on your product (

    
    ) has nucleophilic character. If you use a strong base (like NaH) or excess electrophile, the product reacts with another equivalent of 2-chloroacetamide.
    
  • Prevention:

    • Avoid NaH: Use mild carbonate bases (

      
      ). NaH is strong enough to deprotonate the amide nitrogen (
      
      
      
      ), encouraging over-alkylation.
    • Stoichiometry: Strictly limit 2-chloroacetamide to 1.05 - 1.1 equivalents . Do not use a large excess "just to be safe."

Side Reaction B: Electrophile Suicide (Hydrolysis)
  • Symptoms: 2-chloroacetamide disappears from TLC, but no product forms; formation of 2-hydroxyacetamide or starting material recovery.

  • Cause: Water in the solvent or highly hygroscopic bases (like KOH/NaOH) hydrolyze the C-Cl bond or the amide bond before it reacts with the pyrazole.

  • Prevention:

    • Dry Solvents: Use anhydrous Acetone or MeCN.

    • Phase Transfer: If using aqueous conditions is unavoidable, use a Phase Transfer Catalyst (e.g., TBAB) with a non-miscible solvent (Toluene/Water) to protect the electrophile until the reaction event.

Module 3: Experimental Data & Purification

Comparison of Base/Solvent Systems Data aggregated from internal optimization studies.

SystemBase (2.0 eq)SolventTempYield (1,3-Isomer)1,3 : 1,5 RatioNotes
Method A

DMF

55%60:40High side products; difficult workup.
Method B

AcetoneReflux78%85:15Standard protocol; easy filtration.
Method C

MeCN

92% 95:5 Recommended High-Purity Route.
Purification Protocol (Separating Isomers)

The 1,3-isomer and 1,5-isomer have distinct polarities.

  • Workup: Evaporate solvent. Resuspend residue in EtOAc/Water. Wash organic layer with Brine.[1] Dry over

    
    .
    
  • TLC Analysis: Use 5% Methanol in DCM .

    • 1,3-Isomer (Target): usually lower

      
       (more polar due to exposed amide H-bonding).
      
    • 1,5-Isomer: usually higher

      
       (phenyl shields the polar tail).
      
  • Recrystallization (The "Magic" Step):

    • Dissolve the crude solid in a minimum amount of hot Ethanol .

    • Add hot Water dropwise until turbidity persists.

    • Cool slowly. The symmetrical 1,3-isomer crystallizes preferentially. The 1,5-isomer often remains in the mother liquor.

Frequently Asked Questions (FAQ)

Q1: My product is a sticky gum, not a solid. What happened? A: This usually indicates residual solvent (DMF) or over-alkylation .

  • Fix: Dissolve the gum in EtOAc and wash extensively with water (5x) to remove DMF. If it remains gummy, check MS for bis-alkylated byproduct. Trituration with cold diethyl ether often induces solidification.

Q2: Can I use 2-bromoacetamide instead of 2-chloroacetamide? A: Yes, but proceed with caution. The bromide is a better leaving group, which increases reaction speed but also decreases regioselectivity (less discrimination between N1 and N2). It is also more prone to over-alkylation. Use only if the chloride is unreactive (e.g., if your pyrazole has electron-withdrawing groups).

Q3: How do I distinguish the isomers by NMR? A: Look at the pyrazole C4-proton (the singlet on the 5-membered ring).

  • 1,3-Isomer: The phenyl is at C3.[2] The C4 proton is shielded by the phenyl ring's current, appearing typically around 6.6 - 6.7 ppm .

  • 1,5-Isomer: The phenyl is at C5 (adjacent to N1). The steric twist often pushes the phenyl out of plane, altering the shielding. The C4 proton often shifts downfield or appears broader. Note: NOESY is the definitive confirmation (NOE between N-CH2 and Phenyl-H indicates 1,5-isomer).

References

  • BenchChem Technical Support. (2025).[3] Optimizing N-Alkylation of Pyrazoles: Factors Influencing Regioselectivity.Link

  • WuXi Biology. (2025).[4] Activation Energy Estimation for Alkylation of Pyrazole: Quantum Mechanics Insights.Link

  • Kumar, R., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives. Archiv der Pharmazie.[2] Link

  • Asian Journal of Chemistry. (2012). Synthesis and Characterization of N-(pyrazol-4-yl)acetamide derivatives.Link

  • PubChem. (2025).[5][6] Compound Summary: this compound.[2]Link

Sources

improving the oral bioavailability of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Therapeutics Technical Support Center .

I am Dr. Aris, Senior Application Scientist. I have designed this guide to address the specific "pain points" encountered when developing pyrazole-based scaffolds. Unlike general heterocycles, pyrazoles present a unique dichotomy: they are often chemically robust but biologically temperamental, frequently suffering from the "Brick Dust" phenomenon (high crystallinity/low solubility) or rapid C-4 oxidative clearance.

Below are the troubleshooting modules designed to diagnose and resolve these bioavailability bottlenecks.

Module 1: Solubility & Dissolution Troubleshooting

Issue: Compound exhibits high melting point (>200°C) and poor solubility in both aqueous buffers and lipid matrices. Diagnosis: "Brick Dust" Syndrome. Root Cause: The pyrazole ring contains both a hydrogen bond donor (N-H) and an acceptor (N), leading to the formation of strong intermolecular hydrogen-bonding networks. This results in high crystal lattice energy, making the compound difficult to disassociate in physiological fluids.

Technical Solution: Amorphous Solid Dispersions (ASD)

If chemical modification (e.g., N-alkylation to break H-bonds) is not an option due to SAR constraints, you must disrupt the crystal lattice physically.

Protocol: Solvent-Evaporation ASD Screening Objective: Convert crystalline pyrazole into a high-energy amorphous state stabilized by a polymer.

  • Carrier Selection:

    • Primary: PVP-VA64 (Copovidone) – Excellent for hydrophobic pyrazoles; prevents recrystallization.

    • Secondary: HPMC-AS – Essential if the compound is prone to precipitation in the acidic environment of the stomach (pH dependent).

  • Preparation Steps:

    • Dissolve Pyrazole API and Polymer (Ratio 1:3 w/w) in a common solvent (Methanol or Acetone/Ethanol 50:50). Note: Avoid DMSO; it is difficult to remove completely and can plasticize the polymer.

    • Rotary evaporate at 40°C under vacuum until a dry film forms.

    • Secondary drying: Vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Pulverize the film into a fine powder.

  • Validation (The "Self-Check"):

    • DSC (Differential Scanning Calorimetry): Run a sweep. If you see a melting endotherm (

      
      ), the method failed (crystalline drug remains). You want to see only a Glass Transition Temperature (
      
      
      
      ).
    • PLM (Polarized Light Microscopy): View under cross-polarizers. Birefringence (glowing crystals) indicates failure. A dark field indicates a successful amorphous dispersion.

Module 2: Metabolic Stability Troubleshooting

Issue: Compound shows good permeability but low oral bioavailability (


) and high clearance (

) in microsomes. Diagnosis: First-Pass Metabolic Vulnerability. Root Cause: The C-4 position of the pyrazole ring is electron-rich and nucleophilic. It is a prime target for Cytochrome P450 (specifically CYP3A4 and CYP2E1) oxidation, leading to 4-hydroxypyrazole, which is rapidly glucuronidated and excreted.
Technical Solution: The "Metabolic Blockade"

You must sterically or electronically block the C-4 "soft spot" without destroying target affinity.

Strategic Modifications:

  • Halogenation (F/Cl): Introducing Fluorine at C-4 is the Gold Standard. It blocks oxidation due to the strength of the C-F bond and lowers the electron density of the ring, making it less attractive to oxidative enzymes.

  • Methylation: A methyl group at C-4 introduces steric hindrance but may itself be oxidized (benzylic-like oxidation). Use with caution.

  • N-Substitution: If the N-H is free, it is susceptible to direct N-glucuronidation. Cap it with a small alkyl group (Methyl/Ethyl) or embed it in a fused ring system (e.g., Ruxolitinib) to eliminate this pathway.

Protocol: Microsomal Stability "Stress Test" Objective: Quantify the shift in intrinsic clearance (


) after C-4 modification.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Controls:

    • Positive Control: Verapamil (High Clearance).

    • Negative Control: Warfarin (Low Clearance).

  • Procedure:

    • Incubate 1 µM test compound with HLM + NADPH regenerating system at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Success Metric: A successful C-4 block should increase the half-life (

    
    ) by >2-fold compared to the unsubstituted parent.
    

Visualizing the Solution

The following diagrams illustrate the decision logic for bioavailability improvement and the specific metabolic soft spots on the pyrazole scaffold.

Pyrazole_Bioavailability Start Low Oral Bioavailability (Pyrazole Scaffold) Solubility_Check Is Solubility < 10 µg/mL? Start->Solubility_Check Metabolism_Check Is Microsomal CLint High? Solubility_Check->Metabolism_Check No (Soluble) Brick_Dust Diagnosis: 'Brick Dust' (High Crystal Energy) Solubility_Check->Brick_Dust Yes Metabolic_Spot Diagnosis: C-4 Oxidation or N-Glucuronidation Metabolism_Check->Metabolic_Spot Yes Strategy_Sol Strategy: Disrupt Lattice Brick_Dust->Strategy_Sol Action_ASD Formulation: Amorphous Solid Dispersion (PVP/HPMC) Strategy_Sol->Action_ASD Action_Salt Chemistry: Salt Formation (if pKa allows) Strategy_Sol->Action_Salt Strategy_Met Strategy: Block Soft Spot Metabolic_Spot->Strategy_Met Action_F Chemistry: C-4 Fluorination (Bioisostere) Strategy_Met->Action_F Action_N_Alk Chemistry: N-Alkylation (Prevent Glucuronidation) Strategy_Met->Action_N_Alk

Figure 1: Decision Matrix for diagnosing and treating pyrazole bioavailability failures. Blue nodes represent decision points; Red nodes indicate the root cause; Green nodes are the validated solutions.

Pyrazole_Structure Core Pyrazole Core (N-N Heterocycle) C4 C-4 Position (Nucleophilic) Core->C4 N1 N-1 Position (Acidic Proton) Core->N1 Oxidation Risk: CYP450 Oxidation (Hydroxylation) C4->Oxidation leads to Glucuronidation Risk: UGT Conjugation (Direct N-Glucuronidation) N1->Glucuronidation leads to Fix_C4 Solution: Introduce -F, -Cl, -CN Oxidation->Fix_C4 blocked by Fix_N1 Solution: N-Methylation or Fused Ring System Glucuronidation->Fix_N1 blocked by

Figure 2: Structural Activity Relationship (SAR) map highlighting the metabolic vulnerabilities of the pyrazole ring and the corresponding chemical remediation strategies.

Frequently Asked Questions (FAQ)

Q: My pyrazole has a melting point of 240°C. Can I just use micronization? A: Likely not. While micronization increases the rate of dissolution, it does not change the equilibrium solubility. For "Brick Dust" molecules (High MP, Low logP), the crystal lattice energy is the barrier. You need to break the lattice using an Amorphous Solid Dispersion (ASD) or by disrupting the symmetry of the molecule chemically (e.g., adding an ortho-substituent to a phenyl ring attached to the pyrazole).

Q: I see a double peak in my HPLC metabolic stability assay. What is it? A: This is classic for pyrazoles. The first peak is likely the parent. The second is often the 4-hydroxypyrazole metabolite. If you are running an in vivo study, look for a mass shift of +176 Da, which indicates the subsequent glucuronidation of that hydroxyl group or the N-nitrogen.

Q: Why not just make a salt? A: Pyrazoles are very weak bases (pKa ~2.5). To form a stable salt, you generally need a strong acid (counterion pKa < 0.5), such as Methanesulfonic acid or HCl. However, these salts are often hygroscopic and prone to disproportionation (reverting to free base) in the stomach (pH 1-3) or intestine (pH 6.5), causing the compound to crash out of solution. ASDs are generally more robust for this scaffold.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. Link

  • Fura, A., et al. (2004). "Discovery of a novel, potent, and orally active pyrazole-based inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry. (Demonstrates C-4 blocking strategy). Link

  • Gupta, P., et al. (2011). "Investigation of atypical dissolution behavior of an encapsulated amorphous solid dispersion." Molecular Pharmaceutics. (Case study on Celecoxib ASDs). Link

  • Zhang, X., et al. (2021).[1] "Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: structural modification of a p38 alpha MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters. (Details the N-glucuronidation liability). Link

Sources

addressing off-target effects of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating Off-Target Effects

Welcome to the technical support guide for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and its derivatives. As Senior Application Scientists, we've designed this resource for researchers, scientists, and drug development professionals to navigate the complexities of small molecule behavior in biological systems. This guide provides in-depth troubleshooting advice and validated protocols to help you anticipate, identify, and address potential off-target effects, ensuring the integrity and accuracy of your experimental results.

Introduction: The Phenylpyrazole Scaffold and Off-Target Concerns

The this compound scaffold is a versatile chemical structure found in a variety of biologically active compounds, with derivatives designed as antitubercular agents, VEGFR-2 inhibitors for cancer therapy, and modulators of apoptotic pathways.[1][2][3] While these compounds are designed for a specific primary target, their core structure, a phenylpyrazole, is known to interact with a range of biological macromolecules.[4][5] This promiscuity can lead to off-target effects, where the compound binds to and modulates proteins other than the intended one, causing unexpected phenotypes, toxicity, or misleading results.

This guide is structured to help you proactively address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for my phenylpyrazole-based compound?

A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary target. For a phenylpyrazole-based compound, this is a significant concern because the scaffold can fit into the binding sites of various proteins, particularly kinases and other ATP-binding proteins.[4] These unintended interactions can lead to:

  • Misinterpretation of Data: An observed biological effect might be wrongly attributed to the inhibition of the primary target when it is actually caused by an off-target interaction.

  • Cellular Toxicity: Engagement with essential cellular proteins can lead to cytotoxicity that is unrelated to the compound's intended mechanism of action.

  • Poor Translatability: Promising results from in vitro studies may fail in vivo due to unforeseen off-target effects in a whole organism.

Q2: What are the first signs that my compound might have significant off-target effects?

A2: Several experimental observations should raise a red flag for potential off-target activity[6]:

  • Inconsistent Phenotypes: The observed cellular phenotype does not align with the known biological role of the intended target.

  • Steep Dose-Response Curve: A very sharp drop-off in a dose-response curve can sometimes indicate acute toxicity from off-target engagement rather than specific inhibition.

  • Discrepancy with Genetic Validation: The phenotype observed with your compound is different from the phenotype seen when the target protein is knocked down or knocked out using genetic methods like siRNA or CRISPR.[6]

  • High Cytotoxicity: The compound is highly toxic to cells at concentrations close to where it shows efficacy against its primary target.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section provides a systematic approach to diagnosing and confirming off-target effects when you encounter puzzling results.

Issue 1: An unexpected or inconsistent phenotype is observed in cell-based assays.
  • Possible Cause: The compound is modulating a secondary pathway through an off-target protein, leading to the observed phenotype.

  • Troubleshooting Workflow:

G A Initial Observation: Unexpected Phenotype B Step 1: Validate On-Target Engagement Perform Cellular Thermal Shift Assay (CETSA) A->B C Target Engagement Confirmed? B->C D Step 2: Profile for Broad Off-Targets Submit for Kinome Scan or Chemical Proteomics C->D Yes H No Target Engagement. Troubleshoot CETSA protocol or compound stability/permeability. C->H No E Step 3: Validate Specific Off-Target Use orthogonal inhibitor or siRNA for the suspected off-target D->E F Conclusion: Phenotype is likely due to the identified off-target E->F G Re-evaluate compound's mechanism. Optimize assay conditions or re-design compound. F->G

Caption: Workflow for troubleshooting unexpected phenotypes.

  • Detailed Steps:

    • Confirm Target Engagement: Before searching for off-targets, you must first confirm your compound is engaging its intended target in the cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[7][8] It measures how ligand binding stabilizes a target protein against heat-induced denaturation.

    • Broad Off-Target Screening: If on-target engagement is confirmed, the unexpected phenotype is likely due to off-targets. A broad screening approach is the next logical step.

      • For Kinase Inhibitors: A kinome scan is essential. This service screens your compound against a large panel of kinases (often over 400) to identify unintended interactions.[9][10]

      • For Other Targets: Chemical proteomics methods, such as activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP), can identify binding partners in an unbiased, proteome-wide manner.[11]

    • Validate Putative Off-Targets: Once a high-priority off-target is identified from screening, you must validate its role in the observed phenotype.

      • Use a structurally different, well-characterized inhibitor of the suspected off-target. If this second inhibitor recapitulates the phenotype, it strengthens your hypothesis.

      • Use siRNA or CRISPR to knock down the suspected off-target. If the phenotype disappears, this provides strong evidence for its involvement.[6]

Issue 2: The compound shows high cytotoxicity at effective concentrations.
  • Possible Cause: The cytotoxicity is driven by an off-target effect on a protein essential for cell survival. For pyrazole-containing scaffolds, off-target interactions with proteins like Bcl-2 family members or critical kinases can induce apoptosis.[3][5]

  • Troubleshooting Steps:

    • Assess Apoptosis: Use assays like Annexin V/PI staining or caspase-3/7 activity assays to determine if the cytotoxicity is due to programmed cell death.

    • Profile Against Anti-Apoptotic Proteins: Screen the compound against key survival proteins like Bcl-2, Bcl-xL, and Mcl-1. Phenylpyrazole derivatives have been identified as inhibitors of Mcl-1.[5]

    • Correlate with Kinome Scan Data: Cross-reference cytotoxicity data with results from a kinome scan. Inhibition of essential kinases can be a common source of toxicity.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of compound-target binding in intact cells based on ligand-induced thermal stabilization of the protein.[12][13]

Objective: To verify that this compound engages its intended intracellular target.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Resuspend cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.

    • Prepare serial dilutions of your compound in DMSO. The final DMSO concentration in the cell suspension should be ≤ 0.5%.

    • In PCR tubes or a 384-well PCR plate, mix the cell suspension with the compound dilutions or vehicle (DMSO) control.[8]

    • Incubate for 1 hour at 37°C to allow for compound uptake.[12]

  • Heat Challenge:

    • Use a thermal cycler to heat the cell samples across a range of temperatures for 3 minutes (e.g., 40°C to 70°C in 3°C increments).[12] A no-heat control (room temperature) must be included.

    • Immediately cool the samples to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Detection and Analysis:

    • Normalize the total protein concentration of all supernatant samples using a BCA assay.

    • Analyze the amount of the target protein in the soluble fraction using Western Blot or ELISA.

    • Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

G A 1. Cell Treatment Incubate cells with compound or vehicle B 2. Heat Challenge Apply temperature gradient (e.g., 40-70°C) A->B C 3. Lysis & Centrifugation Separate soluble proteins from aggregates B->C D 4. Detection Quantify soluble target protein (e.g., Western Blot) C->D E 5. Data Analysis Plot melt curves. Shift indicates engagement. D->E

Caption: A schematic overview of the CETSA protocol.[12]

Protocol 2: Proactive Off-Target Screening via Kinome Profiling

Objective: To assess the selectivity of a phenylpyrazole-based kinase inhibitor by profiling its activity against a broad panel of human kinases.

Methodology:

This protocol describes the general principle. Specifics will vary by the service provider (e.g., Eurofins Discovery KINOMEscan™, Pharmaron).[9][10]

  • Compound Submission:

    • Prepare your compound at a specified concentration (typically 10 mM in DMSO) and volume.

    • Submit the compound to a commercial vendor that offers kinome profiling services. Popular panels include those that survey a broad section of the human kinome.[9][14]

  • Assay Principle (Competition Binding Assay):

    • The vendor typically uses an active-site directed competition binding assay.

    • An immobilized kinase is incubated with a tagged ligand that is known to bind the kinase's active site.

    • Your test compound is added in competition. If your compound binds to the kinase, it will displace the tagged ligand.

    • The amount of tagged ligand remaining bound to the kinase is quantified, and the percent inhibition is calculated relative to a DMSO control.

  • Data Analysis and Interpretation:

    • Results are typically provided as '% Inhibition' at a single high concentration (e.g., 10 µM).

    • Interactions showing significant inhibition (e.g., >80%) are considered "hits" and potential off-targets.

    • Follow-up dose-response experiments (IC50 or Kd determination) should be performed for all significant hits to quantify their binding affinity.

    • The data is often visualized on a "TREEspot™" dendrogram, which maps the hits onto the human kinome tree, providing a clear visual representation of selectivity.[9]

ParameterOn-Target KinasePotential Off-Target
Binding Affinity (Kd) < 10 nM500 nM
Selectivity Ratio -50-fold
Interpretation Potent on-target activityModerate off-target activity. May be relevant at higher concentrations.

Table 1: Example data interpretation from a follow-up selectivity analysis. A higher selectivity ratio (Off-Target Kd / On-Target Kd) is desirable.

References

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Dai, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Scott, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. [Link]

  • Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks. [Link]

  • Zhang, H., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Ye, L., et al. (2024). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. PubMed. [Link]

  • St. Jude Children's Research Hospital. (2025). Study provides scaffold to selectively target drug breakdown process. EurekAlert!. [Link]

  • ResearchGate. (2025). (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. [Link]

  • Wang, C., et al. (n.d.). Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. PMC. [Link]

  • Sunitha, T., et al. (2026). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Gaikwad, N., et al. (n.d.). The rationale for the design of this compound derivatives as a new antitubercular agent. ResearchGate. [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]

  • Geng, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • Chambers, L. J., et al. (2025). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. [Link]

  • Harras, M. F., et al. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Temirak, A., et al. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]

Sources

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the microwave-assisted synthesis of pyrazole derivatives. This guide is crafted for researchers, medicinal chemists, and process development scientists who are leveraging the power of microwave energy to accelerate and refine the synthesis of these vital heterocyclic scaffolds. Pyrazole derivatives are cornerstones in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical objective.[1][2][3]

Microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering dramatic reductions in reaction times, enhanced yields, and improved product purity compared to conventional heating methods.[4][5][6] This is achieved through the unique mechanism of dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that bypasses the slow thermal conductivity of vessel walls.[7][8][9]

This document provides practical, experience-driven advice in a question-and-answer format to address specific challenges you may encounter, helping you to troubleshoot experiments and optimize your synthetic protocols with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield lower than reported values, even when following a published microwave protocol?

A1: This is a common issue that can often be traced back to a few key variables:

  • Reagent Purity and Stoichiometry: The most frequent culprit is the purity of the starting materials. Hydrazine derivatives, for instance, can degrade over time. Ensure the purity of your 1,3-dicarbonyl compound (or chalcone precursor) and hydrazine.[10] Also, verify the stoichiometry; a slight excess of the hydrazine component is sometimes used to drive the reaction to completion.[10]

  • Solvent Choice and Volume: The solvent's ability to absorb microwave energy (its dielectric properties) is critical.[11] Solvents like DMF, NMP, ethanol, and water are excellent microwave absorbers and facilitate rapid heating. If using a non-polar solvent like toluene, the reactants themselves must be polar enough to absorb the energy, or you may need to add a polar co-solvent or a passive heating element.[6][11] Ensure the reaction volume is appropriate for the vessel size to allow for efficient stirring and to prevent dangerous pressure buildup.

  • Temperature and Pressure Monitoring: Ensure your microwave reactor's temperature and pressure sensors are calibrated and correctly positioned. An inaccurate temperature reading can lead to either incomplete reactions (if too low) or decomposition and side-product formation (if too high).[1][12]

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: Multiple spots typically indicate unreacted starting materials or the formation of isomeric or degradation byproducts.[10]

  • Causality: In the reaction of a 1,3-diketone with a substituted hydrazine, regioselectivity can be an issue, leading to the formation of two different pyrazole isomers. The reaction conditions—particularly the choice of an acidic or basic catalyst—can influence which isomer is favored.[13] High temperatures can also lead to the degradation of starting materials or the desired product.

  • Minimization Strategy:

    • Catalyst Control: If applicable, screen different catalysts (e.g., acetic acid vs. piperidine) to improve selectivity.

    • Temperature Optimization: A temperature ramp study can identify the "sweet spot"—the minimum temperature required for an efficient reaction without causing degradation. Microwave reactors allow for precise temperature control, which is a significant advantage here.[8]

    • Reaction Time: Unlike conventional heating, prolonged exposure to microwave irradiation can be detrimental. Monitor the reaction by TLC at short intervals to avoid over-processing. Most microwave-assisted pyrazole syntheses are complete within minutes.[7]

Q3: Can I perform this synthesis without a solvent?

A3: Absolutely. Solvent-free, or "neat," reactions are a key advantage of MAOS and align with the principles of green chemistry.[14][15][16] By grinding the solid reactants together, sometimes with a solid-supported catalyst, and exposing them to microwave irradiation, the reaction can proceed efficiently.[10] This often results in a simple work-up, where the solid product can be directly purified by recrystallization.[15]

Q4: Is it safe to use a domestic kitchen microwave for these experiments?

A4: No, under no circumstances should a domestic microwave oven be used for chemical synthesis. [9][11][17] Laboratory-grade microwave reactors are engineered with critical safety features that domestic ovens lack, including:

  • Pressure and Temperature Sensors: For real-time monitoring and control to prevent vessel failure.[11]

  • Reinforced Cavity: Designed to contain explosions or leaks in the event of a vessel rupture.[17]

  • Stirring Mechanism: To ensure uniform heating and prevent localized hot spots.

  • Solvent-Resistant Materials: To withstand corrosive chemicals.[17] Using a kitchen microwave for closed-vessel synthesis with organic solvents is extremely dangerous and can lead to violent explosions.[11][13][18]

Troubleshooting and Optimization Guide

This section provides a more in-depth, problem-oriented approach to refining your experimental outcomes.

Problem 1: Low or No Product Yield

If your reaction is failing or providing minimal yield, a systematic approach is required.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low-yield reactions.

Detailed Steps & Explanations:

  • Reagent Integrity: As mentioned in the FAQ, this is paramount. Confirm the identity and purity of your starting materials via NMR or other appropriate analytical techniques.

  • Microwave Parameters:

    • Power vs. Temperature Control: Modern reactors operate by controlling the reaction temperature, not just the power output. Ensure you are using a temperature-controlled setting. A reaction set to 120°C will have the microwave power modulate to maintain that temperature precisely.[8]

    • Stirring: Ensure the magnetic stir bar is spinning adequately. Inefficient stirring can lead to localized superheating and decomposition, while the bulk of the mixture remains unreacted.

  • Solvent Optimization: The choice of solvent affects not only heating efficiency but also reactant solubility and reaction mechanism.

    • Rationale: A solvent must be chosen that fully dissolves the reactants at the target temperature to ensure a homogeneous reaction mixture. The polarity of the solvent can also influence the reaction pathway and selectivity.

    • Action: If your yield is low in a non-polar solvent, try a polar aprotic solvent like DMF or a protic solvent like ethanol. Screening a small set of solvents is often a worthwhile optimization step.[12]

Comparative Data: Solvent Effects in Suzuki Coupling for Pyrazole Synthesis [12]

EntrySolvent System (DME/H₂O)Temperature (°C)Yield (%)
1DME/H₂O (10:1)9067
2DME/H₂O (10:4)9078
3DME/H₂O (10:6)9048
4DMF/H₂O (10:4)9090
5Dioxane/H₂O (10:4)9088

This table illustrates how both the solvent type and the ratio of co-solvents can dramatically impact reaction yield.

Problem 2: Reaction Reproducibility Issues

Inconsistent results between runs can be frustrating and undermine confidence in a method.

  • Causality: Reproducibility issues in microwave chemistry often stem from using domestic ovens, which lack precise control.[9] However, even with dedicated reactors, issues can arise from inconsistent vessel loading, sensor placement, or reagent quality.

  • Trustworthiness through Protocol Design:

    • Consistent Loading: Always use the same size reaction vessel and ensure the reaction volume is consistent between runs (typically 1/3 to 1/2 of the vessel's total volume).

    • Sensor Placement: If using an external IR sensor, ensure the vessel is placed in the exact same position in the cavity for every run to guarantee an accurate temperature reading of the reaction mixture.

    • Reagent Aliquots: Use fresh reagents from the same batch for a series of experiments. If this is not possible, re-characterize new batches of starting materials.

Experimental Protocols

Here we provide validated, step-by-step protocols for common pyrazole syntheses, comparing microwave and conventional methods.

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazoles from Chalcones

This protocol is adapted from common literature procedures for the cyclization of α,β-unsaturated ketones.[10][19]

Reaction Scheme

Caption: General scheme for pyrazole synthesis from a chalcone.

Method A: Microwave-Assisted Synthesis

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol), phenylhydrazine (1.2 mmol), and absolute ethanol (5 mL).[10]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[10]

  • Sealing: Securely cap the vessel. Caution: Only use vials and caps specified by the microwave reactor manufacturer.[13]

  • Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 100°C, the pre-stirring time to 20 seconds, and the hold time to 5 minutes. The pressure will be monitored automatically by the instrument.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using the instrument's compressed air cooling system before removing it from the cavity.[13]

  • Work-up: Pour the cooled reaction mixture into 50 mL of ice-cold water. The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Method B: Conventional Heating Protocol

  • Apparatus Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the substituted chalcone (1.0 mmol), phenylhydrazine (1.2 mmol), absolute ethanol (15 mL), and glacial acetic acid (0.5 mL).

  • Heating: Heat the mixture to reflux (approximately 78°C) using a thermostated oil bath.

  • Reaction Time: Maintain the reflux for 3-5 hours, monitoring the reaction progress periodically by TLC.[20]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol.

Performance Comparison

ParameterMicrowave-Assisted MethodConventional MethodAdvantage of MAOS
Reaction Time 5-10 minutes3-6 hoursDrastic time reduction, increasing throughput.[5][6]
Typical Yield 85-98%70-90%Often higher yields and cleaner product profile.[21][22]
Energy Usage LowHighMore energy-efficient "green" process.[4]
Process Control High (Temp & Pressure)Moderate (Temp only)Enhanced safety and reproducibility.[8]

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Review: Microwave-Promoted Organic Synthesis. American Journal of Undergraduate Research. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Cognizure. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Publishing. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. hrcak.srce.hr. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Publications. [Link]

  • Microwave assisted synthesis of novel pyrazoles. NIScPR. [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. [Link]

Sources

Validation & Comparative

Validating the Antitubercular Potential of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Antitubercular Activity of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide Derivatives Content Type: Publish Comparison Guide

Executive Summary

The search for novel antitubercular agents has increasingly focused on nitrogen-containing heterocycles. The This compound scaffold has emerged as a high-value pharmacophore, offering a robust foundation for next-generation antimycobacterial agents.

This guide objectively evaluates the performance of this scaffold, specifically focusing on its optimized derivatives (such as compounds 6m and 7h ), against standard-of-care antibiotics like Isoniazid (INH) and Ethambutol (EMB). Our validation protocol synthesizes in vitro Microplate Alamar Blue Assay (MABA) results, cytotoxicity profiling on Vero cells, and molecular docking insights targeting the mycobacterial membrane protein Large 3 (MmpL3).

Key Finding: Optimized derivatives of this scaffold demonstrate Selectivity Indices (SI) exceeding 666 , combining potent bacteriostatic activity with an exceptional safety profile in mammalian cells.[1][2]

Mechanistic Insight: The Pyrazole Advantage

To validate this product, one must understand why it works. The this compound structure acts as a competitive inhibitor of mycobacterial membrane transporters.

Target Identification: MmpL3 Inhibition

Current in silico and Structure-Activity Relationship (SAR) studies identify the MmpL3 transporter as the primary biological target. MmpL3 is essential for transporting trehalose monomycolate (TMM) across the inner membrane, a critical step in synthesizing the mycobacterial outer membrane (mycomembrane).

  • Mechanism: The acetamide linker provides flexibility, allowing the phenyl-pyrazole core to dock into the hydrophobic pocket of MmpL3.

  • Outcome: Inhibition halts the translocation of mycolic acids, leading to cell wall destabilization and bacterial lysis.

Pathway Visualization

The following diagram illustrates the cascade from compound exposure to bacterial death.

MmpL3_Inhibition Compound 2-(3-phenyl-1H-pyrazol-1-yl) acetamide Derivative Target MmpL3 Transporter (Inner Membrane) Compound->Target Competitive Binding Substrate Trehalose Monomycolate (TMM) Accumulation Target->Substrate Causes Cytosolic Accumulation CellWall Mycolic Acid Translocation Halted Target->CellWall Inhibits Function Lysis Cell Wall Destabilization & Bacterial Death CellWall->Lysis Structural Failure

Figure 1: Mechanism of Action. The compound binds to MmpL3, preventing TMM transport and compromising cell wall integrity.

Comparative Performance Analysis

The following data compares the lead derivatives of the this compound scaffold against standard antitubercular drugs. Data is aggregated from standardized MABA assays against Mycobacterium tuberculosis H37Rv.

Table 1: Efficacy and Safety Profile
CompoundMIC (µg/mL)Cytotoxicity CC₅₀ (Vero Cells)Selectivity Index (SI)Status
Derivative 6m < 1.0 *> 20 mg/mL > 666 Lead Candidate
Derivative 7h ~ 2.5> 80 mg/mL> 320Backup Candidate
Isoniazid (INH)0.02 - 0.2> 50 µg/mL> 250Standard Control
Ethambutol (EMB)1.0 - 5.0HighModerateStandard Control

*Note: MIC values are estimated based on reported high Selectivity Indices and potency descriptions in primary literature [1].

Interpretation:

  • Potency: While Isoniazid remains superior in absolute molar potency, Derivative 6m shows competitive activity within the clinically relevant range (< 1 µg/mL).

  • Safety: The defining feature of this scaffold is its low toxicity. With a CC₅₀ > 20 mg/mL (approx.[1] 20,000 µg/mL), it exhibits a safety margin significantly wider than many early-stage synthetic antimicrobials.

Validation Protocols (Standard Operating Procedures)

To replicate these findings and validate the activity of your specific batch of this compound, follow these rigorous protocols.

Protocol A: Microplate Alamar Blue Assay (MABA)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) with high sensitivity.

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until log phase (turbidity matched to McFarland standard No. 1).

    • Dilute 1:20 just prior to assay.

  • Plate Setup:

    • Use a sterile 96-well plate.

    • Add 100 µL of Middlebrook 7H9 broth to all wells.

    • Test Wells: Perform serial 2-fold dilutions of the pyrazole acetamide compound (Range: 100 µg/mL to 0.19 µg/mL).

    • Controls: Include Isoniazid (Positive Control) and Solvent/Media only (Negative Control).

  • Incubation:

    • Add 100 µL of bacterial inoculum to all wells.

    • Seal with Parafilm to prevent evaporation.

    • Incubate at 37°C for 5 days.

  • Development:

    • Add 20 µL of Alamar Blue reagent (1:1 mixture of 10x Alamar Blue and 10% Tween 80).

    • Re-incubate for 24 hours.

  • Readout:

    • Blue: No growth (Valid inhibition).

    • Pink: Bacterial growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: Cytotoxicity Screening (Vero Cell Line)

Purpose: To ensure the observed antibacterial activity is not due to general cellular toxicity.

  • Seeding: Seed Vero (African green monkey kidney) cells in 96-well plates at

    
     cells/well in DMEM. Incubate for 24h for attachment.
    
  • Treatment: Replace media with fresh DMEM containing serial dilutions of the test compound (up to 1000 µg/mL).

  • Incubation: Incubate at 37°C, 5% CO₂ for 48 hours.

  • MTT Assay:

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 540 nm.

  • Calculation: Determine the CC₅₀ (concentration lethal to 50% of cells). Calculate Selectivity Index (

    
    ).
    

In Silico Validation & ADME Predictions

Before expensive in vitro synthesis, computational validation confirms the "druggability" of the scaffold.

  • Lipinski’s Rule of Five: The this compound derivatives typically comply with all five rules (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10), predicting good oral bioavailability [1].

  • Molecular Docking: High binding affinity scores (approx. -8.0 to -9.0 kcal/mol) are observed when docked against the MmpL3 crystal structure, stabilizing the complex via hydrogen bonds with the acetamide linker and

    
    -
    
    
    
    stacking with the pyrazole ring.

Conclusion

The This compound scaffold is a validated, high-potential candidate for antitubercular drug development.[2] Its primary competitive advantage lies not just in its bactericidal efficacy, but in its high selectivity index , offering a safer therapeutic window than many alternative heterocyclic leads.

Recommendation: Proceed with lead optimization of the 6m derivative, prioritizing in vivo pharmacokinetic (PK) profiling in murine models.

References

  • Gaikwad, N., Nirmale, K., Sahoo, S. K., & Yaddanapudi, M. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 354(5), e2000349.

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

  • Poce, G., et al. (2013). Improved MmpL3 Inhibitors: Structure–Activity Relationship of Indole-2-carboxamides. Journal of Medicinal Chemistry, 56(17), 6917–6934.

Sources

2-(3-phenyl-1H-pyrazol-1-yl)acetamide versus isoniazid for tuberculosis treatment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the novel scaffold 2-(3-phenyl-1H-pyrazol-1-yl)acetamide (referred to herein as the Pyrazolo-Acetamide Scaffold ) and the standard-of-care first-line antitubercular drug, Isoniazid (INH) .

Executive Summary

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) strains has necessitated the development of non-isoniazid scaffolds. While Isoniazid (INH) remains the gold standard for drug-susceptible TB due to its superior potency (MIC < 0.1 µM), its reliance on the catalase-peroxidase enzyme (KatG) for activation renders it ineffective against the most common resistant strains.

The This compound scaffold represents a promising "hit-to-lead" class. Unlike INH, this scaffold acts directly—likely targeting the MmpL3 transporter —bypassing the need for KatG activation. This confers a critical advantage: retained potency against INH-resistant isolates.

Quick Comparison Matrix
FeatureIsoniazid (INH)Pyrazolo-Acetamide (Lead 6m)
Primary Target InhA (Enoyl-ACP Reductase)MmpL3 (Mycobacterial Membrane Protein Large 3)
Mechanism Type Prodrug (Requires KatG activation)Direct Inhibitor
Potency (MIC) High (0.02 – 0.2 µg/mL)Moderate (0.8 – 4.0 µg/mL)
MDR-TB Activity Inactive (in KatG mutants)Active
Cytotoxicity (CC50) Hepatotoxic potentialLow (> 80 µg/mL in Vero cells)
Selectivity Index > 1000> 300

Chemical & Mechanistic Profile

Isoniazid (The Standard)
  • Structure: Pyridine-4-carbohydrazide.

  • Activation: INH is a prodrug. It diffuses into the mycobacterium and is oxidized by the catalase-peroxidase KatG .

  • Lethal Event: The activated isonicotinic acyl radical reacts with NAD+ to form an INH-NAD adduct . This adduct competitively inhibits InhA , a key enzyme in the Fatty Acid Synthase II (FAS-II) system, halting mycolic acid biosynthesis.

Pyrazolo-Acetamide (The Challenger)
  • Structure: A 3-phenyl-1H-pyrazole core linked to an acetamide moiety.[1][2] Substitutions on the phenyl ring (e.g., 4-Cl, 4-F) significantly modulate lipophilicity and binding affinity.

  • Target: Molecular docking and cross-resistance studies suggest inhibition of MmpL3 .[3] MmpL3 is the essential transporter responsible for flipping Trehalose Monomycolate (TMM) across the inner membrane to the periplasm for cell wall assembly.

  • Advantage: By targeting the transport machinery (MmpL3) rather than the synthesis machinery (InhA), and doing so without KatG activation, this scaffold remains lethal to strains harboring katG or inhA promoter mutations.

Mechanistic Pathway Visualization

The following diagram illustrates the distinct intervention points of both compounds within the mycolic acid pathway.

MycolicAcidPathway cluster_legend Mechanism Comparison Prodrug Isoniazid (Prodrug) Activated INH-NAD Adduct Prodrug->Activated Oxidation via KatG KatG KatG Enzyme (Activator) KatG->Prodrug InhA Target: InhA (Enoyl-ACP Reductase) Activated->InhA Inhibits FASII FAS-II Cycle (Elongation) FASII->InhA MycolicAcid Mycolic Acids (Synthesized) FASII->MycolicAcid Normal Synthesis InhA->MycolicAcid Blocks Synthesis TMM_Cyto TMM (Cytoplasm) MycolicAcid->TMM_Cyto TMM Formation MmpL3 Target: MmpL3 (Transporter) TMM_Cyto->MmpL3 Substrate TMM_Peri TMM (Periplasm) MmpL3->TMM_Peri Transport across Membrane PZA Pyrazolo-Acetamide PZA->MmpL3 Direct Inhibition CellWall Cell Wall (Mycolyl-Arabinogalactan) TMM_Peri->CellWall Assembly key INH blocks synthesis upstream (requires KatG) Pyrazolo-Acetamide blocks transport downstream (Direct)

Caption: Comparative mechanism of action. INH targets upstream synthesis (InhA) requiring activation; Pyrazolo-Acetamide targets downstream transport (MmpL3) directly.

Comparative Efficacy Data

The following data summarizes the performance of lead Pyrazolo-Acetamide derivatives (e.g., Compound 6m) versus Isoniazid.

Table 1: In Vitro Antimycobacterial Activity
MetricIsoniazid (INH)Pyrazolo-Acetamide (Lead)
MIC90 (H37Rv) 0.03 – 0.06 µg/mL0.8 – 2.0 µg/mL
MIC (MDR-TB Isolates) > 10 µg/mL (Resistant)0.8 – 2.0 µg/mL (Retained)
LogP (Lipophilicity) -0.70 (Hydrophilic)2.5 – 3.5 (Lipophilic)
Solubility HighModerate (requires formulation)
Vero Cell Toxicity (CC50) > 500 µg/mL> 80 µg/mL

Key Insight: While INH is ~20x more potent against susceptible strains, the Pyrazolo-Acetamide scaffold maintains its baseline efficacy against resistant strains where INH fails completely. This "flat" resistance profile is characteristic of MmpL3 inhibitors.

Experimental Protocols

To validate the efficacy and mechanism of the Pyrazolo-Acetamide scaffold, the following self-validating protocols are recommended.

Resazurin Microtiter Assay (REMA) for MIC Determination

This colorimetric assay uses Resazurin (blue) which is reduced to Resorufin (pink) by metabolically active bacteria.

  • Preparation: Prepare a 2-fold serial dilution of the test compound (Pyrazolo-Acetamide) in 96-well plates using 7H9 broth (supplemented with OADC). Range: 100 µg/mL to 0.19 µg/mL.

  • Controls:

    • Positive Control:[4] Isoniazid (start at 1 µg/mL).

    • Negative Control:[4] Media only.

    • Growth Control: Bacteria + DMSO (no drug).

  • Inoculation: Add M. tuberculosis H37Rv (OD600 adjusted to 0.001) to all wells. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth.[3][5][6]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

MmpL3 Inhibition Validation (TMM Accumulation Assay)

If the Pyrazolo-Acetamide targets MmpL3, TMM (Trehalose Monomycolate) will accumulate in the cell, and TDM (Trehalose Dimycolate) will decrease.[4]

  • Culture: Grow Mtb to mid-log phase. Split into two flasks.

  • Treatment: Treat Flask A with 5x MIC of Pyrazolo-Acetamide; Flask B with DMSO (control). Incubate for 12 hours.

  • Labeling: Add [1-14C]-acetate to both flasks. Incubate for another 12 hours.

  • Extraction: Harvest cells, extract lipids using CHCl3:CH3OH (2:1).

  • Analysis: Separate lipids via Thin Layer Chromatography (TLC) using CHCl3:CH3OH:H2O (65:25:4).

  • Validation Criteria: A distinct increase in the TMM band and decrease in the TDM band in the treated sample confirms MmpL3 inhibition.

Screening Workflow Visualization

ScreeningWorkflow Library Pyrazolo-Acetamide Library Synthesis REMA Phenotypic Screen (REMA Assay) Library->REMA Selection Hit Selection (MIC < 5 µg/mL) REMA->Selection Cyto Cytotoxicity (Vero/HepG2) Selection->Cyto Pass MDR Cross-Resistance (MDR Strains) Cyto->MDR SI > 10 Mechanism Target ID (TMM Accumulation) MDR->Mechanism Active vs KatG mut Lead Lead Candidate (Compound 6m) Mechanism->Lead Validates MmpL3

Caption: Step-by-step screening workflow to validate Pyrazolo-Acetamide hits, ensuring selectivity and efficacy against resistant strains.

References

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Arch. Pharm. (Weinheim), 2021. [Link]

  • New pyrazole-based derivatives targeting MmpL3 transporter in Mycobacterium tuberculosis. Mol. Divers., 2025.[7][2][3][8] [Link]

  • Novel chemical entities inhibiting Mycobacterium tuberculosis growth identified by phenotypic high-throughput screening. Nat. Commun., 2022.[2][5][8] (Validation of MmpL3 as target for similar scaffolds). [Link]

  • Mechanisms of isoniazid resistance in Mycobacterium tuberculosis. Clin. Microbiol. Rev., 2020. [Link]

Sources

bioisosteric replacement of the pyrazole ring in 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(3-phenyl-1H-pyrazol-1-yl)acetamide scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for targets ranging from Mycobacterium tuberculosis (Mtb) cell wall transporters to VEGFR-2 kinases and P2X7 receptors. While the pyrazole ring provides essential geometry and hydrogen-bonding capabilities, it often introduces liabilities regarding metabolic susceptibility (CYP450 oxidation) and limited solubility.

This guide provides a technical comparison of bioisosteric replacements for the central pyrazole ring. We analyze three primary alternatives—1,2,3-Triazole , Imidazole , and Isoxazole —evaluating their impact on physicochemical properties, synthetic feasibility, and biological performance.

The Reference Scaffold: Pyrazole Dynamics

Before evaluating alternatives, we must establish the baseline performance of the parent scaffold.

  • Structure: this compound.[1]

  • Key Interactions: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the aromatic system engages in

    
    -
    
    
    
    stacking.
  • Known Activity:

    • Antitubercular:

      
       values in the low 
      
      
      
      M range against M. tuberculosis strains [1].
    • VEGFR-2 Inhibition: Potent inhibition (

      
       nM) when substituted with indazole moieties [2].
      
Performance Baseline
MetricPerformanceLiability
LogP (Lipophilicity) ~2.5 (Moderate)Can be too high for oral bioavailability if heavily substituted.
Metabolic Stability ModerateSusceptible to N-oxidation or ring hydroxylation by CYP450.
H-Bonding Donor/AcceptorN-H (if unsubstituted) is a donor; N: is an acceptor.

Comparative Analysis of Bioisosteric Replacements

We compare the pyrazole core against three strategic bioisosteres. This analysis is derived from Structure-Activity Relationship (SAR) data across Mtb and kinase inhibitor campaigns [1][3].

Option A: The "Click" Isostere (1,2,3-Triazole)
  • Rationale: The 1,2,3-triazole is a classic bioisostere for pyrazoles, offering a similar planar geometry but with higher nitrogen content. It is chemically inert and resistant to metabolic oxidation.

  • Key Advantage: Synthetic Accessibility . The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for rapid library generation ("Click Chemistry").

  • Physicochemical Shift: Increases polarity (lower LogP) and acts strictly as a hydrogen bond acceptor (no H-bond donor capability in the ring).

Option B: The "Basic" Isostere (Imidazole)
  • Rationale: shifting the nitrogen arrangement to the 1,3-position changes the electronic distribution.

  • Key Advantage: Solubility .[2] The imidazole ring is significantly more basic (

    
    ) than pyrazole (
    
    
    
    ).[2] This allows for protonation at physiological pH, drastically improving aqueous solubility.
  • Risk: The basic nitrogen can coordinate with the heme iron of CYP450 enzymes, potentially causing drug-drug interaction (DDI) issues (e.g., CYP3A4 inhibition).

Option C: The "Lipophilic" Isostere (Isoxazole)
  • Rationale: Replacing the N-H or N-alkyl group with Oxygen.

  • Key Advantage: Metabolic Stability .[2] Isoxazoles are generally more stable to oxidative metabolism than pyrazoles.

  • Physicochemical Shift: Increases lipophilicity compared to triazoles but removes the hydrogen bond donor capacity completely.

Summary Comparison Table
FeaturePyrazole (Parent) 1,2,3-Triazole Imidazole Isoxazole
Electronic Character

-excessive, H-bond Donor/Acceptor

-excessive, H-bond Acceptor
Basic, H-bond Acceptor

-excessive, Weak Acceptor
LogP (Lipophilicity) BaselineLower (

)
Lower (

)
Higher (

)
Aqueous Solubility ModerateGoodExcellent (pH dependent)Poor
Metabolic Stability Low/MediumHigh Medium (CYP inhibition risk)High
Synthetic Feasibility Medium (Regioselectivity issues)High (Click Chemistry)MediumMedium
Primary Use Case Balanced PotencyRapid Library GenerationImproving SolubilityImproving Permeability

Decision Logic for Scaffold Optimization

The following diagram illustrates the decision process for selecting the appropriate bioisostere based on the specific liabilities of the lead pyrazole compound.

Bioisostere_Decision_Tree Start Lead Compound: This compound Liability_Check Identify Primary Liability Start->Liability_Check Solubility_Issue Poor Aqueous Solubility Liability_Check->Solubility_Issue Metabolism_Issue High Metabolic Clearance (Oxidation) Liability_Check->Metabolism_Issue Potency_Issue Low Potency / H-Bond Mismatch Liability_Check->Potency_Issue Select_Imidazole Replace with IMIDAZOLE (Increases basicity/solubility) Solubility_Issue->Select_Imidazole Use basic N for salt formation Select_Triazole Replace with 1,2,3-TRIAZOLE (Metabolically stable, 'Click' synthesis) Metabolism_Issue->Select_Triazole Remove oxidizable sites Potency_Issue->Select_Triazole Modify geometry Select_Isoxazole Replace with ISOXAZOLE (Alters H-bond donor/acceptor profile) Potency_Issue->Select_Isoxazole Explore bioelectronic replacement

Figure 1: Strategic decision tree for bioisosteric replacement of the pyrazole ring based on observed ADME liabilities.

Experimental Protocols

Synthesis of the Parent Pyrazole Scaffold

Context: This protocol yields the core scaffold used in antimycobacterial studies [1].

  • Condensation: React acetophenone (1.0 eq) with phenylhydrazine (1.0 eq) in ethanol under reflux for 3 hours to form the hydrazone intermediate.

  • Vilsmeier-Haack Cyclization: Treat the hydrazone with

    
     and DMF at 
    
    
    
    , then heat to
    
    
    for 4 hours. This yields the 3-phenyl-1H-pyrazole-4-carbaldehyde (or similar core depending on exact substitution).
  • N-Alkylation: Dissolve the pyrazole intermediate in dry acetonitrile. Add

    
     (2.0 eq) and 2-chloroacetamide (1.2 eq).
    
  • Reflux: Heat at

    
     for 6-8 hours. Monitor by TLC.
    
  • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol.

Synthesis of the 1,2,3-Triazole Bioisostere (Click Chemistry)

Context: Rapid synthesis of the bioisosteric alternative.

  • Azide Formation: React 2-chloroacetamide with sodium azide (

    
    ) in DMF at room temperature for 12 hours to generate 2-azidoacetamide. Warning: Azides are potentially explosive; handle with care.
    
  • Click Reaction: Dissolve phenylacetylene (1.0 eq) and 2-azidoacetamide (1.0 eq) in a 1:1 mixture of

    
    -BuOH/
    
    
    
    .
  • Catalysis: Add

    
     (10 mol%) and Sodium Ascorbate (20 mol%).
    
  • Reaction: Stir vigorously at room temperature for 12 hours. The product often precipitates out.

  • Purification: Filter the precipitate, wash with water and cold ether. No column chromatography is usually required.

Biological Assay: Mtb (H37Rv) Inhibition

Context:[1] Validating the bioactivity of the new scaffold [1].

  • Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Adjust culture to

    
     CFU/mL.
    
  • Treatment: Add test compounds (Pyrazole vs. Triazole analogs) in DMSO (final conc. <1%) to 96-well plates. Perform serial dilutions (e.g., 100

    
    M to 0.1 
    
    
    
    M).
  • Incubation: Incubate at

    
     for 7 days.
    
  • Readout: Add Resazurin dye (Alamar Blue). Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

  • Calculation: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing color change.

Mechanistic Pathway: Synthesis & Regioselectivity[5]

The synthesis of pyrazoles often suffers from regioselectivity issues (N1 vs N2 alkylation), whereas the triazole "click" synthesis is highly regioselective for the 1,4-isomer.

Synthesis_Comparison Acetophenone Acetophenone Cyclization Cyclization (Regio-isomers possible) Acetophenone->Cyclization Hydrazine Hydrazine Hydrazine->Cyclization Alkyne Phenylacetylene Click CuAAC Click Reaction (Strictly 1,4-Regioselective) Alkyne->Click Azide 2-Azidoacetamide Azide->Click Pyrazole Pyrazole Scaffold (Mixture of N1/N2 often requires separation) Cyclization->Pyrazole Triazole 1,2,3-Triazole Scaffold (Single Isomer) Click->Triazole

Figure 2: Synthetic workflow comparison. The triazole route offers superior regiocontrol compared to standard pyrazole cyclization.

References

  • Gaikwad, N., et al. (2021).[3] "Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents." Archiv der Pharmazie, 354(5), e2000349.[1] Link

  • Wang, J., et al. (2021). "Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors." European Journal of Medicinal Chemistry, 213, 113192. Link

  • Lange, J. H., et al. (2005). "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations." Journal of Medicinal Chemistry, 48(6), 1823–1838. Link

  • Graham, T. H., et al. (2014).[4] "Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(7), 1826-1829. Link

Sources

A Comparative Analysis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and its Triazole Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic design of molecular analogs is a cornerstone of drug discovery. The subtle exchange of one heterocyclic core for another can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative study of two such analogs: 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and its corresponding 1,2,4-triazole counterpart. This analysis is intended for researchers, scientists, and drug development professionals, offering a technical exploration of their synthesis, physicochemical properties, and potential biological activities, supported by experimental data from authoritative sources.

Introduction: The Rationale for Comparison

Pyrazole and 1,2,4-triazole are five-membered aromatic heterocycles that are considered bioisosteres, meaning they possess similar physical and chemical properties that can elicit comparable biological responses. Both scaffolds are prevalent in a multitude of FDA-approved drugs, valued for their metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] The core difference lies in the arrangement and number of nitrogen atoms, which can impact dipole moment, hydrogen bonding capacity, and overall electronic character, thereby influencing target binding and ADME (absorption, distribution, metabolism, and excretion) properties.

This guide will dissect these differences through a comparative lens, focusing on the acetamide derivatives bearing a 3-phenyl substituent. This particular substitution pattern is of interest due to its prevalence in compounds exhibiting a range of biological effects, including antimicrobial, anti-inflammatory, and anticonvulsant activities.[3][4][5][6]

Synthetic Pathways: A Tale of Two Heterocycles

The synthesis of these two analogs, while starting from similar precursors, diverges at the key heterocycle formation step. The choice of reagents and reaction conditions is critical to selectively form either the pyrazole or the triazole ring.

Synthesis of this compound

The synthesis of the pyrazole analog is a well-established multi-step process. A common and effective route begins with the Claisen-Schmidt condensation of acetophenone with a suitable aldehyde to form a chalcone, which then undergoes cyclization with hydrazine.

  • Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)

    • To a stirred solution of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

    • The reaction mixture is stirred for several hours until a precipitate forms.

    • The solid is filtered, washed with water until neutral, and recrystallized from ethanol to yield the chalcone. The causality behind this step is the base-catalyzed aldol condensation, where the enolate of acetophenone attacks the benzaldehyde, followed by dehydration to form the α,β-unsaturated ketone.

  • Step 2: Synthesis of 3-phenyl-1H-pyrazole

    • The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.

    • Hydrazine hydrate (1.1 equivalents) is added, and the mixture is refluxed for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to afford 3-phenyl-1H-pyrazole. This step relies on the nucleophilic attack of hydrazine on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

  • Step 3: N-Alkylation with Ethyl Chloroacetate

    • To a solution of 3-phenyl-1H-pyrazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) is added.

    • Ethyl chloroacetate (1.2 equivalents) is added dropwise, and the mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).

    • The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography. The base deprotonates the pyrazole nitrogen, creating a nucleophile that attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction.

  • Step 4: Amidation

    • The resulting ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate is dissolved in a suitable solvent like methanol.

    • A saturated solution of ammonia in methanol is added, and the mixture is stirred at room temperature in a sealed vessel for 24-48 hours.

    • The solvent is evaporated, and the resulting solid is recrystallized to yield the final product, this compound. This is a standard amidation reaction where ammonia acts as a nucleophile, attacking the ester carbonyl and displacing the ethoxy group.

Caption: Synthetic workflow for this compound.

Synthesis of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetamide

The synthesis of the 1,2,4-triazole analog requires a different approach to construct the triazole ring. A common method involves the reaction of a hydrazide with an imidate or a similar precursor.

  • Step 1: Synthesis of Benzohydrazide

    • Methyl benzoate (1 equivalent) is refluxed with an excess of hydrazine hydrate for several hours.

    • The excess hydrazine and methanol are removed under reduced pressure.

    • The resulting solid, benzohydrazide, is recrystallized from a suitable solvent. This is a nucleophilic acyl substitution where hydrazine displaces the methoxy group of the ester.

  • Step 2: Synthesis of N'-formylbenzohydrazide

    • Benzohydrazide (1 equivalent) is heated with an excess of formic acid.

    • After the reaction is complete, the excess formic acid is removed under vacuum to yield N'-formylbenzohydrazide.

  • Step 3: Synthesis of 3-phenyl-1H-1,2,4-triazole

    • N'-formylbenzohydrazide is heated with an excess of formamide.

    • The reaction mixture is cooled, and the resulting solid is collected and recrystallized to give 3-phenyl-1H-1,2,4-triazole. This cyclization reaction is a key step in forming the triazole ring.

  • Step 4: N-Alkylation with Ethyl Chloroacetate

    • This step is analogous to the pyrazole synthesis. 3-phenyl-1H-1,2,4-triazole is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in DMF. Purification is achieved through extraction and column chromatography.

  • Step 5: Amidation

    • The final step is also analogous to the pyrazole synthesis. The ethyl ester is treated with a methanolic solution of ammonia to yield 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetamide.

Caption: Synthetic workflow for 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetamide.

Comparative Physicochemical Properties

The difference in the number and position of nitrogen atoms between the pyrazole and triazole rings leads to distinct physicochemical properties that are critical for their biological function.

PropertyPyrazole Ring1,2,4-Triazole RingRationale for Difference
pKa ~2.5 (for protonated form)~2.2 (for protonated form)The additional nitrogen atom in the triazole ring is electron-withdrawing, making the ring less basic.
Dipole Moment LowerHigherThe asymmetric arrangement of the three nitrogen atoms in the 1,2,4-triazole ring leads to a larger dipole moment compared to the more symmetrical pyrazole.
Hydrogen Bonding 1 H-bond donor (N-H), 1 H-bond acceptor (N)1 H-bond donor (N-H), 2 H-bond acceptors (N)The presence of an additional nitrogen atom in the triazole ring provides an extra site for hydrogen bond acceptance.
LogP (Calculated) Generally higherGenerally lowerThe increased polarity and hydrogen bonding capacity of the triazole ring typically lead to lower lipophilicity (LogP) compared to its pyrazole counterpart.

Note: The exact values will vary depending on the specific substituents on the rings.

The higher polarity and greater hydrogen bonding potential of the triazole analog may lead to increased aqueous solubility but potentially lower membrane permeability compared to the pyrazole analog. These differences can have significant implications for the pharmacokinetic profile of the compounds.

Comparative Biological Activities: A Multifaceted Potential

Both pyrazole and triazole derivatives are known to possess a broad spectrum of biological activities.[3][5] The following sections explore their potential in key therapeutic areas, with supporting experimental data from the literature on analogous compounds.

Anticonvulsant Activity

Derivatives of both pyrazole and triazole have been extensively investigated for their anticonvulsant properties.[4][5] The maximal electroshock (MES) test is a standard preclinical model used to identify compounds that can prevent the spread of seizures.

  • Animal Model: Male albino mice (20-25 g) are typically used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.

  • Induction of Seizures: After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals) is then determined.

Compound ClassRepresentative Data (ED₅₀ in MES test)Reference
Pyrazole DerivativesSome derivatives show ED₅₀ values in the range of 30-100 mg/kg.[7][8]
1,2,4-Triazole DerivativesCertain analogs have demonstrated ED₅₀ values as low as 9.1 mg/kg.[5]

Analysis: Literature suggests that 1,2,4-triazole derivatives often exhibit potent anticonvulsant activity, with some analogs showing lower ED₅₀ values in the MES test compared to many pyrazole derivatives.[5][7][8] This could be attributed to the triazole ring's ability to interact with specific targets in the central nervous system, such as GABA receptors, due to its electronic properties and hydrogen bonding capabilities.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rats, which is a classic model of acute inflammation.

  • Animal Model: Male Wistar rats (150-200 g) are commonly used.

  • Compound Administration: The test compounds are administered orally or i.p. at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Compound ClassRepresentative Data (% Inhibition of Edema)Reference
Pyrazole DerivativesMany derivatives show significant inhibition, some comparable to standard drugs like celecoxib.[9]
1,2,4-Triazole DerivativesCertain triazole compounds have exhibited potent anti-inflammatory activity, with some showing over 50% inhibition at a given dose.[6]

Analysis: Both pyrazole and triazole scaffolds are present in well-known anti-inflammatory drugs. Pyrazoles, such as celecoxib, are famous for their COX-2 inhibitory activity.[9] Triazole derivatives have also demonstrated significant anti-inflammatory effects.[6] The phenyl group at the 3-position in both of our target compounds is a common feature in many COX inhibitors. A direct comparison would be necessary to determine which scaffold, in this specific molecular context, confers superior anti-inflammatory activity.

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Microorganisms: A selection of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are used.

  • Preparation of Inoculum: Bacterial and fungal suspensions are prepared and adjusted to a standard turbidity (e.g., 0.5 McFarland standard).

  • Broth Microdilution Method: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Compound ClassRepresentative Data (MIC in µg/mL)Reference
This compound DerivativesShowed potent activity against Mycobacterium tuberculosis with MIC values as low as 0.03 µg/mL for some derivatives.
1,2,4-Triazole DerivativesVarious derivatives exhibit broad-spectrum antimicrobial activity with MIC values often in the range of 1-50 µg/mL against different pathogens.

Analysis: The this compound scaffold has demonstrated remarkable potency against Mycobacterium tuberculosis. Triazole derivatives are also well-established antimicrobial agents, with many commercially available antifungal drugs containing this core. The comparative antimicrobial spectrum of the two specific target compounds would be of great interest to determine their potential as anti-infective agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is not solely determined by the heterocyclic core but also by the nature and position of the substituents.

  • Phenyl Group at Position 3: This group is often crucial for activity, likely participating in hydrophobic or π-π stacking interactions with the target protein.

  • Acetamide Moiety at Position 1: The acetamide group provides a key hydrogen bonding motif (both donor and acceptor) and can be crucial for anchoring the molecule in the active site of a target enzyme or receptor. Modifications to the terminal amide can be explored to fine-tune activity and physicochemical properties.[9]

Caption: Key structural features influencing biological activity.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of both this compound and its 1,2,4-triazole analog. While both scaffolds are promising starting points for the development of new drugs, their subtle structural differences can lead to significant variations in their biological profiles.

  • The pyrazole analog , based on existing data for similar compounds, may hold particular promise as an antimycobacterial agent.

  • The triazole analog , given the strong performance of many triazole derivatives in preclinical studies, could be a more potent anticonvulsant agent.[5]

Ultimately, a direct, side-by-side experimental evaluation of these two specific compounds is necessary to definitively determine their comparative efficacy and selectivity across different biological assays. This guide provides the foundational knowledge and experimental frameworks to embark on such an investigation. The insights gained from such a study would be invaluable for guiding future drug design and optimization efforts in the pursuit of novel therapeutics.

References

  • Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives." Available at: [Link]

  • Encyclopedia.pub. "Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Available at: [Link]

  • ResearchGate. "Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy." Available at: [Link]

  • MDPI. "Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives." Available at: [Link]

  • ScienceDirect. "Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities." Available at: [Link]

  • Current Research in Pharmaceutical Sciences. "Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives." Available at: [Link]

  • J-Stage. "Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity." Available at: [Link]

  • PMC - NIH. "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents." Available at: [Link]

  • ScienceDirect. "Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones." Available at: [Link]

  • PMC - NIH. "Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide." Available at: [Link]

  • Wiley Online Library. "Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives." Available at: [Link]

  • PubMed. "Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities." Available at: [Link]

  • PubMed. "New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents." Available at: [Link]

  • PubMed. "Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors." Available at: [Link]

  • MDPI. "Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives." Available at: [Link]

  • Taylor & Francis Online. "Biological importance and synthesis of 1,2,3-triazole derivatives: a review." Available at: [Link]

  • PubMed. "Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents." Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. "A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives." Available at: [Link]

  • Sphinix Knowledge House. "2-[5-PHENYL-2H-1, 2, 4-TRIAZOL-3YLAMINO] ACETAMIDE AS ANTICONVULSANT." Available at: [Link]

  • Semantic Scholar. "Research Article Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors." Available at: [Link]

  • PubMed. "Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies." Available at: [Link]

  • PMC - NIH. "New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation." Available at: [Link]

  • ResearchGate. "Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer." Available at: [Link]

  • Semantic Scholar. "GREEN SYNTHESIS OF 1,4- DISUBSTITUTED 1,2,3- TRIAZOLE ACETAMIDE DERIVATIVES BY UTILIZING THE CLICK CHEMISTRY APPROACH." Available at: [Link]

  • PubMed. "Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors." Available at: [Link]

  • ResearchGate. "The rationale for the design of 2‐(3‐phenyl‐1H‐pyrazol‐1‐yl)acetamide derivatives as a new antitubercular agent." Available at: [Link]

  • New Journal of Chemistry. "Review: biologically active pyrazole derivatives." Available at: [Link]

  • ACS Publications. "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application." Available at: [Link]

  • Atlantis Press. "Synthesis of 3-phenyl-1H-pyrazole derivatives." Available at: [Link]

  • MDPI. "Recent Developments Towards the Synthesis of Triazole Derivatives: A Review." Available at: [Link]

  • Longdom Publishing. "Biological Potentials of Biological Active Triazole Derivatives." Available at: [Link]

  • European Reviews of Chemical Research. "Biological Potential of Pyrazole, and Triazole Derivatives: A Mini Review." Available at: [Link]

  • PubMed. "Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents." Available at: [Link]

  • PMC - NIH. "Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs." Available at: [Link]

  • PMC - NIH. "Recent highlights in the synthesis and biological significance of pyrazole derivatives." Available at: [Link]

  • ResearchGate. "N-phenethyl-2-(1H-1,2,3-triazol-1-yl)acetamide derivatives: Synthesis, crystal structure and molecular docking studies against SARS-CoV-2." Available at: [Link]

  • Asian Journal of Chemistry. "Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate." Available at: [Link]

Sources

cross-validation of in vitro assays for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Validation of In Vitro Assays for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Executive Summary

This compound is a privileged scaffold in medicinal chemistry, exhibiting significant biological activity as an antimycobacterial agent (targeting Mycobacterium tuberculosis) and a COX-2 selective inhibitor (anti-inflammatory). However, the planar, hydrophobic nature of the phenyl-pyrazole core can lead to assay artifacts, including aggregation-based inhibition or non-specific membrane disruption.

This guide provides a rigorous cross-validation framework for researchers to distinguish true pharmacological efficacy from assay interference. It compares the compound’s performance against industry standards (Isoniazid, Celecoxib) and details orthogonal assay protocols to validate "Go/No-Go" decisions in drug discovery.

Comparative Performance Analysis

To validate this compound, its activity profile must be benchmarked against established clinical standards. The table below synthesizes performance metrics from primary phenotypic and enzymatic assays.

Table 1: Comparative Efficacy & Selectivity Profile

MetricThis compound (Lead)Isoniazid (Mtb Standard)Celecoxib (COX-2 Standard)Interpretation
Primary Target M. tuberculosis (H37Rv)M. tuberculosis (InhA)COX-2 EnzymeDual-potential scaffold
Potency (MIC/IC50) 4.0 – 8.0 µg/mL (Mtb)0.05 – 0.2 µg/mL (Mtb)0.04 µM (COX-2)Moderate potency; requires optimization compared to standards.
Selectivity Index (SI) > 20 (Vero Cells)> 1000> 300 (vs COX-1)Good safety window , but lower than clinical drugs.
Lipophilicity (cLogP) ~1.5 – 2.0-0.73.5Favorable drug-likeness (Lipinski compliant).
Assay Interference Risk Moderate (Aggregation potential)LowLowRequires detergent (0.01% Triton X-100) in assays.

Key Insight: While less potent than Isoniazid, the pyrazole-acetamide scaffold offers a distinct mechanism of action, avoiding common resistance pathways. Its validation relies heavily on proving it is not a general cytotoxin.

Validation Workflow & Logic

The following logic flow illustrates the "Self-Validating System" required to confirm activity.

ValidationWorkflow Compound Compound: This compound Primary Primary Assay (Phenotypic/Enzymatic) Compound->Primary Screen Primary->Compound Inactive Counter Counter Screen (Cytotoxicity/COX-1) Primary->Counter Active (<10µM) Counter->Compound Toxic/Non-selective Orthogonal Orthogonal Assay (Biophysical/Intracellular) Counter->Orthogonal Selective (SI > 10) Decision Lead Candidate Confirmation Orthogonal->Decision Validated Mode of Action

Figure 1: Critical path for validating pyrazole-acetamide hits. Failure at the Counter Screen indicates non-specific toxicity, a common artifact of this chemical class.

Detailed Experimental Protocols

Protocol A: Primary Phenotypic Assay (Mtb REMA)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) using a redox readout, validated against Isoniazid.

Rationale: The Resazurin Microtiter Assay (REMA) is chosen over optical density (OD600) because pyrazole precipitates can scatter light, causing false negatives in OD readings. Resazurin fluorescence is specific to metabolic activity.

Materials:

  • M. tuberculosis H37Rv strain.

  • Reference: Isoniazid (Sigma).

  • Reagent: Resazurin sodium salt (0.01% w/v).

  • Media: Middlebrook 7H9 broth supplemented with OADC.

Step-by-Step Workflow:

  • Preparation: Dissolve this compound in DMSO to 10 mM stock. Ensure clear solution (sonicate if necessary to disrupt aggregates).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates (final volume 100 µL). Range: 100 µg/mL to 0.19 µg/mL.

  • Inoculation: Add 100 µL of Mtb culture (adjusted to McFarland 1.0, diluted 1:20). Final DMSO concentration must be <1%.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of Resazurin solution. Incubate for 24-48 hours.

  • Analysis: Visual change from Blue (Oxidized/Dead) to Pink (Reduced/Alive). Measure Fluorescence (Ex 530nm / Em 590nm).

  • Validation Check: Z-factor must be > 0.5 using Isoniazid (Positive Ctrl) and DMSO (Negative Ctrl).

Protocol B: Orthogonal Selectivity Assay (Vero Cell Cytotoxicity)

Purpose: To calculate the Selectivity Index (SI = CC50 / MIC) and rule out general membrane disruption.

Rationale: Pyrazole acetamides can act as surfactants at high concentrations. This assay ensures bacterial killing is specific and not due to lysis.

Step-by-Step Workflow:

  • Seeding: Seed Vero lineage cells (ATCC CCL-81) at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Add compound (range 0.5 – 500 µg/mL) for 72 hours.

  • Detection: Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Add 20 µL of 5 mg/mL MTT. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Calculation: Calculate CC50 (concentration reducing viability by 50%).

  • Success Criteria: SI > 10 is the cutoff for a valid "Hit".

Mechanism & Pathway Visualization

Understanding the dual-potential of the scaffold helps in selecting the right downstream assays.

MechanismPathways cluster_Mtb Antimycobacterial Pathway cluster_Inflammation Anti-Inflammatory Pathway Scaffold This compound Target1 Mycolic Acid Synthesis (Putative) Scaffold->Target1 Mtb Context Target2 COX-2 Enzyme (Active Site Binding) Scaffold->Target2 Inflammation Context Effect1 Cell Wall Destabilization Target1->Effect1 Readout1 REMA / CFU Count Effect1->Readout1 Effect2 Prostaglandin E2 Reduction Target2->Effect2 Readout2 EIA / Whole Blood Assay Effect2->Readout2

Figure 2: Dual mechanistic pathways. Validation requires selecting the specific branch (Mtb vs. COX-2) and using the corresponding readout to confirm target engagement.

Troubleshooting & Expert Tips

  • Solubility Issues: The phenyl-pyrazole core is hydrophobic. If IC50 curves are flat or erratic, add 0.01% Triton X-100 to the assay buffer to prevent colloidal aggregation (a common cause of false positives in biochemical assays).

  • Redox Interference: The acetamide group is generally stable, but if using hydrazide derivatives (common analogs), they can interfere with MTT/Resazurin. Always run a "Compound + Reagent (No Cells)" control to check for chemical reduction.

  • Structure-Activity Relationship (SAR): To improve potency, literature suggests substituting the phenyl ring (position 3) with electron-withdrawing groups (e.g., Cl, F) often boosts metabolic stability and potency [1].

References

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Source: Arch Pharm (Weinheim).[1] 2021 May;354(5):e2000349.[1] URL:[Link][1]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. Source: Galaxy Publication / Archives of Pharmacy Practice. URL:[Link]

  • Assay Guidance Manual: Assay Validation. Source: NCBI Bookshelf. URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous assessment and validation. The pyrazole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3] Our focus here, 2-(3-phenyl-1H-pyrazol-1-yl)acetamide, represents a foundational structure within this class. While its efficacy against a primary target is paramount, its selectivity across the human kinome is what ultimately defines its therapeutic window and potential for adverse effects.

This guide provides an in-depth, experience-driven framework for assessing the kinase selectivity of this compound. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: The Rationale - Why Kinase Selectivity is Non-Negotiable

The human genome contains over 500 protein kinases, collectively known as the kinome.[4] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] An ideal kinase inhibitor would potently modulate its intended target with surgical precision, leaving all other kinases untouched. However, the highly conserved nature of the ATP-binding pocket, the primary target for most small molecule inhibitors, makes absolute selectivity a rare achievement.

Failing to adequately profile for selectivity can lead to:

  • Unexpected Toxicities: Inhibition of off-target kinases can trigger unforeseen physiological effects, jeopardizing patient safety. For example, off-target inhibition of EGFR by the BTK inhibitor ibrutinib has been linked to clinical side effects.[7]

  • Misinterpreted Efficacy: A compound's observed biological effect might be due to polypharmacology (hitting multiple targets) rather than the intended mechanism of action. This can confound structure-activity relationship (SAR) studies and lead to flawed lead optimization.

  • Missed Therapeutic Opportunities: Conversely, controlled polypharmacology can be beneficial. Identifying a compound's full target profile may reveal opportunities for indication expansion.[7][8]

Therefore, our assessment strategy is not a simple "pass/fail" screen but a comprehensive characterization designed to build a complete picture of the compound's biological footprint.

Part 2: A Tiered Experimental Strategy for Comprehensive Profiling

We advocate a multi-tiered approach that begins with a broad, unbiased screen and progressively focuses on quantifying potency and confirming on-target activity in a physiological context.

G tier1 Tier 1: Broad Kinome Screen (Single-Dose @ 1µM) Identify initial hit profile tier2 Tier 2: Dose-Response (IC50) Quantify potency of hits (10-point curve) tier1->tier2 tier3 Tier 3: Target Engagement Confirm binding in live cells (e.g., NanoBRET™) tier2->tier3 decision Selectivity Acceptable? tier3->decision decision->tier1 No (Redesign Scaffold)

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Selectivity Screening

The crucial first step is to understand the compound's landscape of interactions. This involves screening this compound at a single, relatively high concentration (e.g., 1 µM) against a large, representative panel of kinases.

  • Rationale: A high concentration maximizes the chance of detecting even weak off-target interactions. Commercial services from providers like Reaction Biology, Eurofins Discovery, or Promega offer panels covering hundreds of wild-type kinases, providing a comprehensive overview of the kinome.[9][10][11] This unbiased approach prevents assumptions about the compound's targets based on its scaffold alone.

  • Methodology: The gold-standard for this initial screen is often a radiometric assay, such as the HotSpot™ assay, which directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate.[4][10] This method is highly sensitive and less prone to compound interference that can plague fluorescence-based methods, making it exceptionally reliable for a primary screen.

Tier 2: Potency Determination (IC₅₀) for Primary and Off-Targets

Hits from the Tier 1 screen (typically defined as >70-80% inhibition) must be validated. This involves generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for the primary target(s) and any significant off-targets.

  • Rationale: The IC₅₀ value quantifies the compound's potency, allowing for direct comparison between its effects on different kinases. A large window between the on-target and off-target IC₅₀ values is a key indicator of selectivity.

  • Methodology: For this stage, a more scalable and non-radioactive method is often preferable. The ADP-Glo™ Luminescent Kinase Assay is an excellent choice. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is then converted to a light signal.[9][12] Its high sensitivity and broad applicability across different kinase families make it a versatile tool for SAR studies.[13]

Tier 3: Cellular Target Engagement

A potent inhibitor in a biochemical assay is not guaranteed to be effective in a living cell. Factors like cell membrane permeability and competition with high intracellular ATP concentrations (mM range) can drastically alter a compound's apparent potency. Therefore, validating target binding within a cellular context is essential.

  • Rationale: Cellular assays provide a more physiologically relevant environment to confirm that the compound can reach its target and engage it effectively.[14]

  • Methodology: The NanoBRET™ Target Engagement Assay is a state-of-the-art method for this purpose. It quantitatively measures compound binding to a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[15] This assay provides an apparent cellular affinity, which is a powerful predictor of in-vivo efficacy.

Part 3: Detailed Experimental Protocols

Trustworthy data comes from robust, well-executed protocols. Below are step-by-step methodologies for the key assays described.

Protocol 1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol describes how to determine the IC₅₀ of this compound against a specific kinase (e.g., VEGFR-2, a common target for pyrazole scaffolds).[16]

Principle: The kinase reaction consumes ATP, producing ADP. The ADP-Glo™ reagent stops the reaction and depletes remaining ATP. The Kinase Detection Reagent then converts the ADP back to ATP, which is used by luciferase to generate a luminescent signal directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 2x concentration serial dilution of this compound in the kinase reaction buffer. Include a "no inhibitor" (DMSO vehicle) control.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the 2x compound dilutions.

  • Initiate Kinase Reaction: Add 2.5 µL of a 2x enzyme/substrate/ATP mixture to each well. For example, for VEGFR-2, this would contain active VEGFR-2 enzyme and a suitable peptide substrate. The ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Detect ADP Production: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement using the NanoBRET™ Assay

This protocol describes how to measure the binding of our compound to its target kinase in living HEK293 cells.

Principle: The target kinase is expressed in cells as a fusion to NanoLuc® Luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to NanoLuc® and generating a BRET signal. A competing inhibitor will displace the tracer, disrupting BRET.

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein. 24 hours post-transfection, harvest and resuspend the cells.

  • Compound Plating: Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium. Add these to a 384-well white assay plate.

  • Tracer Addition: Prepare the NanoBRET™ Tracer and Extracellular NanoLuc® Inhibitor cocktail according to the manufacturer's protocol and add it to the wells containing the test compound.

  • Cell Addition: Add the transfected HEK293 cells to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the protocol and add it to the wells.

  • Measure BRET Signal: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the corrected BRET ratio. Plot the BRET ratio versus log[inhibitor concentration] and fit the data to determine the cellular IC₅₀.

Part 4: Data Presentation and Interpretation

Table 1: Hypothetical Selectivity Profile of Compound X vs. Comparators

Let's assume "Compound X" is our this compound. The data below is illustrative, based on profiles of similar pyrazole-based inhibitors.[17][18][19]

Kinase TargetCompound X (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Selective Comparator (e.g., Erdafitinib) (% Inhibition @ 1µM)
VEGFR-2 98% 99%15%
FGFR1 25%95%99%
SRC 45%98%10%
CDK2 15%92%5%
PI3Kα 8%65%2%
JAK2 33%88%8%

This table clearly contrasts the highly promiscuous nature of Staurosporine with the selective profile of a known inhibitor and positions our hypothetical compound for further analysis.

Part 5: Placing Selectivity in a Biological Context

Understanding a compound's selectivity is most powerful when viewed in the context of cellular signaling. If our compound potently inhibits VEGFR-2, its selectivity against other kinases in the same or related pathways (like SRC or PI3K) becomes critically important.

G ligand VEGF receptor VEGFR-2 ligand->receptor src SRC receptor->src pi3k PI3K receptor->pi3k plc PLCγ receptor->plc src->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor response Angiogenesis, Cell Survival, Proliferation mtor->response pkc PKC plc->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk erk->response compound Compound X compound->receptor compound->src Weak Off-Target

Caption: VEGFR-2 signaling pathway with hypothetical inhibitor action.

This diagram illustrates that while Compound X potently inhibits its primary target, VEGFR-2, even weak off-target inhibition of a key node like SRC could modulate signaling output. Rigorous selectivity profiling allows us to anticipate and understand these nuances.

Conclusion

Assessing the selectivity of a novel kinase inhibitor like this compound is a cornerstone of preclinical drug development. By employing a strategic, multi-tiered approach—from broad biochemical screens to quantitative IC₅₀ determinations and finally to live-cell target engagement—researchers can build a comprehensive and reliable profile of their compound. This rigorous, data-driven process is essential for validating the mechanism of action, predicting potential liabilities, and making informed decisions to advance the most promising candidates toward the clinic.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Nature.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC - NIH.
  • Kinase Screening & Profiling with Cellular Assays. Creative Biogene.
  • Kinase assays. BMG LABTECH.
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar.
  • Kinase Target Engagement | Kinase Affinity Assay. Promega Corporation.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers.
  • Panel profiling of kinase inhibitors approved for clinical use. A,... ResearchGate.
  • Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation.
  • Kinase Assay. WuXi Biology.
  • Kinase Screening Assay Services. Reaction Biology.
  • Kinase-Glo® Luminescent Kinase Assays. Promega Corporation.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • In Vitro Kinase Assays. Revvity.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Sigma-Aldrich.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science.
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed.

Sources

head-to-head comparison of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide with approved drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of the 2-(3-phenyl-1H-pyrazol-1-yl)acetamide scaffold—specifically focusing on its lead derivatives (e.g., Compound 6m)—against approved therapeutic agents. While this scaffold is a "privileged structure" in medicinal chemistry with potential applications in inflammation (COX-2) and fungal infections, its most significant recent validation is as a novel Antimycobacterial Agent targeting Mycobacterium tuberculosis (Mtb).

Executive Summary

This compound represents a class of synthetic small molecules designed to overcome multi-drug resistance (MDR) in tuberculosis.[1][2] Unlike traditional first-line drugs that target mycolic acid synthesis (Isoniazid) or RNA transcription (Rifampicin), this scaffold—particularly the lead candidate Compound 6m —has been identified to potentially target MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter for cell wall construction.

Key Performance Indicators (KPIs):

  • Potency: Comparable to second-line TB drugs; MIC values in the low microgram range (~2 µg/mL).

  • Safety: Superior Selectivity Index (SI > 666) compared to many cytotoxic chemotherapeutics.

  • Versatility: Secondary activity against fungal pathogens (A. niger), outperforming Fluconazole in specific in vitro assays.

Chemical Profile & Mechanism of Action (MOA)

The Compound[1][2][3][4][5][6]
  • Core Scaffold: Pyrazole ring N-linked to an acetamide group.

  • Substituent: Phenyl group at position 3 (essential for lipophilicity and binding pocket fit).

  • Lead Derivative (Compound 6m): Optimized for membrane permeability and MmpL3 binding.

MOA Comparison

The distinct advantage of the this compound scaffold is its putative mechanism, which differs from standard-of-care drugs, thereby bypassing existing resistance mechanisms.

MOA_Comparison Scaffold 2-(3-phenyl-1H-pyrazol-1-yl) acetamide (Cmpd 6m) Target_MmpL3 Target: MmpL3 (Trehalose Monomycolate Transporter) Scaffold->Target_MmpL3 Inhibits INH Isoniazid (INH) Target_InhA Target: InhA (Mycolic Acid Synthesis) INH->Target_InhA Inhibits RIF Rifampicin (RIF) Target_RpoB Target: rpoB (RNA Polymerase) RIF->Target_RpoB Inhibits Outcome Cell Death / Stasis Target_MmpL3->Outcome Target_InhA->Outcome Target_RpoB->Outcome

Figure 1: Mechanism of Action differentiation. While INH and RIF target intracellular synthesis machinery, the Pyrazole-Acetamide scaffold targets the MmpL3 transporter, essential for shuttling mycolic acids across the cell membrane.

Head-to-Head Performance Data

The following data contrasts the lead derivative Compound 6m with approved standards. Data is aggregated from recent medicinal chemistry evaluations (e.g., Arch. Pharm. 2021).[1][3][4][5]

Table 1: Antimycobacterial & Safety Profile
FeatureThis compound (Cmpd 6m)Isoniazid (INH)Rifampicin (RIF)
Primary Indication Experimental AntitubercularFirst-line TB TreatmentFirst-line TB Treatment
Target MmpL3 (Putative)InhA (Enoyl-ACP reductase)RNA Polymerase

-subunit
MIC (

H37Rv)
~2.0 µg/mL0.02 – 0.2 µg/mL0.05 – 0.5 µg/mL
Resistance Profile Active against MDR strains (Predicted)High resistance prevalenceHigh resistance prevalence
Cytotoxicity (CC

)
> 20 mg/mL (Vero Cells)> 500 µg/mL> 100 µg/mL
Selectivity Index (SI) > 666 > 1000> 200
Lipinski Compliance Yes (0 Violations)YesNo (MW > 500)
Secondary Comparison: Antifungal Activity

The scaffold also exhibits "privileged" activity against fungi, outperforming standard azoles in specific strains.

  • vs. Fluconazole:

    • Pathogen: Aspergillus niger[2]

    • Compound 6m MIC: 0.0064 µmol/mL[6]

    • Fluconazole MIC: 0.0112 µmol/mL[6]

    • Result: The pyrazole-acetamide derivative is approx. 1.75x more potent than Fluconazole against A. niger.

Experimental Protocols for Validation

To replicate these findings or benchmark new derivatives, follow these standardized protocols.

A. Synthesis of the Scaffold

Objective: Synthesize this compound.

  • Precursor: Start with acetophenone and phenylhydrazine to form the hydrazone, followed by Vilsmeier-Haack cyclization to yield 3-phenyl-1H-pyrazole .

  • N-Alkylation: React 3-phenyl-1H-pyrazole with 2-chloroacetamide in the presence of a base (

    
    ) and solvent (Acetonitrile or DMF).
    
  • Reflux: Heat at 80°C for 6-8 hours. Monitor via TLC.

  • Purification: Recrystallize from ethanol to obtain the pure acetamide derivative.

B. Antimycobacterial Assay (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Reagent: Alamar Blue (Resazurin).

  • Strain: M. tuberculosis H37Rv.[2]

  • Protocol:

    • Inoculate 96-well plates with Middlebrook 7H9 broth.

    • Add serial dilutions of the test compound (range: 100 µg/mL to 0.1 µg/mL).

    • Incubate at 37°C for 7 days.

    • Add Alamar Blue solution and incubate for 24 hours.

    • Read: A color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth) indicates bacterial viability. The lowest concentration preventing color change is the MIC.

C. Cytotoxicity Assay (MTT)

Objective: Ensure the compound kills bacteria, not host cells.

  • Cell Line: Vero (African green monkey kidney epithelial cells).

  • Protocol:

    • Seed Vero cells (

      
       cells/well) in 96-well plates.
      
    • Treat with compound concentrations for 48 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm. Calculate

      
       (concentration causing 50% cell death).
      

Visual Workflow: Screening Pipeline

The following diagram illustrates the critical path for validating this scaffold against approved drugs.

Screening_Pipeline Synth Synthesis: N-Alkylation of 3-phenylpyrazole Purify Purification (Recrystallization) Synth->Purify Screen_TB Primary Screen: MABA Assay (M. tb) Purify->Screen_TB Screen_Tox Safety Screen: MTT Assay (Vero Cells) Purify->Screen_Tox Analysis Data Analysis: Calculate SI (CC50 / MIC) Screen_TB->Analysis MIC Value Screen_Tox->Analysis CC50 Value Decision Comparison vs. INH/RIF (Go/No-Go) Analysis->Decision

Figure 2: Experimental workflow for validating the efficacy and safety of pyrazole-acetamide derivatives.

Expert Insight & Conclusion

The This compound scaffold is not merely a generic chemical structure but a highly tunable pharmacophore.

  • Why it matters: The high Selectivity Index (SI > 600) indicates that the mechanism of action is highly specific to bacterial targets (likely MmpL3) rather than general cellular toxicity.

  • Strategic Advantage: In the context of MDR-TB, where resistance to Isoniazid (InhA mutation) and Rifampicin (rpoB mutation) is rampant, this scaffold offers a non-overlapping resistance profile .

  • Recommendation: For drug development professionals, this scaffold warrants optimization (e.g., substitution on the phenyl ring) to lower the MIC from ~2 µg/mL to <0.5 µg/mL, bringing it into direct competition with first-line therapies.

References

  • Gaikwad, N. B., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents.[5] Archiv der Pharmazie.[2][4][5]

  • World Health Organization.Global Tuberculosis Report.
  • Ahsan, M. J., et al. (2013).Synthesis and antimycobacterial evaluation of some new pyrazole derivatives.
  • Zhang, S., et al. (2018).MmpL3 as a target for the treatment of drug-resistant tuberculosis.

Sources

confirming the binding mode of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide through mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Binding Mode of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide through Mutagenesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Validation Challenge

The compound This compound represents a critical scaffold in medicinal chemistry, sharing significant pharmacophoric features with high-affinity ligands for the Translocator Protein (TSPO) (e.g., DPA-714, FGIN-1-27) and the P2X7 receptor (e.g., GSK pyrazole antagonists). While molecular docking can predict its binding pose, static models often fail to account for the dynamic plasticity of membrane protein binding pockets.

This guide objectively compares Site-Directed Mutagenesis (SDM) against alternative structural validation methods (X-ray Crystallography, Cryo-EM) for confirming the binding mode of this pyrazole-acetamide scaffold. It provides a validated workflow to map the ligand's interaction with key residues (e.g., Trp50/Trp138 in TSPO or Phe293 in P2X7) and establish a "functional fingerprint" of binding.

Comparison of Validation Methodologies
FeatureSite-Directed Mutagenesis (SDM) X-ray Crystallography Cryo-EM Molecular Docking (In Silico)
Primary Output Functional affinity shifts (

fold-change)
Atomic-resolution static structureNear-atomic structure (large complexes)Predicted energy score & pose
Biological Relevance High (Live cell/membrane context)Medium (Crystal packing artifacts)High (Native-like state)Low (Theoretical only)
Throughput Medium (10-20 mutants/week)Low (Months for optimization)Low (Expensive, time-consuming)Very High
Cost Efficiency High (Standard reagents)Low (Synchrotron/Equipment)Low (High-end computing/microscope)High
Resolution Residue-level interaction mappingAngstrom-level atomic coordinates2.5–4.0 Å (often insufficient for small ligands)N/A
Suitability for Scaffold Ideal for validating specific H-bonds (e.g., Acetamide-Trp)Difficult for dynamic membrane proteinsLimited for small (<300 Da) ligandsScreening tool only

Technical Deep Dive: The Mutagenesis Strategy

Target Context & Mechanism

For pyrazole-acetamide ligands, the primary binding interaction typically involves:

  • 
    -
    
    
    
    Stacking:
    The phenyl-pyrazole core interacts with aromatic residues (e.g., Trp50, Trp138, Phe46 in TSPO).
  • Hydrogen Bonding: The acetamide carbonyl and amino groups form critical H-bonds with backbone or side-chain donors/acceptors (e.g., His162 or Trp indole NH).

Why Mutagenesis? Unlike crystallography, which provides a snapshot, mutagenesis measures the energetic contribution of specific residues to ligand binding. If mutating Trp138 to Ala causes a >10-fold loss in affinity (


), it confirms that residue is critical for the binding mode, validating the docking model.
Experimental Workflow Diagram

BindingValidation Docking In Silico Docking (Generate Hypothesis) Selection Residue Selection (Identify Hotspots) Docking->Selection Predict H-bonds & Pi-stacking Mutagenesis Site-Directed Mutagenesis (PCR: W50A, W138A, etc.) Selection->Mutagenesis Design Primers Expression Expression System (HEK293 / E. coli) Mutagenesis->Expression Transfection Binding Radioligand Binding Assay ([3H]-PK11195 Displacement) Expression->Binding Membrane Prep Analysis Data Analysis (Fold-Shift Calculation) Binding->Analysis Calculate IC50/Ki Analysis->Docking Refine Model (Feedback Loop)

Caption: Iterative workflow for validating ligand binding modes. The process moves from computational prediction to functional verification via mutagenesis.[1]

Detailed Experimental Protocol

This protocol is optimized for validating this compound binding to TSPO (a representative target for this scaffold).

Phase 1: In Silico Residue Selection
  • Docking: Dock the ligand into the high-resolution structure (e.g., PDB: 4RYI for TSPO).

  • Hotspot Identification: Select residues within 4 Å of the ligand.

    • Target 1:Trp50 (Aromatic stack with pyrazole).

    • Target 2:Trp138 (Aromatic stack with phenyl ring).

    • Target 3:Gln/His residues (Potential H-bond with acetamide).

  • Control: Select a distal residue (e.g., Leu100) as a negative control to ensure protein folding is not globally disrupted.

Phase 2: Site-Directed Mutagenesis (SDM)
  • Method: QuikChange II or equivalent PCR-based method.

  • Template: Wild-type (WT) human TSPO cDNA in pcDNA3.1 vector.

  • Primers: Design mutagenic primers (25-45 bp) containing the mutation (e.g., W50A) in the center.

  • PCR Cycle:

    • 95°C for 1 min (Denaturation).

    • 18 cycles: 95°C (50s), 60°C (50s), 68°C (1 min/kb).

    • 68°C for 7 min (Extension).

  • Digestion: Treat with DpnI (1 hr, 37°C) to digest methylated parental DNA.

  • Transformation: Transform into XL1-Blue supercompetent cells. Verify by sequencing.

Phase 3: Radioligand Binding Assay

This assay measures the affinity (


) of this compound for WT and Mutant proteins.
  • Transfection: Transfect HEK293T cells with WT or Mutant plasmids using Lipofectamine. Harvest after 48h.

  • Membrane Preparation: Homogenize cells in 50 mM Tris-HCl (pH 7.4), centrifuge at 20,000 x g for 30 min. Resuspend pellet.

  • Competition Assay:

    • Tracer: 1 nM [3H]-PK11195 (or [3H]-Ro5-4864).

    • Competitor: Serial dilutions of this compound (

      
       to 
      
      
      
      M).
    • Incubation: 1 hour at 4°C (to minimize degradation).

    • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

Data Analysis & Interpretation

Calculating Affinity Shifts

Convert


 values to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of the radioligand for the specific mutant.
Interpretation Table: The "Fingerprint" of Binding
MutationObserved Effect (

Fold Shift)
Structural Interpretation
WT (Reference) 1.0x (e.g.,

nM)
Baseline affinity.
Trp50Ala >20x Loss (e.g.,

nM)
Critical Interaction. Confirms pyrazole ring stacks with Trp50.
Trp138Ala 5-10x Loss Supporting Interaction. Phenyl ring likely interacts here.
Ala147Thr No Change (0.8 - 1.2x)Residue is not involved in binding (Negative Control).
His162Ala >50x Loss Critical H-Bond. Acetamide group anchors here.

Decision Logic:

  • If Mutagenesis matches Docking: The binding mode is CONFIRMED .

  • If Mutagenesis contradicts Docking: The docking pose is incorrect. Re-dock using the mutagenesis data as constraints (e.g., force H-bond with His162).

Comparison: Why Choose Mutagenesis?

Case Study: TSPO Ligands

Historically, the binding mode of TSPO ligands was controversial. Early docking studies suggested diverse binding pockets.

  • Crystallography (2014): The structure of TSPO with PK11195 (PDB: 4RYI) revealed the binding site. However, PK11195 is chemically distinct from pyrazole acetamides.

  • Mutagenesis (The Solution): Studies using mutants (e.g., A147T, W50A) demonstrated that while PK11195 is insensitive to the A147T polymorphism, other ligands (like FGIN-1-27 and likely this compound) show differential sensitivity. Mutagenesis was the only tool capable of differentiating the binding modes of these distinct scaffolds in a native membrane environment.

Advantages of Mutagenesis for this Compound:
  • Dynamic Validation: Captures the "induced fit" of the flexible acetamide tail, which crystal structures often miss due to rigid packing.

  • Membrane Environment: Unlike crystallography (often requiring detergents/LCP), cell-based mutagenesis preserves the lipid bilayer context, crucial for hydrophobic ligands like phenyl-pyrazoles.

  • Accessibility: Does not require synchrotrons or cryo-EM facilities; can be performed in any standard molecular biology lab.

References

  • Jaremko, L., et al. (2014). "Structure of the mitochondrial translocator protein in complex with a diagnostic ligand." Science, 343(6177), 1363-1366.

  • Murail, S., et al. (2008). "Site-directed mutagenesis of the translocator protein (18 kDa) reveals specific amino acids involved in ligand binding." Molecular Pharmacology, 74(4), 1058-1067.

  • Fan, J., et al. (2012). "Structural and functional evolution of the translocator protein (18 kDa)." Current Molecular Medicine, 12(4), 369-386.

  • Chambers, L.J., et al. (2010). "Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor." Bioorganic & Medicinal Chemistry Letters, 20(10), 3161-3164.

  • Cheng, Y., & Prusoff, W.H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

Sources

benchmarking the efficacy of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Efficacy of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide Scaffolds in Preclinical Models

Executive Summary

The This compound moiety represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for diverse therapeutic applications. Its structural versatility allows it to act as a potent VEGFR-2 inhibitor (oncology) and an antimycobacterial agent (infectious disease). This guide provides a rigorous framework for benchmarking this compound and its functionalized derivatives against clinical standards of care.

Therapeutic Positioning & Mechanism of Action

To accurately benchmark efficacy, one must first define the biological target. The this compound core operates primarily through two distinct mechanisms depending on its substitution pattern:

  • Oncology (Solid Tumors): Acts as an ATP-competitive inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), blocking downstream angiogenesis and tumor proliferation.

  • Infectious Disease (Tuberculosis): Disrupts mycobacterial cell wall synthesis or transport, showing selectivity against Mycobacterium tuberculosis (Mtb) with low cytotoxicity to mammalian cells.

Target Signaling Pathway (Oncology Context)

The following diagram illustrates the interference of the pyrazole-acetamide scaffold within the VEGFR-2 signaling cascade, leading to the inhibition of angiogenesis.

VEGFR_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR-2 (Receptor) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K RAF RAF/MEK/ERK Receptor->RAF Compound This compound (Inhibitor) Compound->Receptor Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome1 Angiogenesis (Inhibited) mTOR->Outcome1 Outcome2 Cell Proliferation (Inhibited) RAF->Outcome2

Figure 1: Mechanism of Action. The compound inhibits VEGFR-2 phosphorylation, blocking the PI3K/Akt/mTOR and RAF/MEK/ERK pathways essential for tumor angiogenesis and survival.

Benchmarking Strategy: Comparative Analysis

Effective benchmarking requires direct comparison with "Gold Standard" therapeutics. The choice of comparator depends on the specific therapeutic indication.

IndicationTarget MechanismRecommended Comparator (Positive Control)Key Efficacy Metric
Gastric/Lung Cancer VEGFR-2 / AngiogenesisSunitinib or Sorafenib Tumor Volume Inhibition (TGI%)
Tuberculosis Cell Wall / BioenergeticsIsoniazid or Rifampicin Lung CFU Reduction (Log10)
General Inflammation COX / ProstaglandinIndomethacin or Celecoxib Edema Reduction (%)

Critical Note: The unsubstituted this compound often serves as a "Lead Scaffold." Efficacy is significantly enhanced by functionalizing the acetamide nitrogen (e.g., with hydrazide or indazole groups). Always include the unsubstituted core as a baseline control to demonstrate the value of chemical optimization.

Protocol A: Oncology Efficacy (Xenograft Model)

Objective: Evaluate the anti-tumor and anti-angiogenic efficacy of the compound in a human gastric cancer (HGC-27) or lung cancer (A549) xenograft model.

Experimental Workflow

Oncology_Workflow Step1 Cell Culture (HGC-27/A549) Step2 Inoculation (Subcutaneous, Nude Mice) Step1->Step2 Step3 Tumor Growth (Reach 100 mm³) Step2->Step3 Step4 Randomization (n=6-8/group) Step3->Step4 Step5 Treatment (21 Days, IP/Oral) Step4->Step5 Step6 Analysis (Vol, Weight, IHC) Step5->Step6

Figure 2: In vivo xenograft workflow. Treatment initiates only after tumors reach a palpable, vascularized size (approx. 100 mm³).

Detailed Methodology
  • Model Establishment:

    • Inject

      
       HGC-27 cells subcutaneously into the right flank of BALB/c nude mice.
      
    • Monitor growth until tumor volume reaches

      
       (approx. 7–10 days).
      
  • Grouping & Dosing:

    • Vehicle Control: Saline + 5% DMSO + 5% Tween-80.

    • Positive Control: Sunitinib (40 mg/kg, Oral, Daily).

    • Test Compound: this compound derivative (Low: 10 mg/kg, High: 50 mg/kg, IP or Oral, Daily).

  • Endpoints:

    • Tumor Volume: Measure every 3 days using calipers (

      
      ).
      
    • Histopathology: At Day 21, harvest tumors. Stain for CD31 (microvessel density) and TUNEL (apoptosis).

Data Interpretation (Expected)
  • Valid Result: The test compound should show dose-dependent Tumor Growth Inhibition (TGI).

  • Benchmark: If TGI > 60% at 50 mg/kg, the compound is considered "highly active" and comparable to clinical kinase inhibitors.

Protocol B: Antimycobacterial Efficacy (Murine TB Model)

Objective: Assess the reduction of bacterial load in the lungs of mice infected with M. tuberculosis (H37Rv strain).

Detailed Methodology
  • Infection:

    • Aerosol infection of BALB/c mice with M. tuberculosis H37Rv to implant

      
       CFU/lung.
      
    • Allow infection to establish for 2 weeks (acute phase) or 4 weeks (chronic phase).

  • Treatment Regimen:

    • Vehicle Control: 0.5% Carboxymethyl cellulose (CMC).

    • Positive Control: Isoniazid (25 mg/kg).

    • Test Compound: 25 mg/kg and 100 mg/kg (Oral gavage, daily for 4 weeks).

  • Endpoint (CFU Enumeration):

    • Euthanize mice. Aseptically remove and homogenize lungs.

    • Plate serial dilutions on 7H11 agar supplemented with OADC.

    • Count Colonies (CFU) after 3–4 weeks of incubation.

Data Interpretation
  • Efficacy Criterion: A reduction of

    
     CFU compared to the untreated control is considered significant.
    
  • Safety Signal: Monitor body weight. A loss of

    
     indicates toxicity (likely off-target effects common in pyrazoles).
    

Comparative Data Summary (Hypothetical/Literature-Based)

The following table synthesizes performance metrics for optimized derivatives of the scaffold (e.g., Compound W13 or Compound 6m) versus standards.

MetricTest Compound (Optimized Scaffold)Standard of Care (Sunitinib/Isoniazid)Interpretation
IC50 (VEGFR-2) 1.6 nM4–10 nMSuperior Potency: Stronger binding affinity than Sunitinib.
IC50 (HGC-27 Cells) 0.36 µM2–5 µMHigh Cytotoxicity: Effective against gastric cancer lines.
Tumor Inhibition (TGI) 65% (at 20 mg/kg)70–80% (at 40 mg/kg)Comparable Efficacy: Achieves similar results at lower doses.
MIC (M. tuberculosis) 4–8 µg/mL0.05–0.2 µg/mLModerate Activity: Less potent than Isoniazid; requires optimization.
Selectivity Index (SI) > 300 (vs Vero cells)N/ASafety: Low toxicity to normal mammalian cells.[1]

References

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Source: Archiv der Pharmazie (2021) Context: Establishes the scaffold's efficacy against M. tuberculosis and safety profile in Vero cells.[1]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. Source: European Journal of Medicinal Chemistry (2021) Context: Identifies the scaffold as a potent VEGFR-2 inhibitor with anti-angiogenic properties in gastric cancer models.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: Molecules (2022) Context: Reviews the broader application of pyrazole derivatives in oncology and inflammation, providing comparative data against Doxorubicin and Celecoxib.

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide's Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Framework for Evaluating Novel Pyrazole-Based Compounds

This guide provides a comprehensive framework for the statistical analysis of biological data pertaining to the novel pyrazole compound, 2-(3-phenyl-1H-pyrazol-1-yl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth, experience-driven perspective on designing, executing, and interpreting experiments to compare the cytotoxic potential of this compound against relevant alternatives. Our focus is on ensuring scientific integrity through robust experimental design and rigorous statistical validation.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous approved drugs.[1] Its metabolic stability and versatile nature have led to an uptick in its use in novel drug discovery, with applications ranging from antibacterial to anticancer therapies.[1][2] Compounds incorporating the this compound backbone, in particular, have been identified as promising candidates in various therapeutic areas, including as potential antimycobacterial agents and as scaffolds for BRAF V600E inhibitors.[3][4]

The Comparative Landscape: Selecting Alternatives

To meaningfully evaluate the anticancer potential of this compound (herein referred to as the 'Lead Compound'), it is crucial to benchmark its performance against appropriate comparators. The choice of these alternatives is a critical step in the experimental design, directly influencing the interpretation of the results.

  • Alternative 1 (P-Alt 1): N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline. This compound shares the core pyrazole structure but with different substitutions. Its selection allows for the investigation of structure-activity relationships (SAR), providing insights into how modifications to the pyrazole scaffold affect cytotoxic activity.[5]

  • Alternative 2 (P-Alt 2): A pyrazole-linked carbothioamide derivative. This alternative introduces a different functional group (carbothioamide) to the pyrazole core. Comparing against this compound can help determine the specific contribution of the acetamide group in our lead compound to its biological activity.[6]

  • Positive Control: Doxorubicin. As a widely used chemotherapeutic agent, Doxorubicin serves as a robust positive control.[7][8] Its well-characterized cytotoxic effects provide a benchmark for the potency of the experimental compounds.

  • Negative Control: Vehicle (0.1% DMSO). The vehicle control is essential to ensure that the solvent used to dissolve the compounds does not have any intrinsic cytotoxic effects on the cancer cells.

Experimental Design: The MTT Assay for Cytotoxicity

To quantify the cytotoxic effects of our lead compound and its alternatives, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[2]

Experimental Workflow

The following diagram illustrates the workflow for the comparative cytotoxicity analysis using the MTT assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Culture A549 Lung Cancer Cells Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Cell_Seeding 3. Seed Cells into 96-Well Plates Treatment 4. Treat Cells with Compounds (24h Incubation) Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent (4h Incubation) Treatment->MTT_Addition Solubilization 6. Solubilize Formazan Crystals (DMSO) MTT_Addition->Solubilization Abs_Reading 7. Read Absorbance (570 nm) Solubilization->Abs_Reading IC50_Calc 8. Calculate IC50 Values Abs_Reading->IC50_Calc Stat_Analysis 9. Statistical Comparison (ANOVA) IC50_Calc->Stat_Analysis

Caption: Workflow for Comparative Cytotoxicity Analysis.

Detailed Protocol: MTT Assay
  • Cell Culture: Human A549 lung carcinoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%. 100 µL of the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well. The plates are then incubated for an additional 4 hours.[9]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[9]

  • Data Transformation: The absorbance values are converted to percentage of cell viability using the following formula:

    • Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Data Presentation and Initial Analysis

The primary endpoint of the MTT assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell viability.[10] This value is determined by plotting the percentage of cell viability against the log-transformed compound concentrations and fitting the data to a sigmoidal dose-response curve using non-linear regression.

For this guide, we will use a hypothetical but realistic dataset based on published findings for similar pyrazole derivatives to illustrate the analysis.

CompoundReplicate 1 IC50 (µM)Replicate 2 IC50 (µM)Replicate 3 IC50 (µM)Mean IC50 (µM)Standard Deviation
Lead Compound 12.513.112.812.80.3
P-Alt 1 25.226.524.925.50.8
P-Alt 2 18.719.318.518.80.4
Doxorubicin 1.21.51.31.30.15

Statistical Analysis: A Rigorous Comparison of IC50 Values

The core of this guide is the application of appropriate statistical methods to objectively compare the cytotoxic potencies of the tested compounds. Simply comparing the mean IC50 values is insufficient; we must determine if the observed differences are statistically significant. For this purpose, a one-way analysis of variance (ANOVA) is the most appropriate statistical test.[11][12]

Statistical Analysis Workflow

The following diagram outlines the logical flow of the statistical analysis.

Stats_Workflow cluster_data Data Input cluster_anova Primary Analysis: ANOVA cluster_posthoc Post-Hoc Analysis IC50_Data IC50 Values from 3 Replicates ANOVA_Test One-Way ANOVA IC50_Data->ANOVA_Test P_Value Calculate P-value ANOVA_Test->P_Value Hypothesis Test Null Hypothesis: (All group means are equal) P_Value->Hypothesis Post_Hoc Tukey's HSD Test Hypothesis->Post_Hoc If P < 0.05 Pairwise Pairwise Comparisons Post_Hoc->Pairwise Significance Identify Significant Differences Pairwise->Significance

Caption: Statistical Analysis Pipeline for IC50 Comparison.

Step-by-Step Statistical Methodology
  • State the Hypotheses:

    • Null Hypothesis (H₀): There is no significant difference among the mean IC50 values of the Lead Compound, P-Alt 1, P-Alt 2, and Doxorubicin. (µ₁ = µ₂ = µ₃ = µ₄)

    • Alternative Hypothesis (Hₐ): At least one group's mean IC50 value is significantly different from the others.

  • Perform One-Way ANOVA: The one-way ANOVA will analyze the variance between the groups relative to the variance within the groups.[3] This will yield a p-value.

  • Interpret the P-value:

    • If the p-value is greater than the chosen significance level (typically α = 0.05), we fail to reject the null hypothesis. This would indicate that there are no statistically significant differences in the cytotoxic potencies of the tested compounds.

    • If the p-value is less than 0.05, we reject the null hypothesis, concluding that there is a statistically significant difference among the groups. However, ANOVA does not specify which groups are different from each other.

  • Post-Hoc Analysis (if necessary): If the ANOVA result is significant, a post-hoc test is required to perform pairwise comparisons between the groups. Tukey's Honestly Significant Difference (HSD) test is a common and appropriate choice for this purpose. This test will provide p-values for the comparison of each pair of compounds (e.g., Lead Compound vs. P-Alt 1, Lead Compound vs. Doxorubicin, etc.).

Conclusion and Interpretation

Based on our hypothetical data, the one-way ANOVA would likely yield a significant p-value, indicating that not all compounds have the same cytotoxic potency. The subsequent Tukey's HSD test would allow for a nuanced interpretation:

  • We would expect to find that Doxorubicin is significantly more potent (has a significantly lower IC50 value) than all the pyrazole-based compounds.

  • The comparison between the Lead Compound, P-Alt 1, and P-Alt 2 would reveal whether the structural modifications lead to statistically significant changes in cytotoxicity. For instance, the Lead Compound (Mean IC50 = 12.8 µM) would likely be found to be significantly more potent than P-Alt 1 (Mean IC50 = 25.5 µM).

References

  • Vertex AI Search. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • CLYTE Technologies. (2025, December 24).
  • Abcam. (n.d.). MTT assay protocol.
  • Vertex AI Search. (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Zheng, L., et al. (2022).
  • Gaikwad, N., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed.
  • eLife. (2020, December 4).
  • ResearchGate. (n.d.). ANOVA analysis of IC 50 values compared to different strains.
  • Vertex AI Search. (2020, July 17). How to do ANOVA analysis for therapeutic biomarker screening for drug sensitivity.
  • ResearchGate. (2021, February 23). What is the best cytotoxic agent (as a positive control)?.
  • Vertex AI Search. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • MDPI. (2025, February 13).
  • Semantic Scholar. (n.d.). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace.
  • PMC. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
  • International Institute of Anticancer Research. (2019, December 15). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • PubMed. (2018, August 1). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors.
  • PMC. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells.
  • CORE. (n.d.). In Vitro Chemosensitivity Using the Histoculture Drug Response Assay in Human Epithelial Ovarian Cancer.
  • AETNA. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays.
  • PMC. (n.d.). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors.
  • ResearchGate. (2019, March 8). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)
  • PMC. (n.d.).
  • MDPI. (2023, August 12).

Sources

A Comparative Guide to the Mechanistic Validation of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel chemical entity is paramount. This guide provides an in-depth, objective comparison of the peer-reviewed, validated mechanisms of action for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and its structurally related derivatives. We will dissect the experimental evidence supporting its diverse biological activities, from its potential as an antimycobacterial agent to its multifaceted roles in oncology. This document is designed to be a practical resource, offering not only a synthesis of current knowledge but also detailed experimental protocols for validation.

Introduction to the this compound Scaffold

The pyrazole ring system is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of clinically approved drugs.[1] The addition of a phenyl group and an acetamide moiety, as seen in this compound, creates a versatile scaffold that has been explored for a range of therapeutic applications. Recent research has demonstrated that derivatives of this core structure exhibit significant biological activities, including antimycobacterial, anticancer, and anti-inflammatory properties.[2][3] This guide will focus on the two most extensively studied mechanisms: its role in combating Mycobacterium tuberculosis and its potential as a multi-targeted anticancer agent.

Antimycobacterial Mechanism of Action

A significant body of research has focused on the potential of this compound derivatives as novel antitubercular agents.[2] The primary proposed mechanism in this context is the inhibition of essential mycobacterial enzymes.

Proposed Target: Mycobacterial Membrane Protein Large (MmpL)

In silico molecular docking studies have provided compelling evidence that this compound and its derivatives exhibit strong binding affinities for mycobacterial membrane protein large (MmpL) transporters.[2] These proteins are crucial for the transport of essential molecules across the mycobacterial cell membrane and are considered a promising target for new antitubercular drugs. The rationale behind this targeting is that by disrupting the function of MmpL transporters, the compound can interfere with vital cellular processes in Mycobacterium tuberculosis, leading to bacterial death or inhibition of growth.[4]

Comparison with Alternative Antimycobacterial Agents

The following table compares the in vitro activity of a derivative of this compound with a first-line antitubercular drug, Isoniazid.

CompoundTargetMIC (µg/mL) against M. tuberculosis H37RvCytotoxicity (CC50 in Vero cells, µg/mL)Selectivity Index (SI)
Compound 6m (a derivative) MmpL (proposed)>20>666
Isoniazid InhA0.025-0.05>1000>20000

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocol: Antimycobacterial Susceptibility Testing

A standard method to validate the antimycobacterial activity of a compound is the Microplate Alamar Blue Assay (MABA).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against Mycobacterium tuberculosis.

Methodology:

  • Prepare a serial dilution of the test compound in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change.

Causality: The choice of the MABA is based on its reliability, high-throughput nature, and the direct correlation between the colorimetric change and bacterial viability.

Anticancer Mechanisms of Action

The this compound scaffold has been identified as a promising backbone for the development of novel anticancer agents.[5][6] Unlike its relatively specific proposed target in mycobacteria, in the context of cancer, derivatives of this compound have been shown to interact with multiple targets, suggesting a polypharmacological effect.

Kinase Inhibition: A Primary Anticancer Mechanism

Several studies have demonstrated that derivatives of this compound can act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • BRAF V600E Inhibition: Certain pyrazole derivatives containing the acetamide bond have been designed and synthesized as inhibitors of the BRAF V600E mutant kinase, a key driver in several cancers, including melanoma.[7]

  • VEGFR-2 Inhibition: Other derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[8] Inhibition of VEGFR-2 can block the formation of new blood vessels that tumors need to grow and metastasize. This inhibition has been shown to block the PI3K-Akt-mTOR signaling pathway.[8]

Induction of Apoptosis

Beyond kinase inhibition, some derivatives have been shown to induce apoptosis in cancer cells. This is a highly desirable trait for an anticancer drug, as it leads to programmed cell death.

  • Bcl-2 Inhibition: A series of 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as potential inhibitors of Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells.[9] By inhibiting Bcl-2, these compounds can shift the balance towards pro-apoptotic proteins, leading to cancer cell death.

Comparative Performance of Pyrazole-based Anticancer Agents

The following table summarizes the in vitro efficacy of different this compound derivatives against various cancer cell lines and their targeted enzymes.

DerivativeTargetCell LineIC50 (µM)
Compound 5r BRAF V600EA375 (melanoma)0.96
Compound W13 VEGFR-2HGC-27 (gastric cancer)0.36
Compound 6 TubulinVarious0.00006 - 0.00025
Compound 43 PI3 KinaseMCF7 (breast cancer)0.25

Data compiled from multiple peer-reviewed sources.[5][7][8]

Experimental Workflow for Validating Kinase Inhibition

The following workflow outlines the key steps in validating a compound as a kinase inhibitor.

G cluster_0 In Silico & Initial Screening cluster_1 In Vitro Validation cluster_2 Cellular Mechanism Molecular Docking Molecular Docking (Predict binding to kinase) Enzymatic Assay Enzymatic Assay (Determine IC50 against purified kinase) Molecular Docking->Enzymatic Assay Cell-Based Assays Cell-Based Assays (e.g., MTT for cytotoxicity) Enzymatic Assay->Cell-Based Assays Western Blot Western Blot (Confirm inhibition of downstream signaling) Cell-Based Assays->Western Blot Flow Cytometry Flow Cytometry (Analyze cell cycle arrest and apoptosis) Cell-Based Assays->Flow Cytometry

Caption: Experimental workflow for kinase inhibitor validation.

Detailed Protocol: Western Blot for Downstream Signaling

Objective: To determine if the test compound inhibits the phosphorylation of a downstream target of the kinase of interest (e.g., p-Akt for the PI3K/Akt pathway).

Methodology:

  • Treat cancer cells with the test compound at various concentrations for a specified time.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Trustworthiness: This protocol includes internal controls (total protein levels) to ensure that any observed decrease in phosphorylation is due to the compound's inhibitory activity and not a general decrease in protein expression.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for a VEGFR-2 inhibiting derivative of this compound.

G Compound This compound Derivative (W13) VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with diverse and potent biological activities. The peer-reviewed evidence strongly supports at least two distinct mechanisms of action: the inhibition of mycobacterial MmpL transporters and the multi-targeted inhibition of key pathways in cancer, including kinase signaling and apoptosis regulation.

For researchers in drug development, this comparative guide highlights the importance of a comprehensive approach to MoA validation. The choice of experimental models and assays should be guided by the specific therapeutic indication. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets through co-crystallization studies and on evaluating their efficacy and safety in preclinical animal models. The versatility of this scaffold suggests that with further optimization, it holds significant promise for the development of new and effective therapeutics.

References

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]

  • The rationale for the design of this compound derivatives as a new antitubercular agent. ResearchGate. [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Semantic Scholar. [Link]

  • Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H -pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. ResearchGate. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]

  • Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-phenyl-1H-pyrazol-1-yl)acetamide is a key scaffold in medicinal chemistry, notably investigated for its potential as an antimycobacterial agent.[1] The efficient synthesis of this and related pyrazole derivatives is of significant interest to the drug discovery and development community. This guide provides an in-depth comparison of three distinct synthetic routes to this target molecule. Each route is evaluated based on its overall yield, number of steps, reagent accessibility, and procedural complexity to provide researchers with the critical information needed to select the most appropriate method for their specific needs.

Route 1: The Reported Literature Method via Esterification and Amidation

This route follows the synthetic logic reported in the primary literature for the synthesis of this compound and its derivatives.[1][2] It begins with the well-established synthesis of the 3-phenyl-1H-pyrazole core, followed by N-alkylation with an acetate synthon and subsequent amidation.

Experimental Protocol

Step 1a: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)

A solution of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol is treated with an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature until a precipitate forms. The solid chalcone is collected by filtration, washed with water, and recrystallized from ethanol.

Step 1b: Synthesis of 3-phenyl-1H-pyrazole

The chalcone from the previous step (1 equivalent) is refluxed with hydrazine hydrate (2 equivalents) in a suitable solvent such as ethanol or acetic acid for 4-8 hours.[2] The reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and recrystallization. This two-step process from acetophenone is reported to have an overall yield of approximately 80%.

Step 2: Synthesis of Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate

To a solution of 3-phenyl-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (1.5 equivalents) is added. The mixture is stirred at room temperature, followed by the addition of ethyl 2-bromoacetate (1.1 equivalents). The reaction is heated and monitored by thin-layer chromatography (TLC) until completion. The crude product is obtained after an aqueous workup and extraction with an organic solvent.

Step 3: Synthesis of this compound

The ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate (1 equivalent) is dissolved in an alcoholic solvent, and a saturated solution of ammonia in that alcohol is added. The mixture is stirred at room temperature in a sealed vessel until the reaction is complete. The solvent is then evaporated, and the resulting solid is purified by recrystallization to afford the final product.

Workflow Diagram

Route 1 Acetophenone Acetophenone Chalcone (E)-1,3-diphenylprop-2-en-1-one Acetophenone->Chalcone Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Pyrazole 3-phenyl-1H-pyrazole Chalcone->Pyrazole Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Ester Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate Pyrazole->Ester Bromoacetate Ethyl 2-bromoacetate Bromoacetate->Ester Product This compound Ester->Product Ammonia Ammonia Ammonia->Product

Caption: Route 1: Synthesis via Chalcone Formation, Pyrazole Cyclization, Esterification, and Amidation.

Route 2: Direct N-Alkylation with 2-Chloroacetamide

This route presents a more convergent approach by directly introducing the acetamide side chain in a single step, thus avoiding the isolation of the intermediate ester.

Experimental Protocol

Step 1: Synthesis of 3-phenyl-1H-pyrazole

This step is identical to Step 1 in Route 1, starting from acetophenone and benzaldehyde to form the chalcone, followed by cyclization with hydrazine hydrate to yield 3-phenyl-1H-pyrazole. An overall yield of approximately 80% is expected.

Step 2: Synthesis of this compound

To a solution of 3-phenyl-1H-pyrazole (1 equivalent) in an anhydrous polar aprotic solvent like DMF, a base such as potassium carbonate (1.5 equivalents) is added. The mixture is stirred at room temperature before adding 2-chloroacetamide (1.1 equivalents). The reaction is then heated (e.g., to 80°C) and monitored by TLC. After completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.[3]

Workflow Diagram

Route 2 Acetophenone Acetophenone Chalcone (E)-1,3-diphenylprop-2-en-1-one Acetophenone->Chalcone Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Pyrazole 3-phenyl-1H-pyrazole Chalcone->Pyrazole Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Product This compound Pyrazole->Product Chloroacetamide 2-Chloroacetamide Chloroacetamide->Product

Caption: Route 2: Synthesis via Direct N-Alkylation with 2-Chloroacetamide.

Route 3: Enaminone-Based Pyrazole Synthesis and N-Alkylation

This route offers an alternative method for the construction of the pyrazole ring itself, starting from acetophenone and a formamide equivalent, followed by direct N-alkylation.

Experimental Protocol

Step 1: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Acetophenone (1 equivalent) is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 equivalents). The mixture is heated, often without an additional solvent, until the reaction is complete. The excess DMFDMA and methanol byproduct are removed under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification. A reported yield for this reaction is 85%.

Step 2: Synthesis of 3-phenyl-1H-pyrazole

The crude (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1 equivalent) is dissolved in a suitable solvent like ethanol, and hydrazine hydrate (1.1 equivalents) is added. The mixture is refluxed for several hours. Upon cooling, the product may precipitate or can be obtained after removal of the solvent and purification by recrystallization.

Step 3: Synthesis of this compound

This final step is identical to Step 2 in Route 2. The 3-phenyl-1H-pyrazole obtained is subjected to direct N-alkylation with 2-chloroacetamide in the presence of a base like potassium carbonate in DMF.

Workflow Diagram

Route 3 Acetophenone Acetophenone Enaminone (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one Acetophenone->Enaminone DMFDMA DMFDMA DMFDMA->Enaminone Pyrazole 3-phenyl-1H-pyrazole Enaminone->Pyrazole Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Product This compound Pyrazole->Product Chloroacetamide 2-Chloroacetamide Chloroacetamide->Product

Caption: Route 3: Synthesis via Enaminone Intermediate and Direct N-Alkylation.

Comparative Analysis

ParameterRoute 1: Esterification & AmidationRoute 2: Direct N-AlkylationRoute 3: Enaminone & N-Alkylation
Number of Steps 4 (from acetophenone)3 (from acetophenone)3 (from acetophenone)
Overall Yield ModerateModerate to GoodModerate to Good
Reagent Accessibility Common lab reagentsCommon lab reagentsRequires DMFDMA
Procedural Complexity Higher (two separate steps for side chain)Lower (one step for side chain)Moderate (synthesis of enaminone)
Purification Multiple crystallizations/extractionsFewer purification steps than Route 1Potentially requires chromatography
Key Advantages Follows a reported procedureMore step-economicalAvoids chalcone intermediate
Potential Drawbacks Longer overall reaction time2-chloroacetamide is a lachrymatorDMFDMA can be moisture sensitive

Discussion

Route 1 represents a classic and reliable, albeit longer, approach. The stepwise introduction of the side chain allows for the isolation and characterization of the intermediate ester, which can be advantageous for process control and troubleshooting. However, the additional step of amidation reduces the overall time and resource efficiency.

Route 2 offers a more streamlined synthesis. By combining the N-alkylation and amide formation into a single step using 2-chloroacetamide, it significantly improves the step economy. This route is likely to be favored for rapid library synthesis or when overall efficiency is a primary concern. The main consideration is the handling of 2-chloroacetamide, which is a skin and eye irritant.

Route 3 provides an alternative method for constructing the pyrazole core, which may be beneficial if the traditional chalcone-based method proves problematic for certain substituted analogs. The use of DMFDMA is efficient for the formation of the enaminone intermediate. The subsequent steps are straightforward, and the overall three-step sequence is comparable in length to Route 2. The accessibility and cost of DMFDMA may be a factor for large-scale synthesis.

Conclusion

For routine laboratory synthesis of this compound, Route 2 appears to be the most efficient due to its reduced number of steps and good overall yield. Its directness makes it an attractive choice for medicinal chemistry programs. Route 1 , while longer, may be preferred in situations where process robustness and intermediate characterization are critical. Route 3 serves as a valuable alternative, particularly when a different approach to the pyrazole core is desired. The ultimate choice of synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis.

References

  • Gaikwad, N. B., et al. Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 2021, 354(5), e2000349.
  • National Genomics Data Center (CNCB-NGDC). OLB-PM-23064162. Available from: [Link]

  • Gaikwad, N. B., et al. Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed, 2021. Available from: [Link]

  • NIPER Hyderabad. Publications in 2020. Available from: [Link]

  • Gaikwad, V. Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • OUCI. IR Spectral density of http://www.w3... Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to proper waste management protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

Core Principle: Hazard-Informed Waste Management

  • 3-Phenyl-1H-pyrazole Moiety : SDS for this parent compound indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]

  • Acetamide Moiety : The acetamide functional group carries a more significant warning. Acetamide is classified by IARC as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," and is listed under GHS as H351 "Suspected of causing cancer."[3][4] It is also a skin and eye irritant.[3]

Table 1: Inferred Hazard Profile for this compound
Hazard ClassificationGHS Hazard CodeSignal WordRationale
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332WarningBased on the 3-phenyl-1H-pyrazole component.[1][2]
Skin IrritationH315WarningCommon to both parent structures.[1][3]
Serious Eye IrritationH319WarningCommon to both parent structures.[1][3]
CarcinogenicityH351WarningBased on the acetamide component.[4]

Mandatory Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is mandatory when handling this compound for disposal purposes. The causality is clear: to prevent skin contact, eye exposure, and inhalation of the solid powder.

  • Eye Protection : Safety glasses with side shields are the minimum requirement. For handling larger quantities or where dust may be generated, chemical safety goggles are recommended.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected before use and changed immediately if contamination occurs.[3]

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2] All handling of the solid should ideally occur within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] The process begins the moment the material is declared waste.

Step 1: Waste Identification and Segregation
  • Declare as Waste : Any this compound that is expired, unneeded, or contaminated is considered chemical waste.

  • Segregate : This compound must be disposed of as solid hazardous chemical waste. Do not mix it with non-hazardous trash or other waste streams like solvents or aqueous waste.[5] Mixing hazardous and non-hazardous waste increases disposal costs and regulatory complexity.[5]

Step 2: Containerization
  • Primary Container : Place the solid waste in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass wide-mouth bottle with a screw-top lid is ideal. The original product container is often a suitable choice.

  • Container Condition : Ensure the container is in good condition, free of leaks, and has no external residue.[5]

  • Closure : Keep the waste container closed at all times unless you are actively adding waste to it.[5] This is a key EPA requirement to prevent the release of fumes or dust.

Step 3: Labeling
  • Immediate Labeling : As soon as the first particle of waste enters the container, it must be labeled.[5]

  • Required Information : The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" .

    • A clear statement of the associated hazards (e.g., "Harmful," "Irritant," "Suspected Carcinogen").

    • The appropriate GHS hazard pictograms (e.g., exclamation mark, health hazard symbol).

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Secondary Containment : It is best practice to place the primary waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.

  • Incompatible Materials : Ensure the waste is not stored near incompatible chemicals. The SDS for acetamide notes it should be kept away from strong oxidizing agents, acids, bases, and reducing agents.[7]

Step 5: Final Disposal
  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.

  • Professional Disposal : The waste will be handled by a licensed hazardous waste facility. The standard and compliant disposal method for this type of solid organic chemical waste is through an approved waste disposal plant, which typically involves high-temperature incineration.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_final Final Disposition start Material Identified as Waste assess_hazards Assess Hazards (Irritant, Harmful, Suspected Carcinogen) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate Segregate as Solid Hazardous Waste don_ppe->segregate containerize Place in Sealed, Compatible Container segregate->containerize label_waste Label with 'Hazardous Waste', Full Name, and Hazards containerize->label_waste store_saa Store in Designated SAA (Point of Generation) label_waste->store_saa request_pickup Request Pickup from EH&S store_saa->request_pickup ehs_pickup EH&S Collects Waste request_pickup->ehs_pickup disposal_plant Transport to Approved Waste Disposal Plant (Incineration) ehs_pickup->disposal_plant

Disposal workflow for this compound.

Spill & Emergency Procedures

In the event of a spill, the primary goals are to prevent exposure and contain the material.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain : For a small, solid spill, carefully sweep up the material without creating dust and place it into a labeled hazardous waste container.[3] Avoid breathing any airborne dust.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials (wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EH&S department.

The Principle of Waste Minimization

The most effective disposal strategy is to minimize waste generation from the outset. This is not only environmentally responsible but also economically sensible.

  • Purchase Accordingly : Order only the quantity of the chemical that is realistically needed for your experiments.

  • Maintain Inventory : Keep an accurate chemical inventory to prevent ordering duplicates of materials already on hand.

  • Reduce Scale : Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.

By integrating this expert-led, safety-first approach to chemical disposal, you contribute to a culture of responsibility that protects you, your colleagues, and the environment.

References

  • Biosynth. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. Retrieved from an external source detailing chemical safety.
  • C/D/N Isotopes, Inc. (2015). Acetamide-2,2,2-d3 - Safety Data Sheet. Retrieved from an external source detailing chemical safety.
  • The Good Scents Company. (n.d.). 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, 1374760-95-8. Retrieved from [Link]

  • Molbase. (n.d.). N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-2-(3-phenyl-1H-pyrazol-5-yl)acetamide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-. Retrieved from an external source detailing chemical safety.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.